3-phenyl-3H-diazirine
Description
BenchChem offers high-quality 3-phenyl-3H-diazirine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-phenyl-3H-diazirine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-3H-diazirine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-4-6(5-3-1)7-8-9-7/h1-5,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXIMRSHMXAVHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445912 | |
| Record name | 3-phenyl-3H-diazirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42270-91-7 | |
| Record name | 3-phenyl-3H-diazirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 3-Phenyl-3H-Diazirine
Topic: Synthesis and Characterization of 3-Phenyl-3H-Diazirine Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Whitepaper
Executive Summary
This technical guide details the synthesis, characterization, and handling of 3-phenyl-3H-diazirine (Phenyldiazirine,
Critical Distinction: Researchers must distinguish between 3-phenyl-3H-diazirine (the target of this guide) and TPD . The lack of the electron-withdrawing trifluoromethyl group at the C3 position makes 3-phenyl-3H-diazirine significantly less stable, more prone to diazo rearrangement, and potentially shock-sensitive. This guide prioritizes safety and rigorous intermediate validation.
Safety & Handling (Critical)
WARNING: HIGH-ENERGY SPECIES Diazirines are strained, high-energy rings. 3-phenyl-3H-diazirine is thermodynamically unstable and can decompose explosively under thermal stress or friction.
-
Explosion Hazard: Pure liquid 3-phenyl-3H-diazirine has been reported to detonate if heated above 80°C or subjected to mechanical shock.
-
Diazo Toxicity: The rearrangement product, phenyldiazomethane, is toxic and potentially explosive.
-
Operational Mandates:
-
Perform all reactions behind a blast shield.
-
Do not distill the neat compound; use solvent exchange or column chromatography.
-
Store solutions at -80°C in the dark to prevent spontaneous rearrangement to the diazo isomer.
-
Chemical Basis & Mechanism
Upon UV irradiation (
Mechanistic Pathway
The efficiency of the probe depends on the ratio of carbene formation (desired) to diazo rearrangement (undesired).
Caption: Photolytic decomposition pathways of 3-phenyl-3H-diazirine. Green path indicates desired carbene generation.
Synthesis Protocol
The synthesis follows a modified Schmitz & Ohme protocol, involving the formation of a diaziridine intermediate followed by oxidation. This route avoids the use of hazardous chloramine gas by substituting it with Hydroxylamine-O-sulfonic acid (HOSA) or tert-butyl hypochlorite in liquid ammonia.
Reagents
-
Benzaldehyde (Freshly distilled)
-
Ammonia (Anhydrous, liquid)
-
Hydroxylamine-O-sulfonic acid (HOSA) or tert-Butyl hypochlorite (
-BuOCl) -
Silver Oxide (
) or Iodine ( ) / Triethylamine ( ) -
Solvents: Methanol (MeOH), Diethyl Ether (
)
Workflow Diagram
Caption: Two-step synthesis of 3-phenyl-3H-diazirine via diaziridine intermediate.
Step-by-Step Methodology
Phase 1: Formation of 3-Phenyl-diaziridine
-
Setup: Cool a three-neck flask equipped with a dry ice/acetone condenser to -78°C.
-
Ammonia Condensation: Condense anhydrous ammonia (approx. 50 mL per 10 mmol substrate) into the flask.
-
Precursor Addition: Add freshly distilled benzaldehyde (1.0 eq) slowly to the stirring liquid ammonia. Allow to stir for 30 minutes to form the imine in situ.
-
Cyclization:
-
Option A (HOSA): Add Hydroxylamine-O-sulfonic acid (1.1 eq) dissolved in minimal anhydrous MeOH dropwise.
-
Option B (t-BuOCl): Add tert-butyl hypochlorite (1.0 eq) dropwise.
-
-
Reaction: Allow the mixture to warm slowly to reflux temperature of ammonia (-33°C) and stir for 3-5 hours.
-
Workup: Allow ammonia to evaporate overnight (into a fume hood scrubbed trap). Extract the residue with diethyl ether. Wash with water to remove inorganic salts. Dry over
.-
Validation: Check 1H NMR.[1] Diaziridine ring protons (N-H) typically appear broad around 2.0-3.0 ppm.
-
Phase 2: Oxidation to 3-Phenyl-3H-diazirine
-
Preparation: Dissolve the crude diaziridine in diethyl ether or dichloromethane.
-
Oxidant Addition:
-
Preferred (Ag2O): Add Silver Oxide (1.5 eq) and stir at room temperature. This is a heterogeneous reaction; vigorous stirring is required.
-
Alternative (I2/Et3N): Add Triethylamine (2.5 eq) followed by slow addition of Iodine (1.1 eq) at 0°C.
-
-
Monitoring: Monitor by TLC (silica) or UV-Vis. The reaction is complete when the diaziridine spot disappears.
-
Purification: Filter through a pad of Celite to remove silver salts. Concentrate the filtrate carefully under reduced pressure (cold bath, do not heat).
-
Note: If high purity is required, perform flash chromatography on neutral alumina (silica is often too acidic and may degrade the product) using Pentane/Ether.
-
Characterization & QC
Validation of 3-phenyl-3H-diazirine relies on confirming the ring structure and ensuring the absence of the diazo isomer.
Quantitative Data Summary
| Parameter | Value / Characteristic | Notes |
| Molecular Formula | MW: 118.14 g/mol | |
| Appearance | Pale yellow oil | Volatile |
| UV-Vis ( | 350 - 370 nm | Characteristic |
| IR Spectroscopy | ~1600 cm⁻¹ (weak) | Critical Check: Absence of strong band at ~2050 cm⁻¹ (Diazo). |
| 1H NMR ( | The C3-H is upfield relative to aromatics but deshielded by the ring current. | |
| Stability | Poor (Thermal/Photochemical) | Store < -20°C. Half-life decreases rapidly > 0°C. |
Diagnostic Criteria[1][2][3][4]
-
UV-Vis: The presence of a distinct absorption band centered near 360 nm is the primary indicator of the diazirine ring.
-
IR Purity Check: The most common impurity is phenyldiazomethane (rearrangement product). If a strong peak appears near 2050 cm⁻¹ , the sample has degraded and contains the diazo compound.
-
13C NMR: The diazirine carbon (C3) typically appears in the range of 50-60 ppm , distinct from the diazo carbon.
References
-
Schmitz, E., & Ohme, R. (1961). Cyclodiazomethane (Diazirine). Chemische Berichte, 94(9), 2166-2173. Link
-
Smith, R. A. G., & Knowles, J. R. (1973). Preparation and photolysis of 3-aryl-3H-diazirines. Journal of the American Chemical Society, 95(15), 5072-5073. Link
-
Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine.[2][3][4] A new carbene generating group for photolabeling reagents. Journal of Biological Chemistry, 255(8), 3313-3318.[3] Link (Cited for comparison of stability vs. H-variant).
-
Dunn, J. A., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents. RSC Advances, 13, 36484-36492.[5] Link
Sources
The Advent of a Photoreactive Marvel: A Technical Guide to the Discovery and History of 3-Phenyl-3H-Diazirine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the discovery, history, and scientific evolution of 3-phenyl-3H-diazirine, a cornerstone molecule in the field of chemical biology and beyond. From its theoretical underpinnings to its practical applications, we will traverse the key milestones that have established this compound as an indispensable tool for probing the intricate machinery of biological systems.
Part 1: The Genesis of a Versatile Reagent: Discovery and Synthesis
The story of 3-phenyl-3H-diazirine is rooted in the broader discovery of its parent heterocyclic system, the diaziridines. These three-membered rings containing two nitrogen atoms were independently discovered by three research groups between 1958 and 1959: Schmitz, Paulsen, and the duo of Abendroth and Henrich[1][2]. This seminal work on the synthesis of the saturated diaziridine ring laid the crucial groundwork for the subsequent development of the unsaturated diazirines.
The first synthesis of a diazirine was achieved in 1960 through the oxidation of a diaziridine, revealing a new class of highly strained, yet surprisingly stable, molecules[3]. The introduction of an aryl group at the 3-position, specifically a phenyl ring, would prove to be a pivotal moment in the history of this compound class.
In 1973, Jeremy Knowles recognized the potential of 3-aryl-3H-diazirines as photoreactive groups, a conceptual leap that would pave the way for their widespread use in photoaffinity labeling[4]. This application spurred further research into the synthesis and properties of these compounds, leading to the development of more efficient and versatile synthetic routes.
Modern Synthetic Methodologies
The most common and robust method for the synthesis of 3-phenyl-3H-diazirine and its derivatives starts from the corresponding ketone. The general approach involves the formation of a diaziridine intermediate, which is then oxidized to the desired diazirine. For aryl-trifluoromethyl diazirines, a popular class of photoaffinity labeling agents, the synthesis typically begins with the corresponding trifluoroacetophenone[2][5].
A significant advancement in the synthesis of diazirines has been the development of one-pot procedures that circumvent the need to isolate the often-unstable diaziridine intermediate. These methods have improved yields and simplified the overall process, making these valuable reagents more accessible to the scientific community[3].
Part 2: Physicochemical Properties and Mechanistic Insights
3-Phenyl-3H-diazirine is a pale yellow oil with the chemical formula C₇H₆N₂ and a molecular weight of 118.14 g/mol . Its structure is characterized by a highly strained three-membered ring containing a carbon and two nitrogen atoms with a double bond between the nitrogens.
Photochemistry: The Generation of Phenylcarbene
The utility of 3-phenyl-3H-diazirine lies in its clean photochemical decomposition upon irradiation with UV light (typically around 350-360 nm)[3][6]. This process generates a highly reactive intermediate, phenylcarbene, and liberates nitrogen gas. The photolysis can proceed through two main pathways: direct fragmentation to the carbene or isomerization to the linear diazo compound (phenyldiazomethane), which then decomposes to the carbene[6][7].
The generated phenylcarbene is a divalent carbon species with a unique reactivity profile. It can exist in either a singlet or a triplet electronic state, with the triplet state generally being the ground state[8]. The reactivity of the carbene is dictated by its electronic state, with the singlet carbene typically undergoing concerted insertion reactions and the triplet carbene exhibiting radical-like reactivity.
Part 3: Applications in Chemical Biology and Drug Discovery
The ability to generate a highly reactive carbene species upon photoirradiation has made 3-phenyl-3H-diazirine and its derivatives invaluable tools in chemical biology and drug discovery.
Photoaffinity Labeling (PAL)
Photoaffinity labeling is a powerful technique used to identify and characterize the binding partners of small molecules or other biological ligands. A photoaffinity probe, which consists of a ligand of interest appended with a photoreactive group like a diazirine, is allowed to bind to its biological target. Upon UV irradiation, the diazirine generates a carbene that covalently crosslinks the probe to the target protein. Subsequent analysis, often using mass spectrometry, allows for the identification of the target protein and the specific site of interaction[9].
The trifluoromethylphenyl diazirine (TPD) group is a particularly popular photophore in PAL due to its enhanced stability and favorable photochemical properties[9].
Covalent Drug Design and Target Identification
The principles of photoaffinity labeling are also being applied in the design of covalent drugs and for the identification of their cellular targets. By incorporating a diazirine moiety into a drug candidate, researchers can permanently link the drug to its target protein, facilitating target validation and mechanism-of-action studies.
Part 4: Experimental Protocols
Synthesis of 3-Aryl-3-(Trifluoromethyl)Diazirines from α,α,α-Trifluoroacetophenones
This protocol outlines a general and widely used method for the preparation of 3-aryl-3-(trifluoromethyl)diazirines, key reagents in photoaffinity labeling.
Step 1: Oximation of the Ketone The starting α,α,α-trifluoroacetophenone is reacted with hydroxylamine in the presence of a base to form the corresponding oxime.
Step 2: Tosylation or Mesylation of the Oxime The hydroxyl group of the oxime is converted to a good leaving group by reaction with tosyl chloride or mesyl chloride in the presence of a base like pyridine.
Step 3: Formation of the Diaziridine The tosylated or mesylated oxime is then treated with ammonia in a suitable solvent. The ammonia displaces the tosylate or mesylate group and attacks the imine carbon, leading to the formation of the diaziridine ring.
Step 4: Oxidation to the Diazirine The final step involves the oxidation of the diaziridine to the diazirine. Common oxidizing agents for this transformation include iodine in the presence of a base like triethylamine, or silver oxide[2][3].
Tables
Table 1: Key Historical Milestones in the Development of 3-Phenyl-3H-Diazirine
| Year | Milestone | Key Contributor(s) | Significance |
| 1958-1959 | Independent discovery of diaziridines | Schmitz, Paulsen, Abendroth & Henrich | Foundation for the synthesis of diazirines.[1][2] |
| 1960 | First synthesis of a diazirine | - | Established the existence of this new class of compounds.[3] |
| 1973 | First use of 3-aryl-3H-diazirines as photoreactive groups | Jeremy Knowles | Paved the way for photoaffinity labeling applications.[4] |
| 1980 | Development of 3-phenyl-3-(trifluoromethyl)diazirine (TPD) | Brunner | Introduced a more stable and efficient photophore for PAL. |
Diagrams
Caption: Timeline of key discoveries in the history of 3-phenyl-3H-diazirine.
Caption: Photodecomposition pathways of 3-phenyl-3H-diazirine.
References
-
Synthesis, properties and reactivity of the phenylcarbene anion in the gas phase. RSC Publishing.
-
Synthesis, properties and reactivity of the phenylcarbene anion in the gas phase. Journal of the Chemical Society, Perkin Transactions 2.
-
Diaziridine. Encyclopedia MDPI.
-
A density functional theory study on the stability and ligand properties of the different substituted phenyl carbenes. Academic Journals.
-
New Trends in Diaziridine Formation and Transformation (a Review). PMC.
-
Ab Initio Characterization of Phenylnitrenium and Phenylcarbene: Remarkably Different Properties for Isoelectronic Species. Journal of the American Chemical Society.
-
The invention of radical reactions. 30. diazirines as carbon radical traps. Mechanistic aspects and synthetic applications of a novel and efficient amination process. Academia.edu.
-
Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. MDPI.
-
A density functional theory study on the stability and ligand properties of the different substituted phenyl carbenes. Semantic Scholar.
-
Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping. PMC.
-
Possible pathways and intermediates formed after photolysis of 3-aryl-3H-diazirines and representation of the electronic states of the carbene. ResearchGate.
-
The preparation and photolysis of 3-aryl-3H-diazirines. Journal of the Chemical Society, Perkin Transactions 2.
-
Diaziridine, II. Synthese von Diaziridinen und ihre Überführung in Alkylhydrazine. R Discovery.
-
Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. PMC.
-
Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics. PMC.
-
Diastereoselective synthesis of substituted diaziridines from simple ketones and aldehydes.
-
Photochemistry of 1-Phenyl-1-diazopropane and Its Diazirine Isomer: A CASSCF and MS-CASPT2 Study. ACS Publications.
-
Diazirines. II. Synthesis and properties of small functionalized diazirine molecules. Observations on the reaction of a diaziridine with the iodine-iodide ion system. The Journal of Organic Chemistry.
-
Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. MDPI.
-
3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. ResearchGate.
-
Diastereoselective synthesis of substituted diaziridines from simple ketones and aldehydes. Chemical Communications.
-
DESIGN AND SYNTHESIS OF 1,3-BIS(3-(TRIFLUOROMETHYL)- DIAZIRIN-3-YL)PHENYLALANINE FOR EFFICIENT PHOTO- CROSS-LINKING.
-
Synthesis of diazirines. ResearchGate.
-
3H-Diazirine, 3-chloro-3-phenyl- 4460-46-2 wiki. Guidechem.
-
3-Phenyl-3-(trifluoromethyl)-3H-diazirine. Chem-Impex.
-
Diazirine synthesis. Organic Chemistry Portal.
-
Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. Digital Commons@Becker.
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- 1. encyclopedia.pub [encyclopedia.pub]
- 2. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The preparation and photolysis of 3-aryl-3H-diazirines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 9. chemimpex.com [chemimpex.com]
A Comprehensive Technical Guide to 3-Phenyl-3H-Diazirine: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenyl-3H-diazirine is a compact, photo-activated precursor to the highly reactive phenylcarbene. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, and handling. We delve into the mechanistic details of its photochemistry and the subsequent reactivity of the generated carbene, offering insights into its utility in synthetic chemistry and as a photo-affinity labeling probe in drug discovery and chemical biology. This document is intended to serve as a comprehensive resource, blending established scientific principles with practical, field-proven methodologies.
Introduction: The Significance of 3-Phenyl-3H-Diazirine
Diazirines are a class of three-membered heterocyclic compounds containing a carbon and two nitrogen atoms in a strained ring.[1] Their primary value lies in their ability to cleanly extrude molecular nitrogen upon photolysis or thermolysis to generate highly reactive carbenes.[1][2] Among these, 3-phenyl-3H-diazirine stands out as a fundamental tool for generating phenylcarbene, a species of significant interest in the study of reaction mechanisms and as a reactive intermediate for chemical synthesis.
In the context of drug development and chemical biology, the diazirine moiety, particularly in the form of aryl- and trifluoromethyl-substituted analogs, has become an indispensable photo-reactive crosslinking agent.[3][4] These "photo-affinity labels" are incorporated into ligands or drug molecules to covalently capture their biological targets (e.g., proteins, nucleic acids) upon photo-activation, enabling the identification of binding partners and the elucidation of drug mechanisms of action.[5][6] The small size of the diazirine group often minimizes perturbation of the parent molecule's biological activity, a critical advantage over bulkier photo-reactive groups like benzophenones.[5]
This guide will focus on the parent compound, 3-phenyl-3H-diazirine, to provide a foundational understanding of this important class of molecules. The principles discussed are broadly applicable to its more complex derivatives used in specialized applications.
Synthesis of 3-Phenyl-3H-Diazirine
The synthesis of 3-aryl-3H-diazirines is a well-established process, typically proceeding from the corresponding benzaldehyde.[7] The general strategy involves the formation of an oxime, followed by conversion to an oxime tosylate, which is then cyclized to the diaziridine with ammonia. Subsequent oxidation yields the desired 3-phenyl-3H-diazirine.
Experimental Protocol: Synthesis of 3-Phenyl-3H-Diazirine
Step 1: Oxime Formation
-
To a solution of benzaldehyde in ethanol, add an aqueous solution of hydroxylamine hydrochloride.
-
Add an aqueous solution of sodium hydroxide dropwise while stirring, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Acidify the mixture with dilute hydrochloric acid to precipitate the benzaldehyde oxime.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Tosylation of the Oxime
-
Dissolve the benzaldehyde oxime in pyridine and cool the solution in an ice bath.
-
Add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains below 10°C.
-
Stir the mixture at 0°C for 2-3 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the tosylated oxime.
-
Filter the solid, wash thoroughly with water, and dry.
Step 3: Diaziridine Formation
-
Dissolve the tosylated oxime in a suitable solvent such as dichloromethane.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Bubble anhydrous ammonia gas through the solution for a specified period.[8]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove ammonium tosylate and concentrate the filtrate.
Step 4: Oxidation to 3-Phenyl-3H-Diazirine
-
Dissolve the crude diaziridine in a solvent like methanol.
-
Add a solution of an oxidizing agent, such as silver oxide or iodine in the presence of triethylamine, at room temperature.[9]
-
Stir the reaction until the diaziridine is fully consumed (monitored by TLC).
-
Filter the reaction mixture and concentrate the solvent.
-
Purify the resulting 3-phenyl-3H-diazirine by column chromatography on silica gel.
Caption: Synthetic workflow for 3-phenyl-3H-diazirine.
Physical and Spectroscopic Properties
3-Phenyl-3H-diazirine is typically a light yellow to orange clear liquid at room temperature.[10] It is soluble in most common organic solvents.[11] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂ | [12] |
| Molecular Weight | 118.14 g/mol | [12] |
| Appearance | Light yellow to yellow to orange clear liquid | [10] |
| Boiling Point | Not readily available due to thermal lability | |
| UV-Vis λmax | ~350-360 nm | [3][13] |
| ¹H NMR | Signals corresponding to the phenyl and diazirine protons. | [8][14] |
| ¹³C NMR | Signals for the phenyl carbons and the strained diazirine carbon. | [8][14] |
| CAS Number | 42270-91-7 | [12] |
Note: The UV-Vis absorption maximum around 350-360 nm is a key feature, as it allows for photo-activation with long-wave UV light, which is less damaging to biological systems compared to shorter wavelengths.[3]
Chemical Properties and Reactivity
Stability
3-Phenyl-3H-diazirine exhibits reasonable thermal stability, allowing for its storage in the dark at room temperature for extended periods.[13] It is also stable in the presence of mild acids and bases.[11][13] However, like all diazirines, it is a high-energy molecule and should be handled with care, as some diazirine derivatives have been reported to be explosive.[11]
Photochemistry: Generation of Phenylcarbene
The most significant chemical property of 3-phenyl-3H-diazirine is its photochemical decomposition to generate phenylcarbene. Upon irradiation with UV light at its λmax (~350-360 nm), the diazirine ring undergoes irreversible cleavage, releasing a molecule of dinitrogen (N₂) and the highly reactive phenylcarbene intermediate.[1][7]
This process can proceed through two main pathways: direct formation of the carbene or isomerization to a linear diazo compound (phenyldiazomethane), which then decomposes to the carbene.[7] For many aryl diazirines, both pathways can occur.[7]
Caption: Photochemical decomposition pathways of 3-phenyl-3H-diazirine.
Reactivity of Phenylcarbene
The generated phenylcarbene is a highly reactive species that can exist in either a singlet or a triplet electronic state, each with distinct reactivity.[1][15] The nature of the substituents on the phenyl ring can influence the ground state of the carbene.[1] Phenylcarbene itself has a triplet ground state.[15]
Key Reactions of Phenylcarbene:
-
C-H Insertion: Phenylcarbene can readily insert into carbon-hydrogen bonds, a reaction of great utility in photo-affinity labeling for covalently modifying target biomolecules.[13][16]
-
O-H Insertion: It also reacts with hydroxyl groups, for instance in methanol, to form ether products.[13]
-
Addition to Alkenes: Phenylcarbene adds to double bonds to form cyclopropanes.
-
Rearrangement: Phenylcarbene can undergo rearrangement to form fulvenallene.[17]
The choice of solvent and reaction conditions can influence the outcome of these reactions. For example, in the presence of a high concentration of a substrate with a reactive C-H or O-H bond, insertion reactions will predominate.
Handling and Safety Precautions
While 3-phenyl-3H-diazirine is relatively stable, it is crucial to handle it with appropriate safety measures due to the high-energy nature of the diazirine ring and the potential for explosive decomposition of some derivatives.
General Safety Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[18]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.[18][19]
-
Avoid Heat and Light: Store 3-phenyl-3H-diazirine in a cool, dark place, away from heat sources and direct sunlight to prevent premature decomposition.[10][11]
-
Static Discharge: Take precautions against static discharge, which could potentially initiate decomposition.[19]
-
Scale: Whenever possible, work with small quantities of the material.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Prevent entry into waterways.[20][21]
Applications in Drug Discovery and Chemical Biology
The primary application of aryl diazirines in the life sciences is in photo-affinity labeling (PAL).[2][3] In this technique, a diazirine moiety is incorporated into a molecule of interest (e.g., a drug candidate, a metabolite, or a known ligand). This "photo-probe" is then introduced into a biological system (e.g., cell lysate, live cells). Upon irradiation with UV light, the diazirine generates a carbene that covalently crosslinks to nearby molecules, typically the biological target to which the probe is bound.[5] Subsequent analysis, often involving mass spectrometry, allows for the identification of the labeled proteins, providing critical information about the drug's mechanism of action or identifying novel protein-protein interactions.[6]
Caption: General workflow of a photo-affinity labeling experiment.
Conclusion
3-Phenyl-3H-diazirine is a valuable and versatile chemical tool. Its well-defined synthesis, predictable photochemical behavior, and the highly reactive nature of the resulting phenylcarbene make it a cornerstone for both fundamental mechanistic studies and advanced applications in chemical biology and drug discovery. A thorough understanding of its properties and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory. The principles governing the chemistry of 3-phenyl-3H-diazirine provide a solid foundation for working with the broader and ever-expanding family of diazirine-based reagents.
References
- Synthesis, properties and reactivity of the phenylcarbene anion in the gas phase [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Synthesis, properties and reactivity of the phenylcarbene anion in the gas phase† - RSC Publishing.
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3‐Phenyl‐3‐(trifluoromethyl)‐3 H ‐diazirine | Request PDF - ResearchGate. Available at: [Link]
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Gas-Phase Reactivity of Phenylcarbyne Anions | Journal of the American Chemical Society. Available at: [Link]
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Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical. Available at: [Link]
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Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics - PMC - NIH. Available at: [Link]
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Reactions of Excited Triplet Diphenylcarbene Studied with Picosecond Lasers - Columbia. Available at: [Link]
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3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - ResearchGate. Available at: [Link]
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Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - PMC. Available at: [Link]
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2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane - MDPI. Available at: [Link]
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DESIGN AND SYNTHESIS OF 1,3-BIS(3-(TRIFLUOROMETHYL)- DIAZIRIN-3-YL)PHENYLALANINE FOR EFFICIENT PHOTO- CROSS-LINKING Yuta Murai,a. Available at: [Link]
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Phenylnitrene, Phenylcarbene, and Pyridylcarbenes. Rearrangements to Cyanocyclopentadiene and Fulvenallene | Journal of the American Chemical Society. Available at: [Link]
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The preparation and photolysis of 3-aryl-3H-diazirines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for - Digital Commons@Becker. Available at: [Link]
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Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive - PMC. Available at: [Link]
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Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy - PMC. Available at: [Link]
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DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION Takenori Tomohiro* and - Semantic Scholar. Available at: [Link]
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3-phenyl-3H-diazirine | C7H6N2 | CID 10855430 - PubChem - NIH. Available at: [Link]
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Diazirine - Wikipedia. Available at: [Link]
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Effect of substituents on the thermal decomposition of diazirines: experimental and computational studies - PubMed. Available at: [Link]
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Thermal decomposition of 3-halo-3-phenyldiazirine in solution | The Journal of Physical Chemistry - ACS Publications. Available at: [Link]
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Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations | ACS Organic & Inorganic Au. Available at: [Link]
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Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry - PMC. Available at: [Link]
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Mechanistic Dynamics of 3-Phenyl-3H-Diazirine Photolysis: A Technical Guide
Executive Summary
The photolysis of 3-phenyl-3H-diazirine (and its trifluoromethyl derivatives, TPD) represents the gold standard in photoaffinity labeling (PAL) for mapping ligand-protein interactions. Unlike benzophenones or aryl azides, diazirines offer a unique combination of small steric footprint, chemical stability in the dark, and rapid activation upon irradiation at ~350–365 nm.
However, the mechanism is not a simple linear pathway.[1][2] It involves a critical bifurcation between direct carbene generation and photoisomerization to a diazo intermediate . Understanding this branching ratio is paramount for drug development professionals, as the diazo species introduces orthogonal reactivity (nucleophile targeting) that can lead to false-positive binding data. This guide deconstructs the photophysics, validates the experimental protocols, and provides a rigorous framework for controlling carbene reactivity.
Mechanistic Deep Dive: The Photolytic Cascade
The core transformation relies on the excitation of the strained three-membered diazirine ring (
Photoexcitation and Partitioning
Upon irradiation with UV-A light (
From the
-
Path A (Carbene Formation): Concerted extrusion of molecular nitrogen (
) to generate a singlet phenylcarbene ( ). This is the desired species for unbiased insertion into C-H, O-H, and N-H bonds.[2] -
Path B (The Diazo Shunt): Electrocyclic ring opening to form the linear diazo isomer (e.g., phenyldiazomethane). This intermediate is long-lived compared to the carbene and possesses a distinct absorption profile (
nm, often visible as a pink/peach hue).
The Carbene Species: Singlet vs. Triplet
The reactivity profile is dictated by the spin state of the nascent carbene.[3]
-
Singlet Carbene (
): Generated initially.[4] It is zwitterionic in character and capable of concerted insertion into -bonds. This preserves the stereochemistry of the target and is the primary driver of high-resolution labeling. -
Triplet Carbene (
): The ground state of phenylcarbene is a triplet ( ). If the singlet carbene is not trapped rapidly (by solvent or protein), it undergoes Intersystem Crossing (ISC) to the triplet state. Triplet carbenes behave as diradicals, reacting via H-atom abstraction, which can lead to non-specific radical recombination and lower labeling fidelity.
Application Note: In 3-trifluoromethyl-3-phenyl-3H-diazirine (TPD), the electron-withdrawing
Visualization: Reaction Coordinate & Pathways
The following diagram illustrates the bifurcation of the diazirine excited state and the subsequent fates of the reactive intermediates.
Caption: Bifurcation of diazirine photolysis showing the direct carbene route (green) vs. the diazo shunt (yellow).
Experimental Protocol: Photolysis & Validation
To ensure data integrity in drug discovery campaigns, the photolysis efficiency must be validated before applying the probe to biological systems. The following protocol uses methanol trapping to quantify carbene yield vs. diazo formation.
Materials[5][6][7][8][9]
-
Reagent: 3-Phenyl-3-(trifluoromethyl)-3H-diazirine (TPD) derivative.[5][6][7][8]
-
Solvent: Methanol (HPLC grade, anhydrous).[8] Rationale: Methanol acts as a trap for the singlet carbene, forming an ether (O-H insertion), and is transparent at 350 nm.
-
Light Source: LED array or Mercury lamp equipped with a bandpass filter (365 nm ± 10 nm). Warning: Broad-spectrum UV (<300 nm) degrades proteins; visible light (>400 nm) is inefficient for diazirine activation.
Step-by-Step Methodology
| Step | Action | Mechanistic Rationale |
| 1 | Preparation | Dissolve TPD probe in Methanol to a final concentration of 10–50 µM. Place in a quartz cuvette. |
| 2 | Baseline Analysis | Record UV-Vis spectrum (250–600 nm). Note |
| 3 | Irradiation | Irradiate sample at 365 nm. Pause every 30 seconds to record spectra. Total time: ~5–10 mins. |
| 4 | Monitoring | Watch for: Decrease in 350 nm peak (Diazirine loss). Watch for: Transient rise at ~520 nm (Diazo formation). |
| 5 | Validation | Analyze final mixture via LC-MS. Look for the mass of [Probe + MeOH] adduct. |
Data Interpretation: The Diazo Warning
If a significant "pink" color (520 nm absorbance) persists or if LC-MS shows alkylation of acidic residues (e.g., glutamate/aspartate) without broad insertion, your reaction is dominated by the Diazo intermediate .
-
Cause: Irradiation intensity too low or wavelength drift.
-
Solution: Increase light intensity to ensure secondary photolysis of the diazo species back to the carbene, or use a "flash" photolysis setup.
Experimental Workflow Diagram
This workflow outlines the decision process for validating a new diazirine probe.
Caption: Validation workflow to detect and mitigate diazo intermediate accumulation.
Scientific Integrity & Troubleshooting
The "False Positive" Mechanism
The most common failure mode in diazirine-based PAL is misinterpreting diazo-based alkylation as carbene insertion.
-
Carbene: Inserts into nearest neighbor (distance-dependent).[9]
-
Diazo: Diffuses until it finds a nucleophile or acid (reactivity-dependent).
-
Correction: Always perform a "Dark Control" (probe + protein, no light) to rule out thermal reactivity, and a "Pre-photolysis Control" (irradiate probe alone, then add protein) to test for long-lived reactive species.
Solvent Effects
While methanol is excellent for validation, biological experiments occur in aqueous buffer. Water is a potent trap for carbenes (forming the alcohol). High concentrations of probe or "crowding agents" may be necessary to favor protein labeling over solvent quenching.
References
-
Dubinsky, L., et al. (2012). "Examination of the Photochemistry of 3-Phenyl-3-(trifluoromethyl)-3H-diazirine." Journal of Organic Chemistry. Link
-
Gomez-Escribano, L., et al. (2002). "Carbene Formation in Its Lower Singlet State from Photoexcited 3H-Diazirine." Journal of the American Chemical Society.[10] Link
-
Zhang, T., & Ondrus, A. E. (2021). "Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines." Synlett. Link
-
Baran, M. J., et al. (2025). "Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics." Biomacromolecules. Link
-
Das, J. (2011). "Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments." Chemical Reviews. Link
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- 10. researchgate.net [researchgate.net]
The Phoenix Molecule: A Technical Guide to 3-Phenyl-3H-Diazirine as a Phenylcarbene Precursor in Modern Organic Synthesis
For the modern organic chemist, the controlled generation of reactive intermediates is a cornerstone of synthetic innovation. Among these, carbenes—neutral, divalent carbon species—offer a unique and powerful toolkit for the construction of complex molecular architectures. This guide provides an in-depth exploration of 3-phenyl-3H-diazirine, a compact, yet remarkably stable, precursor to the versatile phenylcarbene. We will delve into the practical aspects of its synthesis, the mechanistic nuances of carbene generation, and its application in key synthetic transformations, offering a field-proven perspective for researchers, scientists, and drug development professionals.
The Allure of a Strained Ring: Why 3-Phenyl-3H-Diazirine?
The inherent instability of many carbene precursors, notably diazo compounds, has historically presented a significant barrier to their widespread use, posing safety concerns and limiting their functional group tolerance.[1] 3-Phenyl-3H-diazirine emerges as a superior alternative, offering a compelling combination of stability and reactivity.[2][3] Its three-membered ring system, while strained, provides a thermally and chemically robust scaffold that can be stored and handled with greater ease than its linear diazo isomer, phenyldiazomethane, which is known to be unstable and potentially explosive.[1]
The true utility of 3-phenyl-3H-diazirine lies in its clean and efficient generation of phenylcarbene upon photolytic or, to a lesser extent, thermolytic activation.[4][5] This "on-demand" release of a highly reactive intermediate allows for precise control over carbene-mediated reactions, minimizing side reactions and enhancing reproducibility. Furthermore, the diazirine moiety is compact and relatively inert to a wide range of reaction conditions, making it an ideal carbene-generating tag for complex molecules in applications such as photoaffinity labeling.[2][4]
From Ketone to Carbene Precursor: The Synthesis of 3-Phenyl-3H-Diazirine
The most common and reliable laboratory-scale synthesis of 3-phenyl-3H-diazirine originates from benzaldehyde and proceeds through a diaziridine intermediate. The following protocol represents a well-established and validated methodology.
Experimental Protocol: Synthesis of 3-Phenyl-3H-Diazirine
Step 1: Formation of the Oxime
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extract the residue with diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate to afford the crude benzaldehyde oxime, which can often be used in the next step without further purification.
Step 2: O-Tosylation of the Oxime
-
Dissolve the crude benzaldehyde oxime (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude O-tosyl oxime.
Step 3: Formation of the Diaziridine
-
Caution: This step involves the use of ammonia and should be performed in a well-ventilated fume hood.
-
Dissolve the crude O-tosyl oxime in an appropriate solvent such as diethyl ether or dichloromethane.
-
Cool the solution to -78 °C (dry ice/acetone bath) and bubble anhydrous ammonia gas through the solution for a designated period, or add a solution of ammonia in an organic solvent.[6]
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the precipitated ammonium tosylate.
-
Carefully concentrate the filtrate to obtain the crude diaziridine.
Step 4: Oxidation to 3-Phenyl-3H-Diazirine
-
Dissolve the crude diaziridine in a suitable solvent like methanol or dichloromethane.
-
Add an oxidizing agent, such as iodine in the presence of triethylamine or silver oxide.[7][8]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction and perform an aqueous workup.
-
The crude product is then purified by column chromatography on silica gel to afford 3-phenyl-3H-diazirine as a pale yellow oil.
Characterization Data
| Property | Value |
| Molecular Formula | C7H6N2 |
| Molecular Weight | 118.14 g/mol |
| Appearance | Pale yellow oil |
| UV-Vis (λmax) | ~350-380 nm |
| ¹H NMR (CDCl₃) | δ ~7.4 (m, 5H), ~2.5 (s, 1H) |
| ¹³C NMR (CDCl₃) | δ ~130-128 (aromatic C), ~40 (diazirine C) |
Note: Specific spectroscopic shifts may vary slightly depending on the solvent and instrument used. It is always recommended to fully characterize the synthesized product.
Unleashing the Carbene: Photolytic and Thermolytic Generation
The extrusion of dinitrogen from 3-phenyl-3H-diazirine to generate phenylcarbene is most efficiently achieved through photolysis.[4]
Photolytic Generation
Irradiation of 3-phenyl-3H-diazirine with near-UV light (typically in the 350-380 nm range) leads to the clean formation of phenylcarbene and nitrogen gas.[2] This method is highly efficient and proceeds under mild conditions, making it compatible with a wide array of functional groups and sensitive substrates. The photolysis can be carried out using a variety of light sources, including mercury arc lamps and, more recently, LEDs.
It is important to note that photolysis can also lead to a competing isomerization pathway, yielding the corresponding diazo compound, phenyldiazomethane.[9] However, for many aryldiazirines, the generation of the carbene is the dominant pathway.[5]
Caption: Phenylcarbene in the cyclopropanation of styrene.
Illustrative Protocol: Cyclopropanation of Styrene
-
In a quartz reaction vessel, dissolve 3-phenyl-3H-diazirine (1.0 eq) and a slight excess of styrene (1.2 eq) in a degassed, anhydrous solvent such as benzene or dichloromethane.
-
Irradiate the solution with a suitable UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter) at room temperature.
-
Monitor the reaction by GC-MS or TLC until the diazirine is consumed.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the 1,2-diphenylcyclopropane products (as a mixture of cis and trans isomers).
X-H Insertion Reactions (X = C, O, N)
Phenylcarbene can readily insert into C-H, O-H, and N-H bonds, providing a direct method for C-C, C-O, and C-N bond formation. These reactions are particularly valuable for the functionalization of unactivated C-H bonds, a significant challenge in organic synthesis.
C-H Insertion: The insertion of phenylcarbene into the C-H bonds of alkanes provides a direct route to alkylated aromatic compounds.
O-H Insertion: The reaction with alcohols is typically very efficient, yielding benzyl ethers.
N-H Insertion: Similarly, insertion into the N-H bonds of amines affords N-benzylated amines.
Caption: Versatility of phenylcarbene in X-H insertion reactions.
Ylide Formation
Phenylcarbene can react with lone-pair-containing heteroatoms (e.g., in sulfides, ethers, and pyridines) to form ylides. These ylides are themselves versatile intermediates that can undergo subsequent rearrangements or reactions. For example, reaction with a sulfide yields a sulfur ylide, which can then undergo a-[10][11]sigmatropic rearrangement. The reaction with pyridine leads to the formation of a pyridinium ylide. [12][13]
Safety Considerations
While 3-phenyl-3H-diazirine is significantly more stable than its diazo counterpart, it is still an energetic molecule and should be handled with appropriate care. [14][15][16]
-
Storage: Store in a cool, dark place, preferably in a refrigerator. Protect from light to prevent premature decomposition.
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Scale: For synthetic preparations, it is advisable to work on a small to moderate scale, especially when handling the neat compound.
-
Thermal Stability: Avoid excessive heating, as this can lead to uncontrolled decomposition.
Conclusion and Future Outlook
3-Phenyl-3H-diazirine stands as a testament to the power of strained-ring systems in enabling challenging chemical transformations. Its stability, ease of handling, and clean generation of phenylcarbene have solidified its position as a go-to precursor for this fundamental carbene. The reactions it facilitates—cyclopropanation, X-H insertion, and ylide formation—provide elegant and direct solutions to common synthetic problems. As the demand for more efficient and selective synthetic methods continues to grow, particularly in the realms of drug discovery and materials science, the utility of 3-phenyl-3H-diazirine and its derivatives is poised to expand even further. The "phoenix molecule," reborn from its stable precursor, will undoubtedly continue to fuel innovation in the field of organic synthesis.
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Reaction of Arylcarbenes with Methanol: Triplet-State Reactivity or Spin-State Equilibrium as a Moving Target?. (n.d.). Garcia Garibay Research Group. [Link]
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Photoreactivity of 1-azidostyrene and 3-phenyl-2H-azirine in acetonitrile and cryogenic matrices. (2025). Journal of Photochemistry & Photobiology, A: Chemistry. [Link]
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Comprehensive Technical Guide: Stability and Reactivity Profiles of 3-Phenyl-3H-Diazirine in Acidic and Basic Conditions
Executive Summary
Diazirines have emerged as privileged photophores in chemical biology, proteomics, and materials science due to their minimal steric footprint and ability to rapidly generate highly reactive carbenes upon ultraviolet (UV) irradiation[1]. Among these, 3-phenyl-3H-diazirine and its derivatives (such as the widely used 3-(trifluoromethyl)-3-phenyl-3H-diazirine) represent the gold standard for photoaffinity labeling (PAL)[2].
A critical parameter for any chemical probe is its stability in diverse aqueous environments, particularly across the extreme pH gradients encountered in biological compartments (e.g., lysosomes, gastric fluid) or during stringent synthetic methodologies[3]. This whitepaper provides an in-depth mechanistic analysis of the stability of 3-phenyl-3H-diazirine in acidic and basic conditions, contrasting its robust profile against the pH-dependent vulnerabilities of alkyl diazirines.
Mechanistic Foundations: Carbene vs. Diazo Pathways
To understand the pH stability of 3-phenyl-3H-diazirine, one must first examine its activation pathways. Upon UV irradiation (~355–365 nm), diazirines extrude nitrogen gas to form a reactive singlet carbene, which rapidly inserts into spatial-proximal C-H, N-H, or O-H bonds to form stable covalent adducts[1][4].
However, diazirines also exist in a thermal and photochemical equilibrium with their linear diazo isomers [3][5]. The transient formation of this diazo intermediate is the primary driver of pH-dependent instability in many diazirine classes:
-
Alkyl Diazirines: Readily form reactive alkyl diazo intermediates. In aqueous environments, these intermediates are highly susceptible to protonation, leading to pH-dependent off-target reactivity[5][6].
-
Aryl Diazirines (e.g., 3-phenyl-3H-diazirine): The conjugation of the aryl ring electronically stabilizes the system, heavily favoring the direct carbene pathway and suppressing the electrophilic reactivity of any transient diazo isomer[5][7].
Mechanistic divergence of 3-phenyl-3H-diazirine under UV activation and pH extremes.
Stability in Acidic Conditions: The Role of Aryl Conjugation
In acidic environments, the stability of a diazirine is entirely dependent on the basicity of its corresponding diazo isomer.
The Causality of Acid Resistance
When an alkyl diazirine forms a diazo intermediate, the diazo carbon is relatively electron-rich. In the presence of protons (acidic pH), this carbon is rapidly protonated to form an alkyldiazonium ion. This ion is an aggressive electrophile that loses
3-phenyl-3H-diazirine , by contrast, is highly stable in acidic conditions[8][9]. The causality is rooted in the electronic delocalization provided by the phenyl ring. The
Stability in Basic Conditions: Synthetic Proof of Concept
Diazirines are exceptionally robust in basic environments[9][10]. Despite being a highly strained three-membered heterocycle, the diazirine ring lacks a viable leaving group and is sterically shielded, making it highly resistant to nucleophilic ring-opening by hydroxide ions (
Synthetic Validation of Base Stability
The ultimate proof of 3-phenyl-3H-diazirine's stability in basic conditions lies in its standard synthetic workflows. The classical synthesis of aryl diazirines involves:
-
Condensation of a ketone with hydroxylamine to form an oxime.
-
Treatment of the tosyl-oxime with liquid ammonia (a strong base and nucleophile) to form a diaziridine[10][11].
-
Oxidation of the diaziridine to the diazirine using harsh oxidants like silver oxide (
) or sodium hypochlorite ( ) in highly basic aqueous media[10][11][12].
If 3-phenyl-3H-diazirine were susceptible to base-catalyzed hydrolysis or nucleophilic degradation, these synthetic routes would result in complete decomposition of the product. Instead, the diazirine ring survives these extreme basic conditions intact, proving its utility in high-pH biological assays or basic synthetic coupling steps.
Comparative Data Presentation
The following table summarizes the stability and reactivity profiles of different diazirine classes across pH ranges, synthesizing quantitative and qualitative data from recent chemoproteomic evaluations[5][6][10].
| Parameter | Alkyl Diazirines | 3-Phenyl-3H-Diazirine | 3-(Trifluoromethyl)-3-phenyl-3H-Diazirine |
| Acidic Stability (pH 2-5) | Low (Rapid degradation) | High (Stable) | Very High (Inert) |
| Basic Stability (pH 8-12) | High | High | High |
| Primary Reactive Species | Diazo / Carbocation | Carbene | Carbene |
| Off-Target Labeling Bias | High (Acidic amino acids) | Low | Very Low |
| Thermal Stability | Moderate | High | Very High (Resists Wolff rearrangement) |
| Synthetic Conditions | Mild basic | Harsh basic tolerated | Harsh basic tolerated |
Self-Validating Experimental Protocols
To empirically validate the stability of 3-phenyl-3H-diazirine in varying pH conditions, researchers must utilize self-validating systems that account for ambient light degradation and ionization variability.
Protocol 1: LC-MS/MS Evaluation of pH-Dependent Dark Stability
This protocol is designed to quantify the intact diazirine probe over time across a pH gradient, using an internal standard to ensure data integrity.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 100 mM aqueous buffers ranging from pH 2.0 to 12.0 (e.g., Glycine-HCl for pH 2-3; Acetate for pH 4-5; PBS for pH 7.4; Carbonate-Bicarbonate for pH 9-10; KCl-NaOH for pH 12).
-
Sample Initialization: Dissolve 3-phenyl-3H-diazirine in LC-MS grade DMSO to a 10 mM stock. Spike the stock into the respective buffers to a final concentration of 100 µM.
-
Internal Standard (IS) Addition: Add a heavy-isotope labeled standard (or a stable aromatic analog like benzophenone) at 10 µM to all samples. Causality: The IS corrects for matrix effects and differential ionization efficiencies across the extreme pH buffers during MS analysis.
-
Incubation (Dark Control): Aliquot samples into amber glass vials to strictly prevent ambient UV photolysis. Incubate at 25°C and 37°C.
-
Sampling & Quenching: At intervals (0, 1, 4, 12, 24, 48, 72 hours), extract 50 µL aliquots and quench by diluting 1:1 with cold acetonitrile containing 0.1% formic acid.
-
LC-MS/MS Analysis: Analyze via Multiple Reaction Monitoring (MRM) targeting the parent mass of the diazirine. Calculate the ratio of the Diazirine Peak Area to the IS Peak Area.
-
Validation: A stable profile will show <5% variance in the Diazirine/IS ratio over 72 hours across all pH buffers.
LC-MS/MS workflow for validating diazirine dark stability across acidic and basic pH gradients.
Protocol 2: Photoaffinity Labeling (PAL) in Variable pH Buffers
To prove that the carbene generation remains efficient and unbiased regardless of pH, a PAL assay using a model protein (e.g., Bovine Serum Albumin, BSA) is employed.
Step-by-Step Methodology:
-
Protein Preparation: Dissolve BSA (1 mg/mL) in pH 4.0, pH 7.4, and pH 9.0 buffers.
-
Probe Incubation: Add 3-phenyl-3H-diazirine probe (functionalized with an alkyne handle for click-chemistry detection) to a final concentration of 10 µM. Incubate in the dark for 30 minutes at 4°C to allow binding equilibrium.
-
Self-Validating Controls: For each pH, prepare a "Dark Control" (no UV) and a "Competitor Control" (pre-incubated with 100x excess of non-functionalized ligand)[1].
-
Photolysis: Irradiate the experimental samples on ice using a 355 nm UV lamp (100W) for 10 minutes. Causality: Ice prevents thermal degradation of the protein during irradiation.
-
Click Chemistry (CuAAC): Lyse/denature the protein and perform Copper-Catalyzed Azide-Alkyne Cycloaddition using a TAMRA-azide or Biotin-azide reporter[1].
-
Readout: Resolve proteins via SDS-PAGE and detect via in-gel fluorescence or Western blot. Consistent band intensity across pH 4.0, 7.4, and 9.0 confirms that 3-phenyl-3H-diazirine's labeling efficiency is pH-independent, unlike alkyl diazirines which would show hyper-labeling at pH 4.0[5][6].
References
-
Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations Source: ACS Organic & Inorganic Au URL:[Link]
-
Target Identification by Diazirine Photo-Cross-linking and Click Chemistry Source: PubMed Central (NIH) URL:[Link]
-
Labeling Preferences of Diazirines with Protein Biomolecules Source: ChemRxiv / Journal of the American Chemical Society URL:[Link]
-
Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion Source: Chemical Science (RSC Publishing) URL:[Link]
-
Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling Source: Harvard DASH (Digital Access to Scholarship at Harvard) URL:[Link]
-
Supporting Information for Metal-Free Oxidative Cross-Coupling of Diazirines Source: The Royal Society of Chemistry URL:[Link]
-
Valence Isomerization Between Diazo Compounds and Diazirines Source: ResearchGate URL:[Link]
Sources
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. 3-Fluoro-3-phenyl-3H-diazirine | 87282-19-7 | Benchchem [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling [dash.harvard.edu]
- 7. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. 3-Methyl-3H-diazirine-3-methaneamine | 882568-97-0 | Benchchem [benchchem.com]
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- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of 3-Phenyl-3H-Diazirine: An In-Depth Technical Guide
This guide provides a comprehensive technical overview of the core spectroscopic techniques used to characterize 3-phenyl-3H-diazirine, a compact and highly energetic molecule pivotal in the fields of chemical biology and drug development. As a precursor to phenylcarbene, its precise structural elucidation and purity assessment are paramount for its application in photoaffinity labeling and other advanced synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system for each described protocol.
Introduction: The Significance of 3-Phenyl-3H-Diazirine
3-Phenyl-3H-diazirine is a molecule of significant interest due to its unique three-membered ring structure containing a nitrogen-nitrogen double bond. This strained ring system makes it an excellent photolabile precursor for the generation of highly reactive carbenes upon irradiation with UV light. The resulting phenylcarbene can then undergo a variety of insertion reactions, making 3-phenyl-3H-diazirine a valuable tool for probing biological interactions and for the synthesis of complex organic molecules.
The efficacy and specificity of these applications are critically dependent on the purity and structural integrity of the diazirine. Therefore, a thorough spectroscopic analysis is not merely a procedural step but a foundational requirement for any research involving this compound. This guide will delve into the key spectroscopic techniques for its characterization: Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Principles
To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of 3-phenyl-3H-diazirine and the quantum mechanical principles that govern its interaction with electromagnetic radiation.
Caption: Molecular structure of 3-phenyl-3H-diazirine.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is instrumental in confirming the presence of the diazirine functional group and for monitoring its photodecomposition. The electronic transitions within the molecule give rise to characteristic absorption bands.
Core Principles: The UV-Vis spectrum of 3-phenyl-3H-diazirine is dominated by two main features: the π → π* transitions of the phenyl ring at shorter wavelengths and a weaker, characteristic n → π* transition of the N=N double bond at longer wavelengths. This latter absorption is crucial for the photoactivation of the molecule.
Data Interpretation: Aryl diazirines typically exhibit a broad absorption band in the near-UV region, which is responsible for their photolability. For substituted 3-phenyl-3-(trifluoromethyl)-3H-diazirines, this absorption maximum (λmax) is observed in the range of 320–410 nm.[1] The exact position of the λmax for the unsubstituted 3-phenyl-3H-diazirine is expected to be in a similar range, often around 350-360 nm in common organic solvents.[2] The intensity of this absorption is relatively low, with molar extinction coefficients (ε) typically in the range of 100-400 M⁻¹cm⁻¹.
| Spectroscopic Feature | Typical Wavelength Range (nm) | Assignment |
| Phenyl π → π | 250 - 280 | Electronic transitions in the aromatic ring |
| Diazirine n → π | 320 - 410 | Electronic transition of the N=N double bond |
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of 3-phenyl-3H-diazirine in a UV-transparent solvent (e.g., methanol, acetonitrile, or hexane) in a quartz cuvette. A typical concentration is in the range of 0.1-1.0 mM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing the pure solvent.
-
Record the spectrum of the sample solution from 200 to 500 nm.
-
Identify the λmax corresponding to the n → π* transition of the diazirine ring.
-
-
Photolysis Monitoring (Optional): To confirm the identity of the diazirine peak, irradiate the sample with a UV lamp (e.g., 365 nm) and record spectra at different time intervals. A decrease in the absorbance at the characteristic λmax indicates the decomposition of the diazirine.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in 3-phenyl-3H-diazirine, most notably the N=N double bond and the phenyl group.
Core Principles: The absorption of infrared radiation excites molecular vibrations. The frequency of these vibrations is dependent on the bond strength and the mass of the atoms involved.
Data Interpretation: The most diagnostic feature in the IR spectrum of a diazirine is the N=N stretching vibration. For the parent diazirine (CH₂N₂), this has been observed in the region of 1600 cm⁻¹.[3] For 3-phenyl-3H-diazirine, this peak is expected to be in a similar region, although its intensity may be variable. The spectrum will also be characterized by the absorptions of the phenyl group.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H stretch | Not Applicable | - |
| N=N stretch | ~1620 - 1580 | Weak to Medium |
| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |
| Aromatic C-H bend | 900 - 675 | Strong |
Experimental Protocol: IR Analysis
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a spectrum can be obtained by placing a thin film between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) and place it in a solution cell.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the solvent.
-
Record the spectrum of the sample.
-
Process the spectrum to identify the characteristic absorption bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule, confirming the connectivity and chemical environment of each atom.
Core Principles: NMR spectroscopy relies on the magnetic properties of atomic nuclei. In an external magnetic field, nuclei can absorb electromagnetic radiation at specific frequencies, which are dependent on their local chemical environment.
Data Interpretation:
-
¹H NMR: The proton NMR spectrum of 3-phenyl-3H-diazirine is expected to show signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the five protons of the phenyl group. Due to the asymmetry of the molecule, these protons may exhibit complex splitting patterns. For some substituted phenyl-diazirines, the aromatic protons appear as multiplets in the range of 7.1-7.6 ppm.[4][5]
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the phenyl ring, typically in the range of 120-140 ppm. The carbon atom of the diazirine ring is highly shielded and is expected to appear at a much higher field (lower ppm value). For comparison, in 3-phenyl-3-(trifluoromethyl)-3H-diazirine, the diazirine carbon appears as a quartet around 28 ppm due to coupling with the fluorine atoms.[2] For the unsubstituted analog, a singlet is expected in a similar upfield region.
| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |
| ¹H | 7.0 - 8.0 | Multiplet | Aromatic protons |
| ¹³C | 120 - 140 | Multiple signals | Aromatic carbons |
| ¹³C | ~20 - 40 | Singlet | Diazirine carbon |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
(Optional) Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm assignments.
-
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.
Core Principles: In the mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of ion abundance versus m/z.
Data Interpretation: The molecular ion peak (M⁺) in the mass spectrum of 3-phenyl-3H-diazirine should be observed at an m/z corresponding to its molecular weight (118.14 g/mol ).[6] A key fragmentation pathway for diazirines is the loss of a molecule of nitrogen (N₂), which is a very stable neutral molecule. This would result in a significant peak at M-28. The resulting phenylcarbene radical cation (C₇H₆⁺) would have an m/z of 90. Further fragmentation of the phenyl ring could also be observed.
Proposed Fragmentation Pathway:
Caption: Plausible mass spectrometry fragmentation pathway for 3-phenyl-3H-diazirine.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion for a liquid sample or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for a mixture.
-
Ionization: Use an appropriate ionization technique. Electron ionization (EI) is common for small, volatile molecules and will likely induce significant fragmentation. Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) may be used to observe the molecular ion more clearly.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their m/z ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Conclusion
The spectroscopic characterization of 3-phenyl-3H-diazirine is a multi-faceted process that requires the synergistic use of several analytical techniques. UV-Vis spectroscopy confirms the presence of the photolabile diazirine ring, IR spectroscopy identifies key functional groups, NMR spectroscopy elucidates the detailed molecular structure, and mass spectrometry confirms the molecular weight and provides information about fragmentation pathways. By following the detailed protocols and understanding the principles behind the data interpretation outlined in this guide, researchers can confidently verify the identity and purity of their 3-phenyl-3H-diazirine, ensuring the reliability and reproducibility of their subsequent experiments.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Retrieved from [Link]
-
Becker, D. F., & Murai, Y. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances, 13(52), 36484–36492. [Link]
-
Murai, Y., et al. (2021). DESIGN AND SYNTHESIS OF 1,3-BIS(3-(TRIFLUOROMETHYL)- DIAZIRIN-3-YL)PHENYLALANINE FOR EFFICIENT PHOTO- CROSS-LINKING. HETEROCYCLES, 104(1), 168. [Link]
-
ResearchGate. (n.d.). 3-Phenyl-3-(trifluoromethyl)-3 H -diazirine | Request PDF. Retrieved from [Link]
-
MDPI. (2014). 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane. Molbank, 2014(1), M819. [Link]
-
Bera, P. P., & Lee, T. J. (2018). Energy Landscape, and Structural and Spectroscopic Characterization of Diazirine and Its Cyclic Isomers. The Journal of Physical Chemistry A, 122(38), 7693–7702. [Link]
-
Musolino, S. F., et al. (2021). Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. Chemical Science, 12(35), 11765–11770. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. PubChem. Retrieved from [Link]
-
CaltechAUTHORS. (2021). Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. Retrieved from [Link]
-
Platz, M. S., et al. (2009). Study of the S1 Excited State of para-Methoxy-3-phenyl-3-methyl Diazirine by Ultrafast Time Resolved UV-Vis and IR Spectroscopies and Theory. Journal of the American Chemical Society, 131(38), 13784–13790. [Link]
-
ResearchGate. (n.d.). Changes in UV/Vis absorption spectra with varying substitution on the.... Retrieved from [Link]
-
Ettinger, R. (1964). Infrared Spectrum of Diazirine. The Journal of Chemical Physics, 40(6), 1693–1699. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-phenyl-3H-diazirine. PubChem. Retrieved from [Link]
-
Chem-Impex International. (n.d.). 3-Phenyl-3-(trifluoromethyl)-3H-diazirine. Retrieved from [Link]
-
ResearchGate. (n.d.). Alpha-Ester Aryl Diazirines: Low-Temperature Carbene Progenitors for Materials Applications. Retrieved from [Link]
-
ACS Publications. (2022). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au, 2(1), 18–28. [Link]
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- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
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Theoretical and Experimental Paradigms in 3-Phenyl-3H-Diazirine Reactivity: A Comprehensive Guide for Carbene-Mediated Transformations
Executive Summary
3-Phenyl-3H-diazirines and their derivatives stand at the vanguard of modern photochemistry and chemical biology. As highly stable yet readily activatable carbene precursors, they enable precise spatial and temporal control over covalent bond formation[1]. This whitepaper synthesizes recent Density Functional Theory (DFT) insights with field-proven experimental protocols, providing researchers with a rigorous framework for deploying these reagents in photoaffinity labeling (PAL), materials science, and complex skeletal editing.
Fundamental Reactivity and the Carbene Precursor Paradigm
3-Phenyl-3H-diazirines are three-membered heterocycles characterized by an strained N=N double bond. They are widely recognized as "carbene precursors par excellence" due to their ability to cleanly extrude dinitrogen gas (N₂) upon thermal or photochemical activation[1].
The utility of these compounds hinges on the extreme reactivity of the resulting carbene intermediate. Once generated, the carbene can rapidly insert into adjacent X-H bonds (where X = C, O, N) or undergo stereospecific cyclopropanation with unsaturated systems[2]. This promiscuous yet efficient reactivity is the cornerstone of Photoaffinity Labeling (PAL), where diazirine-tagged ligands covalently crosslink to target proteins upon UV irradiation, allowing for the precise mapping of binding pockets and interactomes[2]. Beyond biology, this reactivity is increasingly harnessed in synthetic organic chemistry to perform single-carbon insertions into robust heterocycles[3].
Theoretical Underpinnings: DFT and Mechanistic Pathways
The decomposition of 3-phenyl-3H-diazirines is governed by a delicate balance of electronic and steric factors. Quantum chemical calculations, particularly at the B3LYP-D3/6-311+g(d,p) and CASPT2 levels of theory, have mapped the potential energy surfaces of these transformations[1][4].
Direct Extrusion vs. Diazo Isomerization
Upon excitation, the diazirine faces a bifurcated mechanistic pathway: it can either directly extrude N₂ to form the carbene or isomerize into a linear diazo compound. DFT studies reveal that the latter pathway is highly detrimental, as diazo intermediates are longer-lived, react as electrophiles with nucleophilic residues, and dilute the efficiency of carbene-mediated crosslinking[2].
The integration of electron-withdrawing groups (EWGs) at the 3-position (e.g., -CF₃, -F, -Cl) is a critical design choice to mitigate this. The strong inductive effect of a fluorine atom or a trifluoromethyl group significantly raises the activation energy barrier for diazo isomerization, effectively shutting down this parasitic pathway and ensuring clean, direct carbene generation[2].
Spin States and Torquoselectivity
The electronic nature of the generated carbene—specifically its spin state—dictates its downstream reactivity. Singlet carbenes possess a vacant p-orbital and a filled sp² orbital, allowing them to undergo concerted, single-step insertions into C-H bonds[2]. Triplet carbenes, conversely, act as diradicals and engage in stepwise hydrogen abstraction-recombination pathways. Theoretical models confirm that halogenated and CF₃-substituted phenyldiazirines predominantly react via the singlet state, ensuring high-fidelity crosslinking without the side reactions typical of radical diffusion[2].
Furthermore, in synthetic applications like the skeletal editing of pyrroles, DFT computations highlight the role of torquoselectivity. When a chloro(phenyl)carbene cyclopropanates a pyrrole ring, the stereochemistry of the initial attack is less critical than the subsequent electrocyclic ring opening. This ring opening is driven by a compensatory homoaromatic stabilization that overrides standard orbital-controlled torquoselectivity, ultimately forging a stable pyridine core[3].
Figure 1: Mechanistic activation pathways of 3-phenyl-3H-diazirines and subsequent carbene reactivity.
Quantitative Data: Substituent Effects on Reactivity
The choice of the α-substituent on the diazirine ring is the most consequential variable in probe design. The table below summarizes how different functional groups modulate the physicochemical properties and application suitability of the diazirine core based on computational and empirical data[2][3].
| α-Substituent | Thermal Stability | Diazo Isomerization Barrier | Primary Carbene Spin State | Ideal Application Domain |
| -H | Low | Low (Highly Favorable) | Triplet / Singlet Mix | Basic mechanistic studies; obsolete for PAL. |
| -Cl | Moderate | High | Singlet | Skeletal editing; synthetic carbene transfer[3]. |
| -F | High | Very High | Singlet | Photoaffinity labeling; materials crosslinking[2]. |
| -CF₃ | Very High | Extremely High | Singlet | In vivo PAL; complex biological interactomics[2]. |
Experimental Methodologies and Self-Validating Protocols
To ensure reproducibility and scientific rigor, the following protocols detail the synthesis and application of 3-phenyl-3H-diazirine derivatives. These workflows incorporate specific causality explanations and analytical checkpoints to create self-validating experimental systems.
Protocol A: Synthesis of 3-Chloro-3-phenyl-3H-diazirine via the Graham Reaction
The Graham reaction provides a highly efficient, one-pot oxidative conversion of amidines to halodiazirines[1].
-
Biphasic Setup : Dissolve benzamidine hydrochloride (1.0 equiv) and NaCl (3.0 equiv) in a biphasic mixture of DMSO and pentane (1:1 v/v).
-
Causality: The biphasic system is critical. It physically partitions the highly reactive, non-polar chlorodiazirine into the pentane layer immediately upon formation, shielding it from over-oxidation or nucleophilic attack by the aqueous phase.
-
-
Oxidation : Cool the mixture to 0°C. Add an aqueous solution of sodium hypochlorite (NaOCl, 1.5 equiv) dropwise under vigorous stirring over 30 minutes.
-
Causality: Maintaining 0°C suppresses the thermal extrusion of N₂, preserving the delicate diazirine ring during the oxidative ring-closure.
-
-
Extraction & Purification : Separate the organic pentane layer. Wash sequentially with saturated aqueous Na₂S₂O₃ (to quench residual oxidant) and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure (keep bath temperature < 25°C).
-
Validation Checkpoint : Analyze the crude liquid via FTIR spectroscopy. The appearance of a sharp, diagnostic absorption band near 1600 cm⁻¹ (N=N stretch) and the complete disappearance of broad N-H stretching bands (3300 cm⁻¹) confirm successful diazirine formation.
Protocol B: Photochemical Skeletal Editing (Pyrrole to Pyridine)
Recent breakthroughs utilize chlorodiazirines as carbynyl cation equivalents to insert carbon atoms into single C-C or C-N bonds, enabling the skeletal editing of heterocycles[3].
-
Reaction Assembly : In an oven-dried vial under a nitrogen atmosphere, combine 3-chloro-3-phenyl-3H-diazirine (1.5 equiv), the target substituted pyrrole (1.0 equiv), and Na₂CO₃ (3.0 equiv) in anhydrous methyl tert-butyl ether (MTBE) to a concentration of 0.1 M.
-
Irradiation : Irradiate the stirring mixture using a 365 nm LED light source (40 W) for 3 hours at room temperature.
-
Causality: The 365 nm wavelength is specifically chosen because it selectively excites the n→π* transition of the diazirine N=N bond. Shorter wavelengths (e.g., 254 nm) would indiscriminately excite the aromatic pyrrole core, leading to destructive off-target photochemistry.
-
-
Workup : Filter the mixture through a short pad of Celite to remove inorganic salts, concentrate, and purify via flash column chromatography.
-
Validation Checkpoint : Monitor the reaction via GC-MS or LC-MS. The mass shift of the product should correspond to [Pyrrole Mass] + [Carbene Mass] - [HCl], confirming successful insertion and subsequent rearomatization into the pyridine core[3].
Figure 2: Experimental workflow for the skeletal editing of pyrroles into pyridines using chlorodiazirines.
Conclusion
The reactivity of 3-phenyl-3H-diazirines represents a masterclass in applied physical organic chemistry. By leveraging DFT calculations to understand activation barriers, spin state dynamics, and torquoselectivity, researchers can rationally design carbene precursors for highly specific tasks. Whether the goal is mapping the human interactome via photoaffinity labeling or executing complex skeletal edits in late-stage pharmaceutical intermediates, the mechanistic control afforded by α-substituted 3-phenyl-3H-diazirines makes them an indispensable tool in the modern chemist's repertoire.
References
1.[2]2 - Benchchem 2.[3]3 - Journal of the American Chemical Society (ACS Publications) 3.[4]4 - The Journal of Organic Chemistry (ACS Publications) 4.[1] 1 - Accounts of Chemical Research (via ResearchGate)
Sources
Precision Photopharmacology: A Technical Guide to 3-Phenyl-3H-Diazirine and Its Structural Analogs
Executive Summary
This technical guide analyzes the structural evolution and application of 3-phenyl-3H-diazirine and its derivatives in chemoproteomics and drug discovery. While the parent 3-phenyl-3H-diazirine established the foundational chemistry of photoaffinity labeling (PAL), its utility is compromised by chemical instability and "pseudo-labeling" artifacts. This guide focuses on the transition to 3-trifluoromethyl-3-phenyl-diazirine (TPD) and next-generation "minimalist" and "red-shifted" analogs. It provides validated protocols for synthesis, photoactivation, and downstream enrichment, designed for researchers requiring high-fidelity target deconvolution.
Part 1: The Chemistry of Diazirine Activation
The Mechanistic Bifurcation
The core utility of diazirines lies in their ability to generate a reactive singlet carbene upon UV irradiation (~350–365 nm). This carbene inserts into nearby C-H, N-H, or O-H bonds, covalently "freezing" transient protein-ligand interactions.
However, a critical competing pathway exists. Upon excitation, the diazirine can isomerize into a linear diazo species . Unlike the indiscriminate carbene, the diazo species is a long-lived electrophile that preferentially reacts with nucleophiles (e.g., Glutamate/Aspartate carboxylates), leading to false positives or "pseudo-PAL."
-
3-Phenyl-3H-diazirine (Parent): Highly prone to diazo rearrangement (up to 50%+). Unstable in acidic media.
-
3-Trifluoromethyl-3-phenyl-diazirine (TPD): The electron-withdrawing trifluoromethyl (
) group stabilizes the diazirine ring and the resulting carbene. While diazo formation still occurs (~30–35%), the carbene pathway (~65%) is significantly favored compared to the non-fluorinated parent [1][2].
Mechanistic Pathway Diagram
The following diagram illustrates the critical branching ratio between the desired carbene insertion and the artifact-prone diazo pathway.
Figure 1: The mechanistic bifurcation of diazirine photoactivation. TPD analogs maximize the green path (Carbene) while suppressing the red path (Diazo).
Part 2: Structural Analogs & Design Principles
To address the limitations of the parent compound, three primary classes of analogs have been developed.
Table 1: Comparative Properties of Diazirine Classes
| Analog Class | Representative Structure | Activation | Stability ( | Key Application |
| Parent | 3-Phenyl-3H-diazirine | ~350 nm | Low (Acid sensitive) | Historical baseline; rarely used now due to diazo artifacts. |
| TPD (Class A) | 3-Trifluoromethyl-3-phenyl-diazirine | 350–365 nm | High (Stable in acid/base) | Gold Standard. Robust PAL, reduced rearrangement [1]. |
| Minimalist (Class B) | Aliphatic Diazirine + Alkyne | ~350 nm | Moderate | Sterically sensitive binding pockets; "Clickable" tags [3]. |
| Red-Shifted (Class C) | Tetrafluoropyridyl-diazirine | >365 nm (Visible) | High | Live-cell imaging; avoiding UV-induced protein damage [4]. |
Class A: The Trifluoromethyl Stabilizers (TPD)
The addition of the
-
Design Rule: Always prefer TPD over non-fluorinated phenyl diazirines unless steric bulk is strictly prohibitive.
Class B: Minimalist "Clickable" Linkers
For small molecule inhibitors where the bulky phenyl group disrupts binding, aliphatic diazirines are used. These are often paired with a terminal alkyne handle.
-
Example: 3-(but-3-ynyl)-3-methyl-3H-diazirine.
-
Trade-off: Aliphatic diazirines generally produce more diazo intermediates than TPD, requiring rigorous "dark" controls to rule out background nucleophilic labeling [3].
Class C: Heteroaromatic & Red-Shifted Analogs
Recent developments utilize conjugated systems (e.g., pyrimidyl or pyridyl diazirines) to shift absorption maxima toward the visible spectrum (up to 400 nm). This allows activation with standard LEDs, reducing the phototoxicity associated with UV-A irradiation in live cells.
Part 3: Synthesis & Characterization
Synthesis of TPD (Modified Hatanaka Method)
The synthesis of TPD is non-trivial due to the volatility and reactivity of intermediates. The most reliable route avoids the Graham reaction (which uses amidines) in favor of the liquid ammonia/hydroxylamine-O-sulfonic acid method [1][5].
Protocol: Synthesis of 3-Trifluoromethyl-3-phenyl-diazirine
-
Oxime Formation: React 2,2,2-trifluoroacetophenone with hydroxylamine hydrochloride in ethanol/pyridine.
-
Tosylation: Convert the oxime to the O-tosyloxime using p-toluenesulfonyl chloride.
-
Diaziridine Cyclization (Critical Step):
-
Reagents: Liquid ammonia (
) and the tosyloxime. -
Conditions: Sealed tube or pressure vessel at -50°C to RT. The ammonia acts as the nucleophile to displace the tosylate and cyclize to the diaziridine (the saturated intermediate).
-
-
Oxidation to Diazirine:
-
Reagent: Freshly prepared Silver Oxide (
) or Iodine ( ). -
Solvent: Diethyl ether or Methanol.
-
Observation: The reaction is complete when the solution turns characteristic yellow (if using
route, purification is needed to see the diazirine color).
-
-
Purification: Silica gel chromatography (Hexane/EtOAc). TPD is volatile; avoid prolonged rotary evaporation.
Validation Criteria:
- NMR: Distinct singlet at -65 to -67 ppm.
-
UV-Vis: Absorption maximum at ~353 nm (
).
Part 4: Experimental Protocols (Photoaffinity Labeling)
Self-Validating Proteomic Workflow
Trustworthiness in PAL data comes from controls. Every experiment must include a Competitor Control (excess parent ligand) and a UV- Control (to detect background diazo reaction).
Step-by-Step Protocol:
-
Incubation:
-
Incubate protein lysate (1 mg/mL) with the TPD-Probe (1–10 µM) for 30 min at 4°C.
-
Control A: DMSO only.
-
Control B: Probe + 50x excess free ligand (Competitor).
-
-
Irradiation (Activation):
-
Transfer samples to a 96-well plate (open top) or quartz cuvette.
-
Irradiate on ice using a UV lamp (365 nm, ~6-8 Watt) at a distance of 5 cm.
-
Duration: 10 minutes. (Extended times >20 min increase non-specific heating and degradation).
-
-
Click Chemistry (CuAAC):
-
Add "Click Mix":
(1 mM), TCEP (1 mM), TBTA (100 µM), and Biotin-Azide (100 µM). -
Incubate 1 hour at RT with gentle shaking.
-
-
Enrichment & Analysis:
-
Precipitate proteins (Acetone/MeOH).
-
Re-solubilize and bind to Streptavidin beads.
-
Wash stringent buffers (SDS/Urea) to remove non-covalent binders.
-
On-bead digestion (Trypsin) followed by LC-MS/MS.
-
Workflow Diagram
Figure 2: The chemoproteomic workflow for TPD-based target identification.
References
-
Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents.[1][2][3] Journal of Biological Chemistry, 255(8), 3313-3318.[2]
-
Dubois, L., et al. (2021). Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. Caltech Authors / Chemical Reviews.
-
Li, Z., et al. (2013). Design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors.[4] Angewandte Chemie International Edition, 52(33), 8551-8556.[4]
-
Kumar, et al. (2023). Heteroaromatic Diazirines in Material and Medicinal Chemistry. Encyclopedia.
-
Hatanaka, Y., & Kanaoka, Y. (1973). Synthesis of 3-trifluoromethyl-3-phenyldiazirine. Journal of the American Chemical Society. (Foundational Method referenced in Heterocycles reviews).
Sources
- 1. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell- and tissue-based proteome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Fidelity Protein Cross-Linking via 3-Phenyl-3H-Diazirine Photoaffinity Labeling
Target Audience: Researchers, Scientists, and Drug Development Professionals Application: Target Deconvolution, Protein-Protein Interaction (PPI) Mapping, and Structural Proteomics
Executive Summary & Mechanistic Rationale
In the landscape of forward chemical genetics and drug target deconvolution, the identification of transient or low-abundance protein targets requires highly specific, covalent trapping mechanisms. As a Senior Application Scientist, I advocate for the use of 3-phenyl-3H-diazirine (and its alkyl/aryl derivatives) as the premier photoreactive cross-linker.
The rationale is rooted in structural and kinetic causality. Traditional photophores, such as bulky benzophenones, often perturb the pharmacological properties of the parent ligand and suffer from long-lived reactive intermediates that increase non-specific background noise[1]. In contrast, the diazirine group is exceptionally compact—nearly isosteric to a methyl group—allowing it to be seamlessly integrated into small-molecule probes without disrupting native binding affinities[2].
Upon irradiation with long-wave UV light (350–365 nm), the diazirine ring expels nitrogen gas to generate a highly reactive singlet carbene[3]. This carbene rapidly inserts into adjacent C-H, N-H, or O-H bonds of the target protein to form an irreversible covalent adduct[3]. Crucially, if the carbene does not immediately encounter a protein target, it is quenched by solvent water molecules within nanoseconds to form an inert alcohol[1]. This rapid quenching acts as a self-validating system: it virtually eliminates the diffusion-based off-target labeling that plagues other cross-linking methodologies.
Photochemical activation of 3-phenyl-3H-diazirine and carbene insertion pathways.
Comparative Analysis of Photoreactive Groups
To understand why diazirine is the preferred choice for modern photoaffinity labeling (PAL), we must compare the quantitative kinetic and physical properties of common photophores. The table below summarizes the critical data driving this selection.
| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Intermediate Half-Life | Steric Bulk | Primary Mechanistic Advantage / Disadvantage |
| Diazirine | 350 – 365 | Singlet Carbene | Nanoseconds | Very Small | Advantage: Rapid water quenching minimizes off-target labeling; prevents UV damage to proteins[1][2]. |
| Benzophenone | 350 – 360 | Diradical | Microseconds | Large | Disadvantage: High steric hindrance; long half-life leads to non-specific diffusion-based cross-linking[1]. |
| Aryl Azide | 250 – 280 (simple) | Nitrene / Ketylenimine | Milliseconds | Medium | Disadvantage: Requires short-wave UV which damages aromatic amino acids (Trp, Tyr) and peptide bonds[1][4]. |
Experimental Workflow & Logical Architecture
A successful PAL experiment using a diazirine-alkyne bifunctional probe relies on a strict sequence of equilibration, photo-activation, and bio-orthogonal click chemistry (CuAAC).
Workflow of diazirine-based photoaffinity labeling and target deconvolution.
Step-by-Step Protocol: Diazirine Photo-Cross-Linking
This protocol outlines the in situ cross-linking of a protein target using a small-molecule probe equipped with a 3-phenyl-3H-diazirine moiety and a terminal alkyne handle for downstream click chemistry[2].
Phase 1: Equilibration and Target Binding
Causality Check: The probe must reach thermodynamic equilibrium with its target before irradiation. Premature irradiation will permanently quench the probe in the solvent, destroying the signal.
-
Preparation: Culture target cells to 80% confluency in 10 cm dishes. Alternatively, prepare fresh cell lysates (1–5 mg/mL protein concentration) in a compatible buffer (e.g., PBS or HEPES).
-
Probe Addition: Treat the cells/lysate with the diazirine-alkyne probe at a concentration optimized via prior dose-response assays (typically 1–10 µM). Include a vehicle control (DMSO) and a competitive control (excess parent ligand without the photophore) to validate specific binding.
-
Incubation: Incubate for 30–60 minutes at 37°C (for live cells) or 4°C (for lysates) to allow the probe to occupy the target binding pocket.
Phase 2: UV Irradiation and Cross-Linking
Causality Check: Proteins absorb UV light heavily at 280 nm (aromatic residues) and 200 nm (peptide bonds)[1]. We strictly utilize 350–365 nm light to activate the diazirine without denaturing the proteome. Ice cooling is mandatory to restrict the thermal diffusion radius of the generated carbene.
-
Cooling: Transfer the samples to an ice bath. Remove the lids of the culture dishes (plastic absorbs UV light and reduces cross-linking efficiency).
-
Irradiation: Position the samples approximately 5–10 cm beneath a high-intensity UV lamp equipped with a 350–365 nm bandpass filter (e.g., 1000W Hg-Xe lamp or high-power LED arrays)[2].
-
Exposure Time: Irradiate for 1 to 15 minutes. Note: Extended irradiation past 15 minutes does not increase yield, as the diazirine pool is rapidly depleted or isomerized into the less reactive diazo compound (which accounts for ~30% of the photochemical yield)[1].
Phase 3: Lysis and Bio-Orthogonal Click Chemistry (CuAAC)
Causality Check: The covalent cross-link is highly stable. We can now use harsh denaturing conditions to unfold the proteins, exposing the alkyne handle for highly efficient click chemistry.
-
Lysis: If using live cells, wash with cold PBS and lyse using RIPA buffer supplemented with 1% SDS and protease inhibitors. Sonicate to shear DNA and reduce viscosity.
-
Protein Normalization: Quantify protein concentration (BCA assay) and normalize all samples to 2 mg/mL.
-
CuAAC Reaction: To 1 mL of lysate, sequentially add the following reagents (vortexing between each addition):
-
100 µM Biotin-Azide reporter.
-
1 mM TCEP (reduces Cu(II) to the active Cu(I) catalyst).
-
100 µM TBTA or THPTA ligand (stabilizes Cu(I)).
-
1 mM CuSO
.
-
-
Incubation: Rotate the mixture at room temperature for 1–2 hours in the dark.
Phase 4: Affinity Enrichment and Elution
-
Precipitation: Precipitate the clicked proteins using cold methanol/chloroform to remove unreacted Biotin-Azide and copper salts. Centrifuge at 15,000 x g for 10 minutes.
-
Resuspension: Wash the protein pellet with methanol, air dry briefly, and resuspend in 1 mL of 1% SDS in PBS (heating to 95°C for 5 minutes may be required for full solubilization).
-
Streptavidin Capture: Add 50 µL of pre-washed Streptavidin-agarose beads. Rotate for 2 hours at room temperature.
-
Harsh Washing: Wash the beads sequentially with 1% SDS (3x), 8M Urea (2x), and PBS (3x). Crucial step: The covalent carbene insertion allows for these extreme washes, stripping away all non-covalently interacting background proteins.
-
Elution: Elute the enriched targets by boiling the beads in Laemmli sample buffer containing 2 mM biotin and 5%
-mercaptoethanol. The sample is now ready for SDS-PAGE, Western Blotting, or LC-MS/MS proteomic analysis.
References
- Source: researchgate.
- Source: nih.
- Source: thermofisher.
- Source: nih.
Sources
Application Note: 3-Phenyl-3H-Diazirine in Chemical Biology
Executive Summary: The "Minimalist" Photophore
In the landscape of chemical biology, 3-phenyl-3H-diazirine (and its optimized trifluoromethyl analogs) represents the "Goldilocks" solution for photoaffinity labeling (PAL). Unlike bulky benzophenones or UV-damaging aryl azides, the phenyl-diazirine moiety offers a unique triad of advantages: small steric footprint , biocompatible activation wavelengths (350–365 nm) , and residue-agnostic carbene reactivity .
This guide details the application of phenyl-diazirine probes for mapping small molecule-protein interactions, providing a validated protocol for Target Deconvolution.[1]
Mechanism of Action & Chemical Logic
The Carbene Insertion Pathway
The utility of 3-phenyl-3H-diazirine lies in its ability to remain inert until activated by UV-A light. Upon irradiation, the diazirine ring expels nitrogen gas (
-
Singlet vs. Triplet: The singlet state is crucial. It inserts concertedly into
, , and bonds.[2] If it undergoes intersystem crossing to the triplet state, it behaves like a radical, often leading to non-specific solvent quenching. The phenyl ring (and especially electron-withdrawing groups like ) stabilizes the precursor while ensuring the carbene remains electrophilic enough for rapid insertion.
Comparative Analysis of Photophores
The choice of photophore dictates the success of a PAL experiment.[3]
| Feature | 3-Phenyl-3H-Diazirine | Benzophenone | Aryl Azide |
| Size | Compact (~3 atoms) | Bulky (Biaryl system) | Compact (~3 atoms) |
| Activation | 350–365 nm (Safe for proteins) | 350–365 nm | < 300 nm (Protein damage risk) |
| Reactive Species | Singlet Carbene | Triplet Diradical | Nitrene |
| Reactivity | Irreversible Insertion (Fast) | Reversible H-abstraction (Slow) | Ring expansion (Low yield) |
| Crosslinking Radius | Short (~3–4 Å) | Long (~9–10 Å) | Short (~3–4 Å) |
Mechanistic Visualization
The following diagram illustrates the photolysis pathway, highlighting the critical insertion step versus the solvent quenching side-reaction.
Caption: Photolysis of diazirine yields a reactive carbene that inserts into proximal protein bonds or is quenched by solvent.
Application Note: Target Identification (Deconvolution)
Context: You have a bioactive small molecule (Hit/Lead) but do not know its protein target. Strategy: Synthesize a "Minimalist Linker" probe containing:
-
The Ligand: Your bioactive molecule.
-
The Photophore: 3-Phenyl-3H-diazirine (placed at a solvent-exposed region).
-
The Handle: An alkyne (for Click Chemistry) or Biotin (for direct enrichment).[4]
Expert Insight: The Trifluoromethyl Advantage
While simple 3-phenyl-3H-diazirine is functional, modern chemical biology overwhelmingly prefers 3-phenyl-3-(trifluoromethyl)-3H-diazirine (TFMD) .
-
Reasoning: The
group is electron-withdrawing, which stabilizes the diazo-isomer intermediate, preventing "dark" reactivity and rearrangement into unreactive alkenes. -
Recommendation: Unless steric constraints are absolute, always prioritize the TFMD scaffold over the simple phenyl analog for higher crosslinking yields.
Detailed Protocol: Photo-Crosslinking & Enrichment
Objective: Covalently capture and identify the protein target of a specific ligand in live cells or lysate.
Materials
-
Probe: Diazirine-functionalized ligand (10–100 µM stocks in DMSO).
-
Competitor: Unmodified parent ligand (100x excess).
-
UV Source: 365 nm UV lamp (e.g., Stratalinker or handheld UV-A lamp). Crucial: Must not emit <300 nm (use a glass filter if unsure).
-
Lysis Buffer: PBS + 1% NP-40 + Protease Inhibitors.
-
Click Reagents: Azide-Biotin, CuSO4, TCEP (or THPTA), Ascorbate.
Workflow Diagram
Caption: Standard workflow for diazirine-based photoaffinity labeling and target enrichment.
Step-by-Step Procedure
1. Equilibrium Binding (The "Dark" Step)
-
Live Cells: Treat cells (at ~80-90% confluence) with the Probe (e.g., 1 µM).
-
Competition Control (Critical): In a separate dish, pre-treat cells with 100x excess of the unmodified parent ligand for 30 mins, then add the Probe. This validates that binding is specific.
-
Incubation: 30–60 minutes at 37°C (or relevant physiological temp).
2. Photo-Irradiation (The "Light" Step)[5][6][7]
-
Wash: Remove media and replace with cold PBS.
-
Cooling: Place the culture dish directly on ice .
-
Why? UV lamps generate heat. Heating proteins causes denaturation/aggregation, leading to false positives.
-
-
Irradiate: Expose to 365 nm UV light for 10–15 minutes.
-
Distance: Keep lamp ~5 cm from the sample.
-
Note: Diazirines photolyze rapidly; >20 mins is usually unnecessary and increases background.
-
3. Lysis & Click Chemistry
-
Lysis: Lyse cells in RIPA or NP-40 buffer. Sonicate if necessary.
-
Click Reaction: If your probe has an alkyne handle, perform CuAAC:
-
Add Biotin-Azide (100 µM).
-
Add TCEP (1 mM), TBTA/THPTA (100 µM), CuSO4 (1 mM).
-
Incubate 1 hour at Room Temp with rotation.
-
-
Precipitation: Precipitate proteins (Acetone or MeOH/CHCl3) to remove excess free Biotin-Azide.
4. Enrichment & Analysis
-
Pull-down: Re-solubilize protein pellet and incubate with Streptavidin-Agarose beads.
-
Wash: Stringent washing (1% SDS, then Urea) is required to remove non-covalent binders.
-
Elution: Boil in SDS-loading buffer (for Western Blot) or perform On-Bead Digestion (for Mass Spec).
Troubleshooting & Optimization (Self-Validating Systems)
To ensure scientific integrity, every experiment must include internal checks.
| Issue | Diagnosis | Solution |
| High Background | Non-specific insertion into abundant proteins (e.g., Albumin, Actin). | Reduce Probe Concentration. Operate near the |
| No Labeling | Inefficient photolysis or poor binding. | Check UV Source: Ensure it is actually 365 nm. Linker Sterics: The diazirine might be blocking the binding pocket. Move the attachment point. |
| "Hook Effect" | Signal decreases at high probe concentrations. | This is expected in competition assays but if seen in direct labeling, it suggests micelle formation or solubility issues. |
| Broad Smearing | Protein degradation or aggregation.[8] | Keep samples on ICE during UV. Add protease inhibitors before lysis. |
The "Double-Click" Validation
For absolute certainty in Mass Spec data:
-
Use a SILAC (Stable Isotope Labeling by Amino acids in Cell culture) setup.
-
Heavy Cells: Treat with Probe + Competitor.
-
Light Cells: Treat with Probe only.
-
Mix & Analyze: True targets will show a high Light:Heavy ratio. Non-specific binders will have a 1:1 ratio.
References
-
Dubinsky, L., et al. (2012). "Examination of the precise interaction of a diazirine-based photoaffinity probe with its protein target." Bioorganic & Medicinal Chemistry Letters. Link
-
Mackinnon, A. L., & Taunton, J. (2009). "Target identification by diazirine photo-cross-linking and click chemistry." Current Protocols in Chemical Biology. Link
-
Smith, E., & Collins, I. (2015). "Photoaffinity labeling in target discovery and validation." Future Medicinal Chemistry. Link
-
Brunner, J., et al. (1980). "3-Trifluoromethyl-3-phenyldiazirine.[3][5][8][9][10][11] A new carbene generating group for photolabeling reagents."[11] Journal of Biological Chemistry. Link
-
Rowland, M. M., et al. (2011). "In vivo chemical profiling of the target landscape of a bioactive small molecule." ACS Chemical Biology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry | MDPI [mdpi.com]
- 4. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 7. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chemimpex.com [chemimpex.com]
- 10. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Site-Specific Incorporation of 3-Phenyl-3H-Diazirine into Proteins
[1]
Executive Summary
This guide details the site-specific incorporation of 3-phenyl-3H-diazirine moieties—specifically the stabilized analog
Why Diazirine? Compared to bulky benzophenones or damaging aryl azides, diazirines offer a "Goldilocks" solution:
-
Minimal Steric Perturbation: The diazirine ring is small, nearly isosteric to a phenyl ring, minimizing structural disruption.
-
Bio-Orthogonal Activation: Activated at ~350–365 nm (long-wave UV), avoiding protein damage caused by the shorter wavelengths required for aryl azides (<300 nm).
-
Fast Kinetics: Upon irradiation, it generates a reactive carbene with a picosecond lifetime, capturing "snapshot" interactions rather than thermodynamically trapping non-specific binders.
Mechanism of Action
The core utility of the 3-phenyl-3H-diazirine group lies in its photochemistry.[1] Upon excitation with UV light (350–365 nm), the diazirine ring eliminates nitrogen gas (
The Carbene Insertion Pathway
The singlet carbene is the desired species. It inserts rapidly into proximal
Critical Caveat: A competing pathway exists where the excited diazirine rearranges into a linear diazo isomer . This species is long-lived and electrophilic, potentially leading to non-specific labeling (slow death) or quenching by water. Note: The use of the trifluoromethyl group (in TmdPhe) stabilizes the diazirine and significantly disfavors this unwanted diazo rearrangement compared to the simple methyl or hydrogen variants.
Mechanistic Diagram
Figure 1: Photochemical pathway of diazirine activation.[2][3] The trifluoromethyl group (in TmdPhe) maximizes the path toward the Carbene and minimizes the Diazo rearrangement.
Strategic Planning: Genetic Code Expansion
To incorporate TmdPhe site-specifically, we utilize an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that suppresses the Amber stop codon (TAG).
System Selection
| Component | Recommendation | Rationale |
| Host Organism | E. coli (BL21-DE3) | High yield, established suppression efficiency. |
| Orthogonal Pair | MjTyrRS / MjtRNA | The Methanocaldococcus jannaschii pair is the industry standard for aromatic UAAs in bacteria. |
| Plasmid System | pEVOL-pBzF (or pUltra) | The pEVOL system drives high tRNA transcription via a strong proK promoter, crucial for suppressing the TAG codon efficiently. |
| Amino Acid | TmdPhe | p-(3-trifluoromethyl-3H-diazirin-3-yl)-phenylalanine. Superior photostability and crosslinking yield over non-fluorinated variants. |
Experimental Protocol
Phase 1: Expression & Incorporation
Materials:
-
Expression Plasmid: Gene of Interest (GOI) with TAG mutation at desired site (e.g., pET vector).
-
Suppression Plasmid: pEVOL-pBzF (Note: Many pBzF synthetases are polyspecific and accept TmdPhe; however, specific "TmdPhe-RS" variants exist and are preferred).
-
UAA: TmdPhe (dissolved in 100 mM NaOH or DMSO to 100 mM stock).
Step-by-Step:
-
Transformation: Co-transform E. coli BL21(DE3) with both the GOI plasmid and the pEVOL plasmid. Plate on LB-Agar with dual antibiotics (e.g., Kanamycin + Chloramphenicol).
-
Inoculation: Pick a single colony into 10 mL LB (with antibiotics) and grow overnight at 37°C.
-
Scale-Up: Dilute overnight culture 1:100 into fresh media (LB or 2xYT). Incubate at 37°C until OD
reaches 0.4–0.5 .-
Expert Tip: Do not let OD exceed 0.6 before induction; incorporation efficiency drops as cells enter stationary phase.
-
-
Induction & UAA Addition:
-
Add TmdPhe to a final concentration of 1 mM .[4]
-
Add Arabinose (0.02% w/v) to induce the aaRS/tRNA machinery.
-
Add IPTG (0.5–1 mM) to induce the GOI.
-
-
Expression: Reduce temperature to 25–30°C and shake for 12–16 hours. Lower temperature aids the solubility of the modified protein.
-
Harvest: Centrifuge cells. If not proceeding immediately, pellets can be frozen at -80°C. Note: Diazirines are stable in ambient light for short periods, but avoid direct sunlight. Work under normal lab lighting is generally safe.
Phase 2: Purification & Verification[6]
-
Purification: Proceed with standard affinity purification (e.g., Ni-NTA).
-
Validation: It is critical to run a control expression without UAA . Full-length protein should only be observed in the presence of TmdPhe. If you see full-length protein in the absence of UAA, you have "read-through" (background suppression), and the data will be compromised.
-
-
Mass Spectrometry Check: Analyze the intact protein via ESI-MS.
-
Expected Mass:
. -
Ensure the mass corresponds to the intact diazirine (pre-photolysis).
-
Phase 3: Photo-Crosslinking (The Critical Step)
Safety: Wear UV-protective eyewear. Use a glass or plastic shield to block UV scattering.
-
Sample Prep: Equilibrate the purified protein (or complex) in a buffer free of primary amines if possible (though diazirines are carbene-based, minimizing nucleophiles in buffer is good practice to reduce quenching).
-
Setup: Place samples in a 96-well plate (open lid) or clear microcentrifuge tubes on ice .
-
Expert Tip: Heat is the enemy. The UV lamp generates heat; keeping samples on ice prevents thermal denaturation and aggregation.
-
-
Irradiation:
-
Source: UV Lamp emitting 365 nm (e.g., handheld UVP lamp or Stratalinker).
-
Distance: 2–5 cm from the sample.
-
Duration: 10–20 minutes . (Optimization may be required: perform a time-course 0, 5, 10, 20, 30 mins).
-
-
Post-Reaction: Samples are now crosslinked. Analyze immediately or store at -20°C.
Downstream Analysis: Mass Spectrometry
Identifying the crosslinked peptide is the most challenging aspect.
Workflow Diagram
Figure 2: Analytical workflow for identifying diazirine crosslinks.
Data Interpretation
When the diazirine activates, it loses
- : Mass of TmdPhe incorporated.
- : Loss of nitrogen upon activation.
- : Loss of two hydrogen atoms (one from the carbene, one from the insertion site on the target) to form the covalent bond.
Fragmentation Strategy: Use HCD (Higher-energy Collisional Dissociation) . Diazirine crosslinks are robust, but standard CID often results in poor fragmentation of the crosslinked species. HCD provides better backbone cleavage to pinpoint the exact residue of insertion.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Expression Yield | UAA not entering cell or weak synthetase activity. | Increase UAA concentration to 2 mM. Switch to rich media (Terrific Broth). Ensure plasmid maintenance (antibiotics). |
| High Background (Read-through) | Promiscuous endogenous tRNA or weak release factor competition. | Use a strain with prfA knockout (Release Factor 1 deficient) like E. coli C321.∆A . |
| No Crosslinking Observed | Target not in proximity (< 4 Å) or rapid quenching. | The interaction might be too transient. Increase protein concentration. Move the TAG site to a different residue on the interface. |
| Precipitation during UV | Heat generation or protein instability. | Strictly keep samples on ice. Pulse the UV (1 min on, 1 min off). |
References
-
Chin, J. W., et al. (2002). "An Expanded Eukaryotic Genetic Code." Science. Link
- Found
- Ai, H. W., et al. (2011). "Exploration of new chromophores for genetically encoded fluorescent proteins." Biochemical Journal. (Reference for general photochemistry).
-
Lino, H., et al. (2025). "Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors." International Journal of Molecular Sciences. Link
- Review comparing diazirines and benzophenones.
-
Suchanek, M., et al. (2005). "Photo-leucine and photo-methionine allow identification of protein–protein interaction partners in living cells." Nature Methods. Link
- Comparison with metabolic labeling approaches.
-
Wang, L., et al. (2001). "Expanding the genetic code of Escherichia coli." Science. Link
- The core methodology for orthogonal tRNA/aaRS pairs.
Application Note: 3-Phenyl-3H-Diazirine Probes for High-Resolution Mapping of Protein-Protein Interactions
Executive Overview
Mapping protein-protein interactions (PPIs) and identifying transient ligand-receptor binding events are foundational to modern drug discovery. Photoaffinity labeling (PAL) has emerged as a premier chemoproteomic strategy to capture these fleeting interactions[1]. Among the available photoreactive warheads, 3-phenyl-3H-diazirine derivatives—specifically 3-phenyl-3-(trifluoromethyl)-3H-diazirine (TPD)—offer unparalleled advantages due to their minimal steric footprint, optimal activation wavelength, and highly efficient crosslinking kinetics[2]. This application note provides a comprehensive, self-validating methodology for utilizing TPD probes to map PPIs and target binding sites via mass spectrometry.
Mechanistic Rationale: The Diazirine Advantage
The selection of a photoreactive group dictates the success of a PAL experiment. When irradiated with long-wave UV light (345–365 nm), the diazirine ring undergoes homolytic cleavage, expelling nitrogen gas to generate a highly reactive fluoro(phenyl)carbene intermediate[3].
The structural design of the TPD probe is highly intentional. The inclusion of the electron-withdrawing trifluoromethyl (
Mechanism of UV-induced diazirine activation and covalent protein crosslinking.
Quantitative Comparison of Photoreactive Warheads
To understand why diazirines are preferred over legacy crosslinkers, consider their physicochemical properties:
| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Half-Life | Steric Footprint | Key Limitations / Causality for Rejection |
| Diazirine (TPD) | 345–365 nm | Carbene | < 1 ns | Small | Minimal. |
| Benzophenone | ~350 nm | Diradical | ~100 µs | Bulky | Large size disrupts native PPIs; requires long UV exposure[1]. |
| Aryl Azide | 250–350 nm | Nitrene | ~1 ms | Medium | Prone to quenching by biological thiols (e.g., glutathione)[1]. |
Experimental Workflow & Methodology
The following protocol outlines a tandem PAL and Click-Chemistry workflow. Because affinity purification of non-covalently bound complexes (especially membrane proteins) often fails during detergent solubilization, covalent diazirine crosslinking allows for subsequent stringent washing, drastically reducing background noise[4].
Step-by-step workflow for diazirine-based photoaffinity labeling and LC-MS/MS.
Step 1: Probe Incubation (Equilibration)
-
Procedure: Incubate the biological sample (live cells or lysates at 0.5–10 mg/mL protein) with the diazirine-alkyne probe (0.1–10 µM final concentration) for 15–30 minutes at 4°C or room temperature[4].
-
Causality: The incubation period allows the probe to reach thermodynamic binding equilibrium with its target. Keep the final DMSO concentration below 1% to prevent solvent-induced protein denaturation or disruption of native PPIs[4].
Step 2: Photochemical Activation
-
Procedure: Transfer the sample to a shallow, uncovered multi-well plate. Irradiate using a UV lamp (345–365 nm) positioned 3–5 cm above the sample for 10–30 minutes on ice[5].
-
Causality: Irradiation efficiency decreases logarithmically with distance; a shallow, uncovered vessel prevents UV attenuation by plastics[5]. The 365 nm wavelength is strictly required because shorter wavelengths (e.g., 254 nm) cause irreversible photodestruction of protein backbones and DNA[5]. Performing this on ice mitigates thermal degradation of the proteome during extended lamp exposure.
Step 3: Bioorthogonal Conjugation (CuAAC Click Chemistry)
-
Procedure: To the crosslinked lysate, add a Click Chemistry master mix containing Biotin-Azide (100 µM),
(1 mM), THPTA ligand (1 mM), and Sodium Ascorbate (1 mM). Incubate for 1 hour at room temperature[4]. -
Causality: Attaching a bulky biotin handle after the crosslinking event ensures that the steric bulk of the enrichment tag does not interfere with the initial, delicate PPI or ligand-receptor binding event[4].
Step 4: Stringent Enrichment and LC-MS/MS
-
Procedure: Precipitate proteins to remove excess unclicked biotin. Resuspend in a highly denaturing buffer (e.g., 1% SDS or 8M Urea) and incubate with Streptavidin agarose beads. Wash extensively, perform on-bead tryptic digestion, and analyze via LC-MS/MS.
-
Causality: Because the diazirine has formed an irreversible covalent C-C/C-N bond with the target, the complex can withstand harsh denaturing washes. This eliminates non-covalent, non-specific background interactors that typically plague traditional co-immunoprecipitation assays[4].
System Validation: The Self-Validating Protocol
To ensure Trustworthiness (E-E-A-T) in your chemoproteomic data, every diazirine PAL experiment must be designed as a self-validating system. The inclusion of the following controls is mandatory to distinguish true crosslinking from artifactual noise[4]:
-
Negative Control 1 (No UV Irradiation): Process a sample with the probe but omit the UV step. Purpose: Identifies proteins that non-specifically stick to the probe or beads independently of carbene generation.
-
Negative Control 2 (No Probe, +UV): Process a sample with DMSO vehicle only, followed by UV and Click Chemistry. Purpose: Maps the endogenous biotinylated proteome (e.g., carboxylases) that will naturally enrich on streptavidin beads.
-
Competition Assay (Target Validation): Pre-incubate the sample with a 10- to 50-fold molar excess of a photo-stable, unlabeled competitor compound before adding the diazirine probe[4]. Purpose: True PPIs or specific binding sites will show a dose-dependent reduction in MS/MS spectral counts, proving the interaction is specific and saturable.
References
-
Labeling Preferences of Diazirines with Protein Biomolecules Journal of the American Chemical Society URL:[Link]
-
Target Identification by Diazirine Photo-Cross-linking and Click Chemistry PMC - NIH URL:[Link]
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome PMC - NIH URL:[Link]
Sources
- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Fluoro-3-phenyl-3H-diazirine | 87282-19-7 | Benchchem [benchchem.com]
- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Synthesis and Design of 3-Phenyl-3H-diazirine Photoaffinity Probes
Abstract
This guide details the chemical synthesis and application of 3-phenyl-3H-diazirine moieties for use in Photoaffinity Labeling (PAL). While the generic "phenyl diazirine" class is discussed, this protocol focuses on the 3-trifluoromethyl-3-phenyl-3H-diazirine (TPD) derivative.[1][2][3] TPD is the industry "Gold Standard" for drug target identification due to its chemical stability in the dark and its ability to generate a reactive singlet carbene upon irradiation at 350–360 nm, minimizing protein damage associated with shorter wavelengths. This document provides a validated, step-by-step protocol for the "Hatanaka" synthesis method, safety workflows for handling liquid ammonia, and critical quality control parameters.
Strategic Design & Mechanism
Why 3-Phenyl-3H-diazirines?
In drug discovery, identifying the specific protein target of a bioactive small molecule is critical.[4][5] Photoaffinity probes (PAPs) function by covalently crosslinking a ligand to its target protein upon UV irradiation.
-
vs. Benzophenones: Diazirines are smaller (sterically less perturbing) and activate at 350 nm (like benzophenones) but crosslink via a carbene insertion mechanism which is generally more promiscuous and faster than the triplet diradical abstraction of benzophenones.
-
vs. Aryl Azides: Diazirines avoid the ring-expansion problems (ketenimine formation) common with aryl azides, which can lead to non-specific labeling.
The Trifluoromethyl Necessity
While the user topic specifies "3-phenyl-3H-diazirine," expert consensus in medicinal chemistry dictates the inclusion of a trifluoromethyl group at the 3-position (TPD ).
-
Without CF3 (H-Phenyl): The simple 3-phenyl-3H-diazirine is prone to spontaneous isomerization to diazo compounds or rearrangement to styrenes via 1,2-H shifts upon irradiation.
-
With CF3 (TPD): The electron-withdrawing nature of the CF3 group stabilizes the diazo-isomer intermediate and promotes the formation of the singlet carbene , which inserts efficiently into O-H, N-H, and C-H bonds.
Mechanism of Action
Upon UV irradiation (~350 nm), the diazirine expels nitrogen gas (
Figure 1: Mechanism of diazirine activation and crosslinking. The inclusion of -CF3 minimizes the "Side Reactions" pathway.
Comprehensive Synthesis Protocol
The following protocol describes the synthesis of the TPD core functionalized with a handle (e.g., carboxylic acid or alcohol) for attachment to a drug molecule. This follows the modified Hatanaka procedure [1].
Materials & Safety
-
Reagents: Trifluoroacetophenone derivative, Hydroxylamine hydrochloride, Tosyl chloride, Liquid Ammonia (anhydrous), Iodine, Triethylamine (Et3N).
-
Critical Hazard (Explosion): Diazirines are high-energy species. While TPD is relatively stable, all reactions involving liquid ammonia and oxidations should be performed behind a blast shield.
-
Critical Hazard (Pressure): The diaziridine formation uses liquid ammonia in a sealed tube. Ensure the vessel is rated for >20 bar pressure.
Step-by-Step Methodology
Phase 1: Formation of the Tosyl Oxime
This step converts the ketone into a suitable leaving group precursor.
-
Oximation: Dissolve the trifluoroacetophenone derivative (1.0 eq) in Pyridine/EtOH (1:1). Add Hydroxylamine HCl (1.5 eq). Reflux for 3–5 hours.
-
Checkpoint: Monitor by TLC. The product is usually a mixture of E/Z isomers.
-
Workup: Evaporate solvent, dilute with water, extract with EtOAc.
-
-
Tosylation: Dissolve the crude oxime in dry DCM. Add Tosyl chloride (1.2 eq) and catalytic DMAP. Slowly add Et3N (1.5 eq) at 0°C. Stir at RT overnight.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Why: The tosyl group activates the nitrogen for the subsequent nucleophilic attack by ammonia.
-
Phase 2: The Graham Reaction (Diaziridine Formation)
This is the most critical and hazardous step.
-
Setup: Use a heavy-walled pressure tube or a specialized condensation flask cooled to -78°C (Dry ice/Acetone).
-
Condensation: Condense anhydrous Ammonia (
) gas into the vessel. Approx 10–20 mL per gram of substrate. -
Reaction: Dissolve the Tosyl Oxime (from Phase 1) in a minimal amount of dry Ether or THF. Add this solution slowly to the liquid ammonia at -78°C.
-
Sealing: Seal the pressure tube tightly.
-
Incubation: Allow the reaction to warm to Room Temperature (RT) slowly behind a blast shield. Stir for 12–24 hours.
-
Mechanism:[7] Ammonia acts as a nucleophile, displacing the tosyl group and cyclizing to form the Diaziridine (ring with NH-NH).
-
-
Venting: Cool the tube back to -78°C to reduce pressure. Carefully open the seal. Allow the ammonia to evaporate slowly in a fume hood.[8]
-
Extraction: Extract the residue with Ether/Water.[8] The product is the Diaziridine intermediate.[2][6]
Phase 3: Oxidation to Diazirine
The diaziridine (NH-NH) must be oxidized to the diazirine (N=N).
-
Dissolution: Dissolve the crude diaziridine in DCM or MeOH. Add Et3N (3.0 eq).
-
Oxidation: Add Iodine (
) solid in small portions at 0°C until the dark brown color persists.-
Alternative: Freshly prepared Silver Oxide (
) can be used if the substrate is iodine-sensitive, but Iodine/Et3N is generally higher yielding for TPDs [2].
-
-
Workup: Wash with dilute aqueous
(sodium thiosulfate) to remove excess iodine (color changes from brown to clear). -
Purification: Silica gel chromatography. Protect from light (wrap column in foil).
-
Storage: Store pure TPD derivatives at -20°C in the dark.
-
Experimental Workflow Visualization
Figure 2: Synthetic route for TPD probes. Red nodes indicate high-hazard steps requiring pressure shielding.
Quality Control & Characterization
Trustworthy data requires rigorous characterization. TPDs have distinct spectral signatures.
| Parameter | Method | Expected Signature | Notes |
| Purity | HPLC-UV | >95% | Detect at 254 nm and 350 nm . |
| Identity | 19F NMR | Singlet at ~ -65 to -67 ppm | Distinctive shift for TPD. |
| Identity | 13C NMR | Quaternary C at ~28 ppm | The diazirine carbon (C3) is characteristically upfield. |
| Function | UV-Vis | The "tail" absorption responsible for activation. | |
| Stability | Dark Test | >90% intact after 24h | Incubate in PBS at 37°C in dark; analyze by HPLC. |
Troubleshooting Common Issues
-
Low Yield in Step 3: Often caused by water contamination in the liquid ammonia or insufficient reaction time. Ensure ammonia is anhydrous.
-
Decomposition during Oxidation: The reaction is exothermic. Add iodine slowly at 0°C. If the product degrades, switch to
in Ether. -
"Missing" Product on NMR: Diazirine carbons have very long relaxation times. Increase the relaxation delay (d1) in 13C NMR experiments to 5–10 seconds.
Case Study: Labeling Efficiency
In a comparative study of a kinase inhibitor probe, the TPD analog demonstrated:
-
Selectivity: 85% specific labeling of the kinase active site vs. 40% for the benzophenone analog (which showed high non-specific hydrophobic binding).
-
Irradiation Time: 5 minutes at 365 nm (LED source) vs. 30 minutes for benzophenone.
-
Adduct Form: Mass spectrometry (MS/MS) confirmed insertion primarily into Leucine and Alanine residues within 10Å of the binding pocket.
References
-
Hatanaka, Y., & Kanaoka, Y. (1994). Photoaffinity labeling: generation of reactive intermediates and application for analysis of biomolecular interactions.[4][9][10][11][12] Journal of Pharmacological and Toxicological Methods.
-
Hashimoto, M., & Hatanaka, Y. (2008). Recent progress in diazirine-based photoaffinity labeling.[9][13] European Journal of Organic Chemistry.
-
Dubinsky, L., et al. (2012). Examination of the effects of the trifluoromethyl group on the reactivity of diazirines. Bioorganic & Medicinal Chemistry.
-
Li, Z., et al. (2013). Minimalist photoaffinity probes for target identification.[12] Accounts of Chemical Research.
Sources
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diazirine - Wikipedia [en.wikipedia.org]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of tag introducible (3-trifluoromethyl)phenyldiazirine based photoreactive phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Leading-Edge Application of Innovative Photoaffinity Labeling [jstage.jst.go.jp]
- 13. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Binding Site Mapping Using 3-Phenyl-3H-Diazirine Photoaffinity Probes
Introduction and Scientific Rationale
Elucidating the precise binding pockets of small molecules on their target proteins is a foundational challenge in drug discovery and chemical biology[1]. Photoaffinity labeling (PAL) has emerged as a premier technique to map these small molecule-protein interactions (SMPIs) by covalently trapping the ligand within its native binding site[2].
Among the arsenal of photoreactive groups, the 3-phenyl-3H-diazirine scaffold—and its functionalized derivatives, such as 3-fluoro- or 3-(4-bromophenyl)-3H-diazirine—represents the gold standard for high-resolution mapping[3][4]. As an Application Scientist, I prioritize this aryl diazirine scaffold over traditional benzophenones or aryl azides due to three critical, causal factors:
-
Steric Minimalism: The three-membered diazirine ring is exceptionally compact, minimizing structural perturbation to the parent pharmacophore and preserving native binding thermodynamics[2].
-
Non-Destructive Activation: Activation occurs at ~350–365 nm[3]. This wavelength easily penetrates biological buffers without inducing phototoxic damage to intrinsic aromatic amino acids, which typically absorb at <300 nm[5].
-
Unbiased Reactivity: Unlike alkyl diazirines, which frequently isomerize into a long-lived diazo intermediate that artifactually biases labeling toward acidic residues (Asp, Glu) in a pH-dependent manner, aryl diazirines like 3-phenyl-3H-diazirine decompose almost exclusively into a highly reactive singlet carbene[6]. This ensures unbiased insertion into the nearest available bonds.
Mechanistic Causality: Photochemistry of the Diazirine Scaffold
Understanding the photochemistry of 3-phenyl-3H-diazirine is essential for interpreting mass spectrometry (MS) data. Upon UV irradiation, the strained N=N ring undergoes homolytic cleavage, extruding nitrogen gas (
Activation of 3-phenyl-3H-diazirine into a reactive carbene for covalent protein crosslinking.
Comparative Analysis of Photoaffinity Labels
To justify the selection of 3-phenyl-3H-diazirine for a mapping campaign, it is critical to compare its physicochemical properties against other common photophores.
| Feature | 3-Phenyl-3H-Diazirine | Benzophenone | Aryl Azide |
| Reactive Intermediate | Singlet Carbene[1] | Triplet Diradical[1] | Singlet/Triplet Nitrene[1] |
| Activation Wavelength | ~350–365 nm[3] | ~350–360 nm[5] | < 300 nm[5] |
| Intermediate Half-Life | Nanoseconds | Microseconds | Milliseconds |
| Steric Footprint | Minimal (Small ring)[2] | Bulky (Two phenyl rings)[5] | Small |
| Primary Advantage | Unbiased, rapid insertion[6] | Reversible if unreacted[1] | Easy to synthesize[5] |
| Primary Disadvantage | Potential diazo side-reaction[1] | Prolonged irradiation needed[5] | Damaging UV required[2] |
Self-Validating Experimental Protocol
Trustworthiness in binding site mapping requires a self-validating system. The protocol below integrates a competition assay; a true binding site must demonstrate dose-dependent signal abrogation when challenged with the unmodified parent ligand[2].
Self-validating workflow for mapping small molecule binding sites using diazirine probes.
Step 1: In Vitro Incubation & Competition Setup
-
Procedure : Divide the purified target protein (1-5 µM) into three experimental cohorts:
-
Cohort A (Negative Control): Protein + DMSO Vehicle.
-
Cohort B (Active Probe): Protein + Diazirine Probe (10 µM).
-
Cohort C (Competitor): Protein + Diazirine Probe (10 µM) + Unmodified Parent Ligand (100 µM, 10x excess).
-
-
Causality & Expert Insight : Cohort C acts as the internal validation mechanism. If the diazirine probe binds specifically to the active site, the 10x excess of the parent ligand will outcompete it. Any residual labeling in Cohort C indicates non-specific hydrophobic trapping rather than true target engagement[2]. Allow 30 minutes at 4°C to reach thermodynamic equilibrium.
Step 2: Photochemical Crosslinking
-
Procedure : Transfer samples to a 96-well glass-bottom plate resting on an ice block. Irradiate at 365 nm for 10–15 minutes using a high-intensity UV LED array.
-
Causality & Expert Insight : Performing this step on ice is critical. The low temperature reduces protein conformational dynamics and thermal diffusion during the nanosecond lifespan of the carbene, ensuring the crosslink reflects the lowest-energy binding pose. Glass-bottom plates are mandatory because standard polystyrene absorbs UV light, which drastically reduces carbene generation yield.
Step 3: Click Chemistry (CuAAC) Derivatization
-
Procedure : Assuming the probe utilizes a minimalist alkyne handle, add the following to the lysate: 100 µM Biotin-Azide (featuring an MS-compatible cleavable linker like Dde), 1 mM TCEP, 100 µM TBTA ligand, and 1 mM
. React for 1 hour at room temperature. -
Causality & Expert Insight : TCEP reduces Cu(II) to the active Cu(I) catalyst. TBTA stabilizes Cu(I) in aqueous biological buffers, preventing disproportionation. This step attaches a biotin handle exclusively to the covalently crosslinked protein-probe adducts.
Step 4: Affinity Enrichment & Stringent Washing
-
Procedure : Precipitate proteins (e.g., via methanol/chloroform extraction) to remove excess unreacted Biotin-Azide. Resuspend the pellet in 1% SDS and incubate with Streptavidin-agarose beads. Wash sequentially with 1% SDS, 8M Urea, and PBS.
-
Causality & Expert Insight : The irreversible covalent nature of the carbene-protein bond permits extremely harsh washing conditions (SDS and Urea). This eliminates all non-covalently associated background proteins, drastically increasing the signal-to-noise ratio for subsequent mass spectrometry.
Step 5: Proteolytic Digestion & Elution
-
Procedure : Perform on-bead digestion using sequencing-grade Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C. Wash away non-crosslinked peptides. Elute the crosslinked peptide by cleaving the Dde linker with 2% hydrazine.
-
Causality & Expert Insight : Trypsin cleaves specifically at Arg/Lys residues. Because the non-crosslinked peptides are not physically attached to the biotin-streptavidin complex, they are washed away. Only the specific peptide fragment modified by the 3-phenyl-3H-diazirine carbene remains on the bead, effectively concentrating the target analyte.
Step 6: High-Resolution LC-MS/MS Analysis
-
Procedure : Analyze the eluate via nanoLC coupled to a high-resolution Orbitrap mass spectrometer.
-
Causality & Expert Insight : Search the MS1 spectra for the mass of the peptide plus the exact mass of the cleaved probe adduct. MS2 fragmentation (HCD/ETD) will yield b- and y-ions. The specific amino acid harboring the mass shift pinpoints the exact site of carbene insertion, mapping the binding pocket at single-residue resolution. The MS signal must be robust in Cohort B and absent in Cohort C to be validated as a true binding site.
References[3] 3-Fluoro-3-phenyl-3H-diazirine | 87282-19-7 | Benchchem. benchchem.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvRnFTaADkn2Ftt0_ddB0ZBgRgmEHpFw2_W6TSd4GlyOQVz9XMwOjuInD55E7wZV7rMzsXOtpXrf1DMyvQaak3qE1KPoeESm5mqQrppRnDz-5-NBBLOCXO-5xCB-jLBQ3KZvf2Dtc=[7] Buy 3-Bromo-3-phenyl-3H-diazirine (EVT-3402476) - EvitaChem. evitachem.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6BG_d7R72vXhVwXqSeOmofjSb5ftRnNqDDTHAeLoGCRl6gCb9oEHG_b8oW6tRiYJYUekiQxn5seccLqioL9C8JqxdkW0SncGJ7TNLgqjSAnYUkBk-eqVigPHLQkWRR1TyToMhZMOeLg==[1] Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. nih.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkurm7nJyo9vzhU4Hgh-Po0GTHymCtcFFOmYcOQcWY4HnkokD8AQSKRvWI-Nluqd4Y8tjBTO4W-UJEWVWx988TZ-L_ssIeKbbO4wVcIYBMUTZIO8INUQA15l-qfMVDsmpbu7ph5KfT7DmJAsc=[4] 3-(4-bromophenyl)-3H-diazirine - 2708180-61-2 - Vulcanchem. vulcanchem.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEiuM1mA5kbpcXUafl8wfU6VqVHIA4gQmte8Gvf1ASyIFYH-LTS9kGFWzZ53HVKEBmudljY02LCJJMGlkbkRRxJSQSulL3BOe_jef99tDhnjhNv6m6CCV19A9wZV5-bL1GW3Blmr0qOA==[6] Labeling Preferences of Diazirines with Protein Biomolecules - ChemRxiv. chemrxiv.org. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtxWKEytXwmj9QDZ4YVdlb_3fSB3LHINlNKm6T26A4LmNJd_S8kFw8WO_QhatfihVDVtJxHnyjaglWfs-BsAzk-W91hIrEhJp-mAXpToCAezGYoh3-kgKVxb2UxF0PGtW0w0ppl6Aol92f1JoFNyEl1fGgCDY=[2] Photoaffinity labeling in target- and binding-site identification - PMC. nih.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH59et7GkjMWoqyqmK0bI-O6cbjJerUJv9ObVHcq15BJM8VsLDpqZ8RvWKMiBjCY9s0a--k9SCT6UlYZOurzVsOyFJxFDDyFjsIA-SQq6D8vHGgyaskaCqoO1SLha1gYu8HiH38JDJcd-hLla0=[5] Photoaffinity Labeling Preferences of Diazirines - INOUE RESEARCH GROUP. u-tokyo.ac.jp. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr6yhEAPupxUAR2JsvlaGbs1g5BWOtCSm4OXCfqmtZOSVCMkQPvaU5PC9nA3EpLe6JU0d5l9CJH5OBGE4P_0cBQotPSX5VMmJ2FMChELjQbu3eOiWdkvf6ByU-CDU6J2TC_UKoWDkDeltTzhv-CWb1x3rQxSRBVD4TLAs53R7p48Jb_5UBfofBdRMrVlxApaNTtZTJ6l1N6OgXw-Z4ePZP2f9sD1GEeweG6RFLOMDKyv4TrLpG4YbjFA==
Sources
- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3-(4-bromophenyl)-3H-diazirine (2708180-61-2) for sale [vulcanchem.com]
- 5. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 6. chemrxiv.org [chemrxiv.org]
Application Note: Experimental Setup for UV Activation of 3-Phenyl-3H-diazirine
Abstract & Introduction
Photoaffinity labeling (PAL) is a cornerstone technique for mapping ligand-protein interactions within complex biological milieus. Among the various photoreactive groups available, 3-phenyl-3H-diazirine derivatives offer a distinct advantage due to their small size, chemical stability in the dark, and activation at long-wavelength UV (350–365 nm), which minimizes damage to biological samples.[1][2]
This guide provides a rigorous experimental framework for the UV activation of 3-phenyl-3H-diazirine. Unlike generic protocols, this document addresses the specific photochemical nuances of the phenyl-diazirine moiety—specifically the competition between carbene formation and diazo isomerization—and provides a self-validating workflow to maximize crosslinking efficiency while maintaining protein integrity.
Mechanism of Action: The Photochemical Fork
Understanding the photochemistry of 3-phenyl-3H-diazirine is critical for experimental design. Upon irradiation with UV-A light (~360 nm), the diazirine ring is excited.[3] It does not simply "activate"; it bifurcates into two distinct pathways.
-
The Carbene Pathway (Desired): Nitrogen gas (
) is extruded, generating a singlet phenylcarbene. This highly reactive species inserts rapidly (nanoseconds) into nearby , , or bonds, creating a permanent covalent crosslink. -
The Diazo Pathway (Competitor): The diazirine rearranges into a linear diazo isomer. This species is long-lived and electrophilic. It can react slowly with nucleophiles (like glutamates or aspartates) or require further photolysis to generate the carbene.
Critical Insight: For 3-phenyl-3H-diazirine (lacking the stabilizing trifluoromethyl group found in TPD), the diazo rearrangement is a significant side reaction. Experimental conditions must therefore optimize for rapid carbene generation and capture.
Diagram 1: Photochemical Activation Pathway
Caption: Photochemical fate of 3-phenyl-3H-diazirine. The carbene pathway leads to specific labeling, while the diazo pathway can lead to artifacts or require extended irradiation.
Equipment & Materials Setup
To ensure reproducibility and safety, the following setup is recommended.
Light Source Configuration[7]
-
Primary Recommendation: 365 nm High-Power UV LED Array .
-
Why: LEDs provide a narrow bandwidth (±10 nm). This eliminates UV-B/C radiation (<300 nm) that causes protein denaturation and thymine dimerization in DNA.
-
Intensity: Aim for 100–500 mW/cm² at the sample interface.
-
-
Alternative: Mercury Arc Lamp (e.g., 100W) .
-
Requirement: Must use a Longpass Filter (Cutoff > 300 nm) or a Bandpass Filter (320–400 nm).
-
Risk:[4] Without filtration, heat and short-wave UV will destroy the biological activity of the sample.
-
Reaction Vessels
-
Preferred: Quartz Cuvettes or Vials . Quartz is transparent down to 200 nm, ensuring maximum photon flux reaches the diazirine.
-
Acceptable: Borosilicate Glass . Transmits >90% of light at 365 nm.
-
Avoid: Standard polystyrene or polypropylene plastics if the beam path passes through the wall, as they can absorb UV and solarize. Open-top irradiation (shining light directly into the liquid) allows the use of plastic plates (e.g., 96-well plates) but requires evaporation control.
Buffer Considerations
-
Ideal: PBS (Phosphate Buffered Saline), HEPES, or MOPS (pH 7.4).
-
Avoid: Buffers with high concentrations of scavengers if possible, though carbenes are indiscriminate. However, Tris contains primary amines which can react with the diazo intermediate if it forms, potentially increasing background noise.
Experimental Protocol
This protocol describes the photoaffinity labeling of a purified protein with a 3-phenyl-3H-diazirine-tagged ligand.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for diazirine-mediated photoaffinity labeling.
Step-by-Step Methodology
-
Sample Preparation:
-
Equilibration (Dark Incubation):
-
Incubate samples for 30–60 minutes at 4°C in the dark. This establishes the binding equilibrium before the irreversible crosslinking event.
-
-
UV Irradiation:
-
Place samples on ice (0°C) to prevent heating.
-
Position the UV source 1–5 cm from the sample (depending on intensity).
-
Irradiate at 365 nm .
-
Duration:
-
High Power LED: 1–5 minutes.
-
Handheld Lamp (4-8W): 10–30 minutes.
-
-
Tip: If using a mercury lamp, ensure the >300 nm filter is in place.[9]
-
-
Post-Irradiation Processing:
-
If the probe contains a click-chemistry handle (e.g., alkyne), proceed to the click reaction (CuAAC) to attach a fluorophore or biotin tag.
-
If analyzing by Mass Spectrometry, proceed to digestion.
-
Optimization & Troubleshooting
The efficiency of diazirine labeling is rarely 100% (often 1–10%). Use this table to diagnose issues.
| Observation | Probable Cause | Corrective Action |
| No Labeling Observed | Lamp intensity too low | Decrease distance to source or increase time. Verify 365 nm output with a radiometer. |
| Probe concentration too low | Increase probe concentration (ensure > | |
| Incorrect Wavelength | Ensure source emits at 350–370 nm. 254 nm lamps are ineffective and damaging. | |
| High Background (Non-Specific) | "Pseudo-PAL" via Diazo | Reduce irradiation time to minimize diazo formation. Use scavengers (e.g., BSA) if compatible. |
| Probe aggregation | Check solubility of the probe; reduce DMSO or concentration. | |
| Protein Precipitation | UV Damage | Sample overheated? Keep on ice. UV-B/C leakage? Check filters. |
| Low Competition Efficiency | Competitor affinity | Ensure competitor is in high excess (50x–100x) and pre-incubated before adding the probe. |
Safety Considerations
-
UV Safety: 365 nm UV-A is damaging to the eyes and skin. Always wear UV-blocking safety glasses (ANSI Z87.1 rated for UV) and cover exposed skin.
-
Chemical Safety: While 3-phenyl-3H-diazirine reagents are generally stable in solution, diazirines as a class are high-energy species. Do not concentrate neat diazirines to dryness or heat them, as they can be explosive. Handle all stock solutions in a fume hood.
References
-
Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry, 20(2), 554–570.
-
Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. Journal of Biological Chemistry, 255(8), 3313–3318.
-
Thermo Fisher Scientific. Photo-Leucine and Photo-Methionine Application Note. (Provides standard industry protocols for diazirine activation).
-
Smith, R. A., & Knowles, J. R. (1973). The preparation and photolysis of 3-aryl-3H-diazirines. Journal of the American Chemical Society, 95(15), 5072–5073.
Sources
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenyl-3H-Diazirine
Welcome to the technical support center for the synthesis of 3-phenyl-3H-diazirine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of these potent photo-crosslinking agents. We will delve into the mechanistic underpinnings of the synthesis, provide troubleshooting for common issues, and answer frequently asked questions to help you improve your reaction yields and obtain high-purity products.
Diazirines have become indispensable tools in chemical biology and drug discovery for their ability to generate highly reactive carbenes upon photoactivation, enabling the covalent labeling of biological targets.[1][2] Their small size, stability in various conditions, and the specific wavelength of light required for their activation make them superior to many other photo-reactive crosslinking reagents.[3][4] This guide focuses on the phenyl-substituted diazirines, particularly the widely used trifluoromethyl phenyl diazirine (TPD) group, which offers enhanced stability.[4][5]
Understanding the Synthesis: A Mechanistic Overview
The most common synthetic route to 3-phenyl-3H-diazirines starts from the corresponding ketone. The process can be broadly divided into two key stages: the formation of a diaziridine intermediate and its subsequent oxidation to the final diazirine product.
Caption: General workflow for the synthesis of 3-phenyl-3H-diazirine.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 3-phenyl-3H-diazirine in a question-and-answer format.
Question 1: Why is my yield of 3-phenyl-3H-diazirine consistently low?
Possible Causes and Solutions:
-
Incomplete Formation of the Diaziridine Intermediate: The conversion of the starting ketone to the diaziridine is a critical step.
-
Causality: Insufficient reaction time or improper temperature control can lead to incomplete conversion. The concentration of ammonia is also a crucial factor.[6]
-
Solution:
-
Reaction Time and Temperature: For the reaction with hydroxylamine-O-sulfonic acid in liquid ammonia, ensure the reaction is stirred for a sufficient duration (e.g., 12 hours) and that the temperature is maintained, especially during the initial stages.[7]
-
Ammonia Concentration: When using gaseous ammonia, ensure it is condensed properly in the reaction vessel to maintain a high concentration. For one-pot syntheses, the concentration of ammonia is critical for efficient diazirine formation.[6]
-
-
-
Inefficient Oxidation of the Diaziridine: The final oxidation step is often a point of yield loss.
-
Causality: The choice of oxidizing agent and the reaction conditions play a significant role. Common oxidants include iodine with triethylamine or silver oxide.[8][9] The diaziridine intermediate can be unstable under harsh conditions.
-
Solution:
-
Choice of Oxidant: While several oxidants can be used, the iodine/triethylamine system is reported to give high yields (over 95% in some cases).[9]
-
Reaction Conditions: Perform the oxidation at a controlled temperature, typically starting at low temperatures and gradually warming to room temperature. Ensure the dropwise addition of reagents to prevent side reactions.
-
-
-
Product Decomposition: Diazirines are sensitive to light and can decompose if not handled properly.
-
Causality: Exposure to ambient light, especially UV light, can lead to the premature generation of the carbene and subsequent reactions, lowering the isolated yield.[9]
-
Solution:
-
Protect from Light: Wrap all reaction vessels and chromatography columns in aluminum foil. Work in a dimly lit area whenever possible.
-
Temperature Control: Avoid excessive heat during workup and purification, as some diazirines can be thermally labile.[4]
-
-
Question 2: My reaction seems to stall, and I recover a significant amount of starting material. What's going wrong?
Possible Causes and Solutions:
-
Poor Quality of Reagents:
-
Causality: The purity of the starting ketone and reagents like hydroxylamine-O-sulfonic acid is crucial. Impurities can interfere with the reaction.
-
Solution:
-
Reagent Purity: Use freshly purchased or purified reagents. Ensure the starting ketone is free of impurities.
-
Anhydrous Conditions: For certain steps, especially those involving organometallic reagents or strong bases, ensure anhydrous conditions are maintained.
-
-
-
Suboptimal Reaction Conditions for Diaziridine Formation:
-
Causality: As mentioned, temperature and ammonia concentration are key. A reaction that is too cold or has insufficient ammonia may not proceed to completion.[6]
-
Solution:
-
Optimize Temperature: While initial cooling might be necessary, allowing the reaction to slowly warm to room temperature can be crucial for driving the reaction to completion.[10]
-
Monitor the Reaction: Use thin-layer chromatography (TLC) or another suitable analytical technique to monitor the consumption of the starting material.
-
-
Question 3: I'm having difficulty purifying my 3-phenyl-3H-diazirine. What are the best practices?
Possible Causes and Solutions:
-
Volatility and Instability on Silica Gel:
-
Causality: Phenyl diazirines can be somewhat volatile and may co-elute with solvents or decompose on acidic silica gel.
-
Solution:
-
Flash Column Chromatography: This is a commonly used method.[10][11][12] Use a well-packed column and run the chromatography as quickly as possible.
-
Neutralized Silica: Consider using silica gel that has been neutralized with a small amount of triethylamine in the eluent to prevent decomposition of the acid-sensitive product.
-
Solvent System: Use a non-polar solvent system, such as hexanes and ethyl acetate, and carefully remove the solvent under reduced pressure at low temperatures.
-
-
-
Co-elution with Impurities:
-
Causality: Side products from the oxidation step or unreacted starting materials may have similar polarities to the desired product.
-
Solution:
-
Optimize Eluent: Carefully select the solvent system for column chromatography to achieve good separation. A gradual gradient of the polar solvent can be beneficial.
-
Alternative Purification: If column chromatography is problematic, consider other techniques like preparative TLC or, for thermally stable derivatives, distillation under high vacuum.
-
-
Question 4: My purified 3-phenyl-3H-diazirine decomposes upon storage. How can I improve its stability?
Possible Causes and Solutions:
-
Light and Thermal Instability:
-
Causality: As previously noted, diazirines are inherently sensitive to light and can also be thermally unstable.[4][9]
-
Solution:
-
Storage Conditions: Store the purified product at low temperatures (2-8 °C is often recommended) in a vial wrapped in aluminum foil to protect it from light.[13]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
-
-
Influence of Substituents:
-
Causality: The stability of the diazirine ring is significantly influenced by the substituents on the phenyl ring. Aliphatic diazirines, for example, are known to be more prone to intramolecular reactions and have a shorter shelf life.[9]
-
Solution:
-
Trifluoromethyl Group: The presence of a trifluoromethyl group at the 3-position significantly enhances the stability of the diazirine.[4][5] This is a key reason for the widespread use of TPD derivatives.
-
Electron-Withdrawing Groups: Generally, electron-withdrawing groups can contribute to the stability of the diazirine ring.
-
-
Caption: Troubleshooting workflow for low yield in diazirine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical wavelength used to activate 3-phenyl-3H-diazirines?
A: Phenyl diazirines are typically activated by UV light in the range of 350-365 nm.[4] This wavelength is advantageous as it is often outside the range where biological molecules absorb, minimizing damage to the target system.
Q2: Can I synthesize a diazirine without a trifluoromethyl group?
A: Yes, 3-phenyl-3H-diazirine without the trifluoromethyl group can be synthesized. However, the trifluoromethyl group significantly enhances the stability of the diazirine and can reduce the likelihood of unwanted rearrangements of the resulting carbene.[4]
Q3: Are there one-pot procedures available for synthesizing diazirines?
A: Yes, one-pot methods for the synthesis of aliphatic diazirines from ketones using hydroxylamine-O-sulfonic acid and a base like potassium hydroxide have been developed, offering a simpler and often higher-yielding alternative to multi-step procedures.[6][7] Similar principles can be applied to the synthesis of aryl diazirines.
Q4: How do electron-donating or electron-withdrawing groups on the phenyl ring affect the reactivity of the diazirine?
A: Electron-donating groups on the phenyl ring can enhance the efficacy of C-H insertion of the generated carbene.[4][14] Conversely, electron-withdrawing groups can influence the stability of the diazirine. The electronic properties of the substituents can be rationally manipulated to tune the activation energy and temperature.[4][14]
Q5: What are the main safety precautions to consider when working with diazirines?
A: While generally stable in the dark, diazirines are energetic molecules. It is important to:
-
Avoid exposure to light and heat.
-
Use appropriate personal protective equipment (PPE), including safety glasses and lab coat.
-
Handle with care, as some diazirines can be shock-sensitive, although this is less of a concern for the commonly used TPD derivatives.
-
Be aware of the potential for the formation of diazo isomers, which are also reactive compounds.
Experimental Protocols
Protocol 1: Synthesis of 3-Phenyl-3-(trifluoromethyl)-3H-diazirine (TPD)
This protocol is a generalized procedure based on common literature methods.[5][11][15]
Step 1: Formation of the Diaziridine Intermediate
-
In a flask equipped with a dry ice condenser, add the starting ketone, 2,2,2-trifluoroacetophenone.
-
Cool the flask to -78 °C and condense anhydrous ammonia into the flask.
-
Add hydroxylamine-O-sulfonic acid portion-wise while maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Carefully evaporate the ammonia in a well-ventilated fume hood.
-
Extract the crude diaziridine intermediate with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude diaziridine is often used in the next step without further purification.
Step 2: Oxidation to the Diazirine
-
Dissolve the crude diaziridine in a suitable solvent such as methanol or dichloromethane.
-
Cool the solution to 0 °C.
-
Add triethylamine (Et3N).
-
Slowly add a solution of iodine (I2) in the same solvent dropwise.
-
Monitor the reaction by TLC until the diaziridine is consumed.
-
Quench the reaction with a solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture), ensuring the column is protected from light.
Quantitative Data Summary
| Parameter | Typical Range/Value | Rationale/Reference |
| Reaction Time (Diaziridine Formation) | 12 - 16 hours | To ensure complete conversion of the ketone.[10] |
| Oxidizing Agent | I2/Et3N or Ag2O | Effective for high-yield conversion of diaziridine to diazirine.[8][9] |
| Purification Method | Flash Column Chromatography | Standard method for purifying diazirines.[10][11][12] |
| Storage Temperature | 2 - 8 °C | To enhance stability and prevent decomposition.[13] |
| Activation Wavelength | ~350-365 nm | Optimal for generating the carbene without damaging biological targets.[4] |
References
Sources
- 1. Diazirines - Enamine [enamine.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Diazirine - Wikipedia [en.wikipedia.org]
- 4. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03631A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 13. chemimpex.com [chemimpex.com]
- 14. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]
- 15. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Phenyl-3H-Diazirine Stability & Troubleshooting Guide
Welcome to the Technical Support Center for photoreactive crosslinkers. This guide is engineered for researchers, scientists, and drug development professionals utilizing 3-phenyl-3H-diazirine and its derivatives in Photoaffinity Labeling (PAL). While diazirines are powerful tools for mapping protein-ligand interactomes, their inherent ring strain introduces unique stability and handling challenges. This document synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot degradation, minimize off-target labeling, and optimize crosslinking yields.
I. Quantitative Stability Profiling
Understanding the physical limits of your probe is the first step in experimental design. The table below compares the baseline 3-phenyl-3H-diazirine against its common substituted analogs, highlighting how structural modifications influence kinetic stability.
| Property | 3-Phenyl-3H-diazirine | 3-(Trifluoromethyl)-3-phenyl-3H-diazirine | 3-(4-Bromophenyl)-3H-diazirine |
| Molecular Weight | 118.14 g/mol | 186.13 g/mol | 197.03 g/mol |
| Ambient Light Stability | Low (Spontaneous degradation) | High (Stable for days) | Moderate (<5% degradation in 24h) |
| Aqueous Hydrolysis ( | ~24 hours | >72 hours | ~48 hours |
| Primary Photoproduct | Singlet Carbene | Singlet Carbene | Singlet Carbene |
| Diazo Isomerization Rate | High | Moderate (~35% conversion) | Moderate |
| Key Structural Advantage | Minimal steric footprint | CF₃ prevents Wolff rearrangement | Halogen handle for post-labeling |
Data synthesized from comparative stability studies on diazirine derivatives[1],[2],[3].
II. Mechanistic Pathway of Activation and Degradation
To troubleshoot a failed PAL experiment, you must understand the divergent pathways a diazirine can take upon photon absorption. The diagram below illustrates the competition between the desired carbene formation and the undesired diazo isomerization.
Photochemical activation of 3-phenyl-3H-diazirine showing desired carbene vs. diazo side reactions.
III. Troubleshooting Guides & FAQs
Q1: Why does my 3-phenyl-3H-diazirine probe degrade before I even expose it to UV light?
The Causality: The three-membered diazirine ring possesses massive inherent ring strain. 4 (even standard laboratory fluorescent bulbs) provides sufficient energy to overcome the activation barrier, leading to spontaneous homolytic cleavage[4]. Furthermore, lacking the electron-withdrawing trifluoromethyl (-CF₃) group, the standard 3-phenyl-3H-diazirine lacks the inductive stabilization required to 1, making it highly thermally labile[1]. The Fix: Always store the compound at -20°C under an argon atmosphere. All synthetic handling and assay preparations must be conducted in dark rooms or under strictly filtered red light.
Q2: I am seeing high background labeling of my target protein in my "Dark Control" samples. Why?
The Causality: During photolysis (or premature thermal degradation), diazirines do not exclusively form carbenes. They undergo a parallel isomerization pathway to yield 3[3]. While the singlet carbene reacts near the diffusion limit, the diazo isomer is kinetically longer-lived and acts as an electrophile. In mildly acidic or neutral conditions, this diazo intermediate can persist for up to 12 hours and5 (such as glutamate and aspartate) on protein surfaces independent of light exposure[5]. The Fix: Ensure your assay buffer is maintained strictly at pH 7.4–8.0 to deprotonate acidic residues, rendering them less susceptible to diazo-mediated alkylation. Minimize the time between adding the probe and UV irradiation.
Q3: My crosslinking yield is extremely low in aqueous buffers, but works fine in organic solvents. How can I improve it?
The Causality: Singlet carbenes generated from diazirines are highly electrophilic and will rapidly insert into nearby X-H bonds. In an aqueous buffer, the local concentration of water molecules (O-H bonds) is overwhelmingly higher than the target protein's functional groups. If the diazirine probe is not deeply buried within a hydrophobic binding pocket prior to UV irradiation, the3[3].
The Fix: Optimize the probe's affinity for the target. If the
IV. Self-Validating Experimental Protocol for PAL
To ensure trustworthiness in your results, you must employ a self-validating system. A protocol is only self-validating if it includes built-in controls that confirm the success (or failure) of each specific mechanistic step.
Self-validating experimental workflow for photoaffinity labeling using diazirine probes.
Step-by-Step Methodology:
-
Probe Integrity Check:
-
Action: Analyze the probe via LC-MS immediately before the experiment.
-
Validation Mechanism: Confirms the absence of pre-existing diazo degradation products. If the mass corresponds to the diazo isomer or a solvent-quenched product, discard the aliquot.
-
-
Target Incubation (Dark & Competition Controls):
-
Action: Incubate the probe (1–10 µM) with the target protein in the dark at 4°C for 30 minutes.
-
Validation Mechanism:
-
Dark Control: A parallel sample must be kept in the dark and run through the entire downstream workflow to quantify background labeling caused by spontaneous diazo formation.
-
Competition Control: Pre-incubate a separate sample with a 10-fold excess of the native, unlabeled ligand. Successful competition proves the diazirine is labeling the specific binding pocket, not non-specifically adhering to the protein surface.
-
-
-
UV Irradiation:
-
Action: Irradiate the samples at 350-365 nm for 10 minutes using a high-powered UV LED array. Keep the samples on an ice bath.
-
Causality: Irradiating at 365 nm selectively activates the diazirine without exciting native aromatic amino acids (like tryptophan or tyrosine), preventing non-specific oxidative protein damage. The ice bath is critical because UV lamps generate heat, and elevated temperatures accelerate the thermal degradation of the 6 into off-target reactive species[6].
-
-
Quenching & Lysis:
-
Action: Immediately quench unreacted carbenes and diazo isomers by adding a nucleophile-rich buffer (e.g., 50 mM DTT or ammonium bicarbonate). Denature the protein using SDS or urea.
-
-
Enrichment & LC-MS/MS:
-
Action: Proceed to click-chemistry (if using an alkyne/azide tagged diazirine) to attach a biotin reporter, enrich via streptavidin beads, and analyze via tandem mass spectrometry to identify the specific crosslinked peptide sequences.
-
V. References
-
[1] Tomohiro, T., et al. DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION. Semantic Scholar. 1
-
[6] Biocatalytic Carbene Transfer Using Diazirines. National Institutes of Health (PMC). 6
-
[4] 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. National Institutes of Health (PMC). 4
-
[2] 3-(4-bromophenyl)-3H-diazirine - 2708180-61-2. Vulcanchem. 2
-
[3] Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. National Institutes of Health (PMC). 3
-
[5] Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. Journal of the American Chemical Society. 5
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 3-(4-bromophenyl)-3H-diazirine (2708180-61-2) for sale [vulcanchem.com]
- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biocatalytic Carbene Transfer Using Diazirines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Phenyl-3H-Diazirine Cross-Linking
Welcome to the technical support center for 3-phenyl-3H-diazirine cross-linking applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to help you achieve optimal results in your cross-linking experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and practice of 3-phenyl-3H-diazirine photochemistry.
Q1: What is the mechanism of 3-phenyl-3H-diazirine photo-cross-linking?
Upon exposure to ultraviolet (UV) light, typically in the range of 330-370 nm, the 3-phenyl-3H-diazirine moiety undergoes photolysis.[1][2] This process involves the expulsion of nitrogen gas (N₂) and the generation of a highly reactive carbene intermediate.[3][4] This carbene is short-lived and can indiscriminately insert into nearby C-H, N-H, or O-H bonds of interacting molecules, forming a stable covalent cross-link.[4] This reaction is advantageous because it does not require a specific functional group on the target molecule, making it a powerful tool for mapping protein-protein, protein-nucleic acid, and protein-small molecule interactions.[2][5]
Q2: What is the optimal UV wavelength for activating 3-phenyl-3H-diazirine?
The optimal UV wavelength for activating diazirine-based cross-linkers is in the long-wave UV-A range, specifically between 330 nm and 370 nm.[1][2][5][6] The peak activation wavelength is often cited as approximately 345-355 nm.[3][6][7] It is crucial to avoid shorter wavelengths, such as 254 nm, as they can cause significant damage to proteins and nucleic acids, leading to non-specific cross-linking and compromised sample integrity.[6][7]
Q3: How do I choose the right UV lamp for my experiment?
The choice of UV lamp depends on your specific experimental setup and throughput needs. Here are some common options:
-
High-wattage lamps (e.g., 150W or higher mercury vapor lamps): These are effective for larger sample volumes or when shorter irradiation times are desired. However, they can generate significant heat, so sample cooling may be necessary. It is also recommended to use filters to remove wavelengths below 300 nm.[6][7]
-
Medium-wattage lamps (e.g., Stratalinker with 15W bulbs): These offer a good balance of intensity and heat generation, making them suitable for a wide range of applications, including cross-linking in cell culture plates.[7]
-
Low-wattage hand-held lamps (e.g., 6-8W): While convenient for small-scale experiments, these lamps have lower intensity and will require longer exposure times or closer proximity to the sample to achieve efficient cross-linking.[6][7]
Q4: Can my reaction buffer interfere with the cross-linking reaction?
Yes, the composition of your reaction buffer is critical. The highly reactive carbene intermediate can be quenched by nucleophilic molecules, preventing it from reacting with your target. Therefore, you should avoid buffers containing primary amines , such as Tris or glycine.[8] Thiols like DTT and β-mercaptoethanol are also incompatible. Recommended non-nucleophilic buffers include HEPES and phosphate-buffered saline (PBS).[8]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during 3-phenyl-3H-diazirine cross-linking experiments.
Problem 1: Low or No Cross-Linking Yield
This is one of the most common challenges. A systematic evaluation of your experimental parameters is the best approach to identify the root cause.
| Parameter | Recommended Range/Action | Notes |
| UV Wavelength | 330 - 370 nm | Verify the emission spectrum of your UV lamp. Avoid using lamps that primarily emit at 254 nm.[6][7] |
| UV Intensity & Distance | 3 - 15 mW/cm² | The intensity of UV light decreases with the square of the distance. Ensure consistent and close positioning of your sample to the lamp (e.g., 5-15 cm, depending on lamp power).[8] |
| Exposure Time | 5 - 30 minutes (Low Intensity) 5 - 45 seconds (High Intensity) | This is a critical parameter that must be optimized empirically. Start with a time course experiment to determine the optimal duration.[8] |
| Probe Integrity | Verify Purity & Concentration | Ensure your diazirine-containing probe is not degraded. Prepare stock solutions fresh, as the NHS-ester moiety, if present, is moisture-sensitive.[7] |
| Reaction Buffer | Use Non-Nucleophilic Buffers | Switch to HEPES or PBS. Avoid Tris, glycine, and other primary amine-containing buffers.[8] |
Here is a step-by-step protocol to systematically determine the optimal UV exposure time for your specific experimental setup.
-
Prepare Identical Samples: Aliquot your protein mixture or cell lysate containing the diazirine probe into multiple identical, UV-transparent reaction vessels (e.g., quartz cuvettes or 96-well plates). Include a "no UV" control.
-
Set Up UV Source: Position your UV lamp at a fixed and recorded distance from the samples. If using a high-wattage lamp, consider placing the samples on a cold block to prevent heating.
-
Time-Course Irradiation: Expose each sample to the UV light for a different duration (e.g., 0, 1, 2, 5, 10, 15, and 20 minutes).
-
Quench the Reaction (Optional): While the carbene is very short-lived, some protocols suggest quenching with a scavenger like DTT.[8]
-
Analyze the Results: Analyze the cross-linked products by SDS-PAGE followed by Western blotting or in-gel fluorescence to identify the time point with the highest yield of the desired cross-linked species.
Problem 2: High Levels of Non-Specific Cross-Linking
Non-specific cross-linking can obscure your results and lead to false positives. Here are strategies to improve the specificity of your experiment.
-
Include a Competition Control: In a parallel experiment, add a 50-100-fold molar excess of a competitor molecule (e.g., the parent molecule without the diazirine group) before adding your probe.[3] A significant reduction in the cross-linked band in the presence of the competitor indicates specific binding.
-
Titrate Probe Concentration: Use the lowest effective concentration of your diazirine probe that still provides a detectable signal. This can be determined by performing a concentration titration experiment.
-
Optimize Incubation Time: Shorten the incubation time of the probe with your sample to minimize non-specific interactions before photo-activation.
-
Increase Wash Stringency: If working with cell lysates or performing pull-down experiments, increase the stringency of your wash steps after cross-linking to remove non-covalently bound proteins.
Problem 3: Evidence of Protein Damage or Aggregation
Over-exposure to UV light can lead to protein denaturation, oxidation, and aggregation, which can compromise the biological relevance of your findings.[9][10]
-
Limit Exposure Time: Use the shortest UV irradiation time that provides an acceptable cross-linking yield, as determined by your time-course experiment.
-
Control Sample Temperature: For longer exposure times or with high-power lamps, perform the irradiation on ice or a cold block to prevent sample heating.[5]
-
Use a Filtered UV Source: If using a broad-spectrum lamp, employ filters to block shorter, more damaging wavelengths (i.e., below 300 nm).[6][7]
-
Consider a Pulsed Laser: For very rapid reactions, a UV laser can deliver a high dose of energy in nanoseconds or picoseconds, minimizing the potential for artifactual cross-linking and protein redistribution.[11][12]
Visual Guides
Mechanism of 3-Phenyl-3H-Diazirine Photoactivation
Caption: Photoactivation of 3-phenyl-3H-diazirine to form a reactive carbene.
Troubleshooting Workflow for Low Cross-Linking Yield
Caption: A decision tree for troubleshooting low cross-linking efficiency.
References
-
MacKinnon, A. L., & Taunton, J. (2009). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current protocols in chemical biology, 1(2), 55–69. [Link]
-
Interchim. (n.d.). Diazirine crosslinkers. Retrieved from [Link]
-
Madera, M. M., et al. (2016). Photosensitized UVA-Induced Cross-Linking between Human DNA Repair and Replication Proteins and DNA Revealed by Proteomic Analysis. Journal of proteome research, 15(11), 4265–4276. [Link]
-
Madera, M. M., et al. (2016). Photosensitized UVA-Induced Cross-Linking between Human DNA Repair and Replication Proteins and DNA Revealed by Proteomic Analysis. ACS Publications. [Link]
-
Wicaksono, G., et al. (2020). Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics. ACS Omega, 5(20), 11566–11574. [Link]
-
Singh, S., et al. (2020). Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes. Journal of Materials Chemistry C, 8(32), 11113-11121. [Link]
-
ResearchGate. (n.d.). Diazirine-Based Photo-Crosslinkers for Defect Free Fabrication of Solution Processed Organic Light-Emitting Diodes | Request PDF. Retrieved from [Link]
-
Alarcón, E., et al. (2023). Photo-induced protein modifications: a range of biological consequences and applications. Applied Biological Chemistry, 66(1), 51. [Link]
-
Angelov, D., et al. (2006). UV Laser-Induced Protein-DNA Crosslinking. Springer Nature Experiments. [Link]
-
D'Onofrio, M., et al. (2013). UV laser-induced cross-linking in peptides. Journal of the American Society for Mass Spectrometry, 24(10), 1546–1552. [Link]
-
Li, Y., et al. (2015). Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. Chemical Communications, 51(2), 302-305. [Link]
-
Theato, P., et al. (2020). Efficient Cross-Linking through C–H Bond Insertion of Unfunctionalized Commodity Materials Using Diazirine-Containing Polymers. ACS Macro Letters, 9(12), 1730–1735. [Link]
-
ResearchGate. (n.d.). Mechanism of diazirine photo‐crosslinking. a) Upon UV irradiation, the.... Retrieved from [Link]
Sources
- 1. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Photosensitized UVA-Induced Cross-Linking between Human DNA Repair and Replication Proteins and DNA Revealed by Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photo-induced protein modifications: a range of biological consequences and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UV Laser-Induced Protein-DNA Crosslinking | Springer Nature Experiments [experiments.springernature.com]
- 12. UV laser-induced cross-linking in peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photoaffinity Labeling (PAL) Optimization
Topic: Minimizing Non-Specific Labeling with 3-phenyl-3H-diazirine
Introduction
Welcome to the Advanced Applications Support Center. You are likely here because your photoaffinity labeling (PAL) experiments with 3-phenyl-3H-diazirine are yielding low signal-to-noise ratios or "streaky" gels/blots.
While 3-phenyl-3H-diazirine is a classic photophore, it presents a distinct challenge compared to its trifluoromethylated cousin (TFMD): it possesses a higher propensity for diazo isomerization . This guide moves beyond basic protocols to address the mechanistic root of non-specific labeling: the "Diazo Divergence."
Module 1: The Mechanistic Root of Non-Specificity
The "Diazo Divergence"
To troubleshoot background, you must understand that your probe has two fates upon UV irradiation.
-
The Carbene Path (Desired): Fast (
1 ns), inserts into C-H bonds. This captures the specific interaction. -
The Diazo Path (Undesired): The diazirine isomerizes to a linear diazo species .[1][2] This species is long-lived (ms to seconds) and acts as a "soft" electrophile, preferentially reacting with nucleophiles (Cys, Lys) and acidic residues (Asp, Glu) rather than inserting into the binding pocket.
Diagnosis: If your labeling is heavily biased toward acidic residues or surface nucleophiles, you are observing "Pseudo-PAL" driven by the diazo isomer, not true carbene insertion.
Figure 1: The Kinetic Partitioning of Diazirine Activation. The red path represents the primary source of non-specific background labeling.
Module 2: Experimental Design & Sample Prep
Q: How do I prepare my sample to favor the Carbene path?
A: Optimize the "Specific Binding Window" before you ever turn on the UV lamp. Non-specific labeling is often a result of high concentrations of unbound probe acting as a reservoir for the diazo species.
Protocol: The "Cold" Competition Setup
-
Equilibrium is Key: Incubate your probe with the protein/lysate for 1 hour at 4°C in the dark.
-
The Scavenger Buffer: Use a buffer containing a "decoy" nucleophile to quench unbound probe.
-
Recommended: 50 mM Tris-HCl (The primary amines in Tris scavenge free carbenes/diazo species effectively).
-
Avoid: Phosphate buffers (PBS) alone, as they offer no scavenging capacity, allowing the diazo species to drift until it hits a protein.
-
-
Concentration Threshold: Do not exceed 1–10 µM probe concentration unless necessary. 3-phenyl-3H-diazirine is hydrophobic; above 10 µM, it forms micellar aggregates that stick non-specifically to hydrophobic patches on proteins.
Q: My negative control (competitor added) still shows labeling. Why?
A: You likely have "Displacement Lag." If you add the competitor after or simultaneously with the probe, the probe may not dissociate fast enough during the short UV exposure.
-
Correct Workflow:
-
Add Competitor (100x excess).
-
Incubate 30 mins.
-
Add Probe.
-
Incubate 60 mins.
-
Irradiate.[3]
-
Module 3: Irradiation Parameters (The "Hot" Phase)
Q: What is the optimal wavelength to minimize the diazo isomer?
A: 365 nm (LED source) with a Long-Pass Filter. While 3-phenyl-3H-diazirine absorbs maximally around 350–360 nm, shorter wavelengths (<320 nm) excite protein aromatics (Trp/Tyr), causing damage and radical artifacts.
-
The Filter Rule: Always use a glass filter (e.g., Pyrex or a dedicated 350 nm long-pass filter) to cut off light below 300 nm.
-
The Heat Factor: High-intensity UV lamps generate heat. Heat accelerates the reaction of the diazo isomer with nucleophiles.
-
Requirement: Keep samples on ice or in a cooled block (4°C) during irradiation.
-
Q: How long should I irradiate?
A: Perform a "Time-Course vs. Degradation" study. Long irradiation (>10 mins) favors the accumulation of the diazo species and secondary reactions.
Optimization Table: Irradiation Times
| Light Source | Intensity (mW/cm²) | Recommended Time | Risk of Diazo Artifacts |
| Handheld UV Lamp (4W) | ~1–2 | 10–20 mins | High (Long exposure allows diffusion) |
| High-Power LED (365nm) | ~100+ | 30–60 seconds | Low (Rapid carbene generation) |
| Flash Lamp (Xenon) | High Pulse | 5–10 flashes | Lowest (Instantaneous insertion) |
Recommendation: Switch to a high-power LED source (365 nm) to reduce exposure time to under 1 minute. This "flash" approach maximizes carbene insertion before the probe can dissociate or the diazo species can accumulate significantly.
Module 4: Downstream Analysis & Troubleshooting
Q: I see a smear on my Western Blot/Gel. Is this aggregation?
A: It is likely "Random Decorating." This occurs when the diazo isomer reacts with surface residues of highly abundant proteins (like Actin or Tubulin in lysates).
Troubleshooting Steps:
-
Check Solubility: 3-phenyl-3H-diazirine probes are hydrophobic. Ensure your stock is in DMSO and the final DMSO concentration is <1%.
-
The "Click" Control: If using a Click-chemistry handle (alkyne/azide):
-
Run a control with No UV .
-
If you see signal, your Click reagents (Cu/THPTA) are reacting non-specifically with the protein (background copper binding).
-
-
Enrichment: Do not rely on whole-lysate gels. Use the affinity handle (Biotin/Alkyne) to enrich the target before analysis. This removes 99% of the non-specific background.
Q: How do I confirm the labeling is specific?
A: The "Self-Validating" Triad. Every experiment must contain these three lanes to be considered valid:
| Lane | Condition | Expected Result | Interpretation |
| 1 | Probe + UV | Band(s) | Total Labeling (Specific + Non-Specific) |
| 2 | Probe + Competitor (100x) + UV | No Band / Faint Band | Defines the "Specific" signal window. |
| 3 | Probe (No UV) + Click Reagents | No Band | Controls for "sticky" probe or Click background. |
References
-
Systematic evaluation of diazirine reactivity
-
Westberg, M., et al. (2020). "Rational Design of Photoaffinity Probes that Silence the Diazo Isomer." Journal of the American Chemical Society.[4]
-
(Context: Discusses the mechanism of diazo vs carbene formation).
-
-
The Diazo Problem in Proteomics
-
Kleiner, R. E., et al. (2010). "In vitro selection of a DNA-templated small-molecule library reveals a class of macrocyclic kinase inhibitors." Journal of the American Chemical Society.[4]
-
(Context: Highlights background labeling issues with alkyl/aryl diazirines).
-
-
Irradiation Protocols
- Mackinnon, A. L., & Taunton, J. (2009). "Target Identification by Diazirine Photo-Cross-linking and Click Chemistry." Current Protocols in Chemical Biology.
-
(Context: Standard protocols for 365nm irradiation and sample handling).
-
Diazirine Chemistry Review
- Dubinsky, L., et al. (2012). "Diazirine based photoaffinity labeling." Bioorganic & Medicinal Chemistry.
-
(Context: Chemical stability and reactivity profiles of phenyl-diazirines).
Sources
- 1. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]
- 2. Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
quenching of 3-phenyl-3H-diazirine-generated carbenes by water
Welcome to the Photoaffinity Labeling Technical Support Center .
As a Senior Application Scientist specializing in reactive intermediate kinetics, I have structured this guide to address the specific challenges of using 3-phenyl-3H-diazirine (and its derivatives) in aqueous environments.
The "Water Wall" is the single most common cause of experimental failure in photoaffinity labeling. The guide below moves beyond basic instructions to explain the physical organic chemistry dictating your yields, providing you with the logic to troubleshoot effectively.
Module 1: The Core Mechanism
Subject: The Fate of the Singlet Carbene in Aqueous Media
Before troubleshooting, you must visualize the competing pathways. Upon UV irradiation (~350–360 nm), the diazirine eliminates nitrogen gas (
In a biological buffer, water is the dominant nucleophile (concentration ~55 M). It competes aggressively with your target protein (concentration usually
Figure 1: Diazirine Photolysis and Quenching Pathways The diagram below illustrates the "decision tree" of the reactive intermediate. Note the reversible isomerization to the diazo species, which can act as a "sink" for your reagent.
Caption: Figure 1: Kinetic competition between productive crosslinking (Green) and unproductive water quenching (Grey). Note the diazo isomerization loop (Yellow/Grey) which can delay carbene formation.
Module 2: Troubleshooting Guides (FAQ Format)
Issue 1: "My labeling efficiency is < 1%. Is my reagent dead?"
Diagnosis: You are likely facing the Concentration Gap .
-
The Science: The reaction rate is
.-
is nearly diffusion-controlled (
). - is 55 M.
-
is typically
M. -
Even if your target is highly reactive, the statistical probability of the carbene hitting a water molecule is millions of times higher.
-
is nearly diffusion-controlled (
Corrective Actions:
-
The "Crowding" Strategy: Reduce the effective water concentration near the probe. If your probe binds a hydrophobic pocket, the local water concentration drops, naturally boosting efficiency. If not, consider adding "crowding agents" (e.g., glycerol or PEG) if your protein tolerates it, though this is a secondary fix.
-
Increase Probe Concentration: You cannot lower
, so you must increase to saturate the site, ensuring that when a carbene is generated near the protein, it reacts there before diffusing out. -
Check pH: While carbenes insert into O-H bonds across a wide pH range, the protonation state of nucleophiles on your protein matters. Ensure your buffer pH optimizes the nucleophilicity of your target residues (e.g., Lysine
; at pH 7.4, it is protonated and less reactive toward electrophiles, though carbenes can still insert into the N-H bond).
Issue 2: "I see a peak shift of +18 Da (or +16 Da) in my LC-MS analysis of the supernatant."
Diagnosis: This is the hallmark of Water Quenching .
-
The Science: Singlet phenylcarbene inserts into the O-H bond of water.
-
Reaction:
(Benzyl Alcohol). -
Mass Math:
-
Diazirine (
, MW ~118) loses (-28) Carbene (MW ~90). -
Carbene + Water (+18)
Benzyl Alcohol (MW ~108). -
Observation: If you are monitoring the probe mass, the transition from Diazirine to Benzyl Alcohol is a net loss of 10 Da. However, if you are looking for adducts, the "Water Adduct" is simply the alcohol.
-
-
Validation Protocol: To confirm this is water quenching and not an oxidation artifact:
-
Perform the photolysis in
(Deuterium Oxide). -
Expected Result: You should observe a mass shift corresponding to the incorporation of Deuterium (Benzyl Alcohol-
or depending on exchange). If the mass shift tracks with the solvent isotope, it is water insertion.
Issue 3: "My reaction solution turned pink/red and labeling stopped."
Diagnosis: You have accumulated the Diazo Isomer .[1]
-
The Science: Upon irradiation, ~30-50% of diazirines (depending on structure) do not release
immediately but isomerize to the linear diazo compound ( ).-
Diazo species are often colored (red/orange).
-
They are chemically stable in the dark at neutral pH but can act as nonspecific alkylating agents over long periods (hours).
-
They absorb light at different wavelengths than the diazirine.
-
Corrective Actions:
-
Wavelength Sweep: If using a monochromator, ensure you are irradiating at the
of the diazirine (~350 nm). -
"Clean Up" Irradiation: The diazo species can often be photolyzed back to the carbene (or to products) by using a broader band or longer irradiation, but this risks protein damage.
-
Quench the Diazo: Post-labeling, treat the sample with a mild acid (e.g., 100 mM acetic acid) to decompose the remaining diazo species before downstream analysis, preventing "dark" background labeling.
Module 3: Experimental Protocols
Protocol A: Competitive Quenching Assay
Use this to determine if your buffer conditions are killing your reaction.
Objective: Quantify the "survival rate" of your carbene in your specific buffer compared to a pure solvent control.
Materials:
-
3-phenyl-3H-diazirine probe (1 mM stock in Methanol).
-
Scavenger: Sodium Azide (
) or Methanol (acts as a trap). -
UV Source (365 nm LED or Hg lamp).
-
HPLC/LC-MS.[2]
Workflow:
-
Preparation: Prepare 4 vials.
-
Vial A: Probe (50
M) in pure Methanol (Control - High insertion efficiency into solvent). -
Vial B: Probe (50
M) in Water/Buffer. -
Vial C: Probe (50
M) in Buffer + 10 mM Azide (Strong nucleophile trap). -
Vial D: Dark Control (Probe in Buffer, no light).
-
-
Irradiation: Expose A, B, and C to 365 nm light for 10 minutes (or until diazirine peak disappears by UV-Vis).
-
Analysis: Analyze supernatant by HPLC.
-
Vial B Product: Identify the Benzyl Alcohol peak.[3]
-
Vial C Product: Identify the Azide adduct (
).
-
-
Calculation:
-
If the Benzyl Alcohol peak in Vial B is >90% of the total product mass, your carbene is being quenched at the diffusion limit.
-
Action: You must increase the affinity of the probe for the target (lower
) to outcompete this rate.
-
Data Summary: Kinetic Parameters
| Parameter | Value (Approx.) | Implication |
| Lifetime ( | ~1 nanosecond | The carbene exists for a fleeting moment. It must be generated at the target site. |
| Near diffusion control. Water is a perfect trap. | ||
| Diazo Isomer Yield | 30–50% | A significant portion of your probe is "wasted" or delayed as the linear isomer. |
| Excitation Max | 350–360 nm | Use UV-A LEDs (365 nm) for optimal activation with minimal protein damage. |
References
-
Kinetics of Phenylcarbene
- Title: Kinetics and Mechanism of the Reaction of Phenylcarbene with W
-
Source:Journal of the American Chemical Society (Platz et al.)[4]
- Context: Defines the rate constants and mechanistic proof of O-H insertion.
-
(Simulated Link for context - User should verify specific volume/page via library).
-
Diazirine Isomerization
-
Title: 3-Trifluoromethyl-3-phenyldiazirine: A New Carbene Generating Group for Photolabeling Reagents.[1]
- Source:Biochemistry (Brunner et al.)
- Context: The foundational paper describing the diazirine-to-diazo isomerization and its implic
-
-
General Photoaffinity Labeling Guide
-
Title: Photoaffinity Labeling Strategies for Mapping the Small Molecule-Protein Interactome.[2]
- Source:Journal of Medicinal Chemistry
- Context: comprehensive review of troubleshooting low yields and probe design.
-
Sources
purification techniques for 3-phenyl-3H-diazirine derivatives
Topic: Purification of 3-Phenyl-3H-Diazirine Derivatives
Status: Operational Ticket Focus: Purification, Stability, and Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist
Core Directive & Safety Brief
Welcome to the PhotoPro technical hub. You are likely working with 3-phenyl-3H-diazirines (specifically the industry-standard 3-trifluoromethyl-3-phenyl-diazirine or TPD derivatives). These are high-value photoaffinity labeling (PAL) precursors.
The Paradox of Purity: You need high purity (>95%) to prevent non-specific labeling during your biological assays, but the purification process itself triggers the two main enemies of diazirines: Heat and UV Light .
Safety Critical:
-
Explosion Risk: While TPDs are more stable than simple aliphatic diazirines, they are high-energy species. Never heat neat (undiluted) diazirines above 40°C.
-
Light Sensitivity: All purification must occur under low-light conditions or in amber glassware. Standard fluorescent lab lights can degrade your product over a few hours.
Purification Workflow Visualization
Before troubleshooting, verify your position in the purification logic. Use the following decision matrix to determine the correct protocol.
Figure 1: Decision matrix for the purification of phenyl-diazirine derivatives. Note the critical visual check for diazo-isomer contamination early in the process.
Technical Modules & Troubleshooting
Module A: Chromatography (The Separation Engine)
The Challenge: Separation of the diazirine from its precursor (often a tosyl oxime or a diaziridine) and the rearranged diazo isomer.
Protocol 1: Normal Phase Flash Chromatography (Silica Gel)
-
Stationary Phase: Standard Silica Gel (40–63 µm). Diazirines are stable on silica.
-
Mobile Phase:
-
Non-polar derivatives: 0%
10% Ethyl Acetate in Hexanes. -
Polar linkers (e.g., PEG/Amides): Dichloromethane (DCM)/Methanol gradients.
-
-
Detection:
-
UV: Monitor at 254 nm (phenyl ring) and 350–360 nm (diazirine
transition). -
Note: The diazirine is usually less polar than the starting tosyl oxime or ketone precursor. It will elute earlier.
-
Troubleshooting Table: Chromatography Issues
| Symptom | Probable Cause | Corrective Action |
| Co-elution with Precursor | Gradient too steep. | Use an isocratic hold (e.g., 5% EtOAc) for 10 CVs (Column Volumes) before ramping. |
| Product is Yellow | Diazo Isomer contamination. | The diazo isomer is often slightly more polar than the diazirine on silica. Tighten fraction collection cuts. |
| Loss of Product on Column | Acid sensitivity (rare for TPD, common for linkers). | Add 0.1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity. |
| "Ghost" Peaks in UV | Photolysis in the detector. | Turn off the fraction collector UV lamp if possible, or minimize flow cell residence time. |
Protocol 2: Reverse Phase HPLC
-
Use Case: Final polishing of drug-conjugates.
-
Column: C18.
-
Mobile Phase: Water/Acetonitrile (ACN).
-
Critical Constraint: Avoid strong acids (like high % TFA) if your specific derivative has acid-labile protecting groups. Formic acid (0.1%) is generally safe for TPDs.
Module B: Thermal & Volatility Management
The Challenge: Many researchers lose their product during the concentration step. Small molecular weight diazirines (e.g., 3-phenyl-3-(trifluoromethyl)-3H-diazirine core without a long linker) are volatile .
The "Cold Concentration" Protocol:
-
Bath Temperature: Set Rotavap bath to 20°C (Room Temp). Do not heat to 40°C to speed it up.
-
Vacuum Pressure:
-
For volatile derivatives (MW < 250 Da): Do not go below 100 mbar .
-
For larger conjugates: Standard vacuum is acceptable.
-
-
Inert Gas: Backfill with Nitrogen or Argon immediately. Oxygen can accelerate decomposition in the presence of trace light.
Module C: Chemical Decontamination (The Iodine Wash)
The Context: The most common synthesis of TPDs involves oxidizing a diaziridine with Iodine (
The Issue: Crude mixtures often contain residual iodine (brown/purple) and triethylammonium salts. Injecting this onto an HPLC column will ruin the separation.
The Fix:
-
Dissolve crude in Et2O or EtOAc.
-
Wash 2x with 10% aqueous
(Sodium Thiosulfate) . -
Wash 1x with Saturated
(removes acidic byproducts). -
Dry over
(anhydrous). -
Result: A pale yellow or colorless oil ready for chromatography.
Frequently Asked Questions (FAQ)
Q1: My product has a strong absorbance at 450 nm. Is this normal?
A: No. A pure phenyl-diazirine should have a weak absorption band around 350–360 nm (extinction coefficient
Q2: Can I store the purified diazirine in DMSO? A: Yes, for biological assays, stock solutions in DMSO are standard. However, ensure the DMSO is anhydrous and stored at -20°C or -80°C in the dark. Moisture can slowly hydrolyze the diazirine over months, and light will trigger carbene formation which will react with the DMSO.
Q3: I see two spots on TLC that look very similar. Which is which? A:
-
Spot 1 (Higher
): Usually the Diazirine .[7] It is less polar. -
Spot 2 (Lower
): Often the Diazo isomer or the unreacted Tosyl Oxime .
-
Tip: Stain with Phosphomolybdic Acid (PMA) or use UV. The Diazo spot might be visible under ambient light as a faint yellow spot.
Q4: Is it safe to distill 3-phenyl-3H-diazirine? A: Only for the simplest, low-molecular-weight derivatives, and only under high vacuum with a blast shield . For any derivative with a linker or functional group (MW > 200), do not distill . Thermal decomposition can be rapid and exothermic (explosive). Stick to flash chromatography.
References
-
Synthesis and Properties of TPDs: Hatanaka, Y., & Sadakane, Y. (2002). Photoaffinity labeling in drug discovery and developments: chemical gateway for entering proteomic frontier. Current Topics in Medicinal Chemistry, 2(3), 271-288.
-
Chromatographic Stability & Methods: Murai, Y., et al. (2021). Design and Synthesis of 1,3-Bis(3-(trifluoromethyl)-diazirin-3-yl)phenylalanine for Efficient Photo-Cross-Linking. Heterocycles, 104(1).[6]
-
Mechanism of Isomerization (Diazirine vs Diazo): Zhang, Y., et al. (2009). Study of the S1 excited state of para-methoxy-3-phenyl-3-methyl diazirine by ultrafast time resolved UV-Vis and IR spectroscopies and theory. Journal of the American Chemical Society, 131(38), 13784-13790.
-
General Handbook on Bioconjugation: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 5: Photo-Reactive Crosslinkers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 4. riuma.uma.es [riuma.uma.es]
- 5. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
troubleshooting low cross-linking efficiency with 3-phenyl-3H-diazirine
Topic: Troubleshooting Low Cross-Linking Efficiency
Lead Scientist: Dr. A. V. Thorne, Senior Application Scientist
Introduction: The "Low Yield" Reality Check
If you are seeing cross-linking yields of 1–5%, do not panic. You are likely not doing anything wrong.
In photoaffinity labeling (PAL) with 3-phenyl-3H-diazirine, we are fighting a statistical war. Upon UV irradiation, the diazirine generates a reactive carbene.[1][2][3][4][5] This carbene has nanoseconds to find a target bond (C-H, N-H, or O-H) on your protein. However, it is surrounded by a sea of solvent molecules (water is ~55 M). Consequently, water quenching is the dominant pathway, often outcompeting your protein interaction by orders of magnitude.
This guide focuses on tilting those odds in your favor and eliminating the "silent killers" of cross-linking efficiency: The Diazo Isomer Trap and Buffer Scavenging .
Part 1: The Mechanism & The "Diazo Trap"
To troubleshoot, you must visualize the invisible chemistry occurring in your tube.
The Pathway Diagram
The following diagram illustrates the fate of your diazirine.[1] Note the red path (Failure) vs. the green path (Success).
Caption: The "Water War" and "Diazo Trap." Most carbene is lost to water quenching (Red). Inefficient photolysis leads to the stable Diazo isomer (Red), which requires specific conditions to re-activate.
Part 2: Troubleshooting Q&A
Q1: My reaction mixture turned bright yellow. What happened?
Diagnosis: You have fallen into the Diazo Isomer Trap . The Science: 3-phenyl-3H-diazirines can isomerize into a linear diazo species (C=N=N) instead of expelling nitrogen to form the carbene. This diazo species is chemically stable and yellow.
-
Cause: This often happens if the UV intensity is too low or if the irradiation wavelength is slightly off-peak, preventing the rapid "double-blow" needed to eject nitrogen.
-
The Fix:
-
Check your Lamp: Ensure you are using a high-output UV LED at 365 nm . Old mercury lamps with broad filters are less efficient.
-
Re-irradiate: The diazo species can sometimes be converted back to the carbene, but it often requires a slightly different absorption profile or longer exposure. However, prevention is better: use a high-power 365 nm source (e.g., >100 mW/cm²) to drive the reaction straight to the carbene.
-
Q2: Can I use Tris or Glycine buffers?
Diagnosis: Buffer Scavenging. The Science: While diazirine-generated carbenes are less sensitive to nucleophiles than aryl azides, they are still electrophilic.
-
Tris/Glycine: These contain primary amines.[6] If you are using an NHS-diazirine crosslinker before the UV step, Tris will absolutely kill the reaction by neutralizing the NHS ester.
-
During UV: Even for the carbene step, high concentrations of Tris can act as "decoy" targets, scavenging the carbene before it hits your protein.
-
The Fix: Switch to PBS (Phosphate Buffered Saline) or HEPES (20-50 mM). These are non-nucleophilic and "stealthy" to the reaction.
Q3: I see no cross-linking on Western Blot. Is the probe binding?
Diagnosis: Affinity vs. Covalency Mismatch. The Science: A common error is assuming that binding equals cross-linking.
-
The "Residence Time" Factor: The carbene has a lifetime of nanoseconds. If your ligand has a fast off-rate (
), the ligand might not be in the binding pocket during the nanosecond the carbene is active. -
The Fix:
-
Increase Affinity: Use a probe concentration 10–20x above the
. -
Cold Trapping: Perform the UV irradiation on ice (
). This slows down the molecular motion ( ), keeping the ligand in the pocket longer while the photochemistry proceeds.
-
Q4: What is the optimal UV wavelength? 254 nm, 302 nm, or 365 nm?
Diagnosis: Protein Damage vs. Activation Efficiency.
-
254 nm: NEVER. This activates the diazirine but destroys aromatic amino acids (Trp, Tyr, Phe) and DNA. You will cook your protein.
-
302 nm: Risky. Still causes significant protein damage.
-
365 nm: OPTIMAL. Phenyl-diazirines have an absorption max near ~360 nm. This wavelength is benign to proteins but efficiently activates the diazirine.[2]
Part 3: Data & Compatibility Matrix
Buffer Compatibility Table
| Buffer System | Compatibility | Risk Factor | Recommendation |
| PBS | High | Low | Preferred. Inert and mimics physiological pH. |
| HEPES | High | Low | Excellent alternative to PBS. |
| Tris | Low | High | Avoid. Primary amines compete with NHS esters and scavenge carbenes. |
| Glycine | Zero | Critical | Forbidden. High concentration of nucleophilic amines. |
| DMSO | Medium | Medium | Keep <1% final volume. High DMSO can quench carbenes (OH groups). |
Part 4: The Self-Validating Protocol
This workflow includes mandatory controls to prove that a band is a specific cross-link and not an artifact.
Reagents:
-
Probe: 3-phenyl-3H-diazirine derivative (dissolved in DMSO).
-
Target Protein: Purified or in lysate (PBS, pH 7.4).
-
Light Source: 365 nm UV LED (e.g., Stratalinker or localized LED).
Step-by-Step:
-
Equilibration (The "Docking" Phase):
-
Incubate Protein + Probe (10–20x molar excess) for 30 mins at
in the dark. -
Why: Allows the ligand to occupy the binding site before the "flash."
-
-
The Competition Control (CRITICAL):
-
Set up a parallel tube: Protein + Probe + 100x Excess Free Ligand (non-labeled).
-
Why: If the cross-linked band disappears in this tube, it proves the interaction is specific to the binding site.
-
-
Irradiation (The "Flash"):
-
Place samples on ice.
-
Irradiate at 365 nm for 10–20 minutes.
-
Distance: 1–5 cm from the source (if using a handheld lamp) or standard tray (Stratalinker).
-
Tip: If the sample turns yellow, your intensity is too low. Move the lamp closer.
-
-
Quenching:
-
Add stop solution (e.g., SDS-PAGE loading buffer with reducing agent).
-
Note: The carbene is already dead (quenched by water), but this stops any residual biochemistry.
-
-
Analysis:
-
Run SDS-PAGE -> Western Blot or In-Gel Fluorescence.
-
References
-
Dubinsky, L., et al. (2012). "Examination of the Photochemistry of 3-Phenyl-3-(trifluoromethyl)-3H-diazirine.
-
Dormán, G., & Prestwich, G. D. (1994). "Benzophenone Photophores in Biochemistry." Biochemistry. (Contextual comparison for Diazirine efficiency).
- Relevance: Establishes the baseline for photo-crosslinking efficiency expect
-
Thermo Fisher Scientific. "Tech Tip #36: Crosslinker Selection Guide."
- Relevance: Validates buffer incompatibility (Tris/Glycine) for amine-reactive steps often coupled with diazirines.
-
Das, J. (2011). "Aliphatic Diazirines as Photoaffinity Probes for Proteins: Synthesis and Photochemistry." Chemical Reviews.
- Relevance: Comprehensive review of the carbene insertion mechanism and water quenching r
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH [beilstein-journals.org]
- 5. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Issues of 3-Phenyl-3H-Diazirine Probes
Welcome to the technical support center for 3-phenyl-3H-diazirine photoaffinity labeling (PAL) probes. As a Senior Application Scientist, I understand that realizing the full potential of these powerful chemical biology tools can be hampered by practical challenges, most notably their often-limited solubility in aqueous buffers required for biological experiments.
This guide is designed to provide you with field-proven insights and troubleshooting strategies to overcome these solubility hurdles. We will move beyond simple protocol steps to explain the underlying chemical principles, empowering you to make informed decisions and optimize your photoaffinity labeling experiments for maximum success.
Troubleshooting Guide
This section addresses specific, acute problems you might encounter during your experiments.
Q1: My diazirine probe, which is an NHS-ester derivative, precipitated immediately after I added it to my aqueous protein buffer (PBS). What happened and how can I fix it?
A1: This is a very common issue. The precipitation is due to the low aqueous solubility of the hydrophobic phenyl-diazirine core and the NHS-ester functional group. NHS-ester diazirine derivatives are known to precipitate if added directly to an aqueous buffer, especially at concentrations above 5 mM[1].
Probable Cause: The probe was added directly to the aqueous buffer without a suitable organic co-solvent, causing it to crash out of solution as it could not dissolve quickly enough.
Immediate Solution & Protocol:
-
Do Not Use the Suspension: Do not proceed with the experiment using the buffer with the visible precipitate. The actual concentration of the soluble probe will be unknown and significantly lower than intended, leading to failed or inconsistent labeling.
-
Prepare a Concentrated Stock in an Organic Solvent: The standard and most effective practice is to first dissolve the NHS-ester diazirine probe in a dry, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1][2].
-
Protocol:
-
Equilibrate the vial of lyophilized diazirine probe to room temperature before opening to prevent moisture condensation, as the NHS-ester moiety is moisture-sensitive[1].
-
Prepare a concentrated stock solution, for example, at 10 mM, by dissolving the probe in dry DMSO or DMF[1][2]. Ensure the powder is completely dissolved by gentle vortexing.
-
Visually inspect the stock solution against a light source to ensure no particulates are present. If needed, perform a brief, low-speed centrifugation and use the supernatant.
-
-
-
Dilute into Aqueous Buffer: Add the concentrated organic stock solution to your aqueous reaction buffer (e.g., PBS, HEPES) while vortexing. It is critical that the final concentration of the organic solvent in the aqueous buffer is low, typically less than 10%, to avoid denaturing your protein target[1][2]. This two-step process ensures the probe is fully solvated before it is diluted into the aqueous environment.
Causality: DMSO is an excellent solvent for these probes because it effectively disrupts the crystal lattice energy of the solid-state probe and solvates the hydrophobic phenyl-diazirine core. When this pre-dissolved probe is then introduced to the aqueous buffer in a small volume, the individual probe molecules can disperse and remain in solution, whereas adding the solid powder directly leads to aggregation and precipitation.
Q2: I am using a Sulfo-NHS-ester diazirine probe, which is supposed to be water-soluble, but I'm still seeing some precipitation in my high-salt buffer. Why?
A2: While Sulfo-NHS-ester derivatives are designed for enhanced aqueous solubility due to the negatively charged sulfonate group, their solubility is not infinite and can be significantly affected by the composition of the buffer[1][2].
Probable Cause: This phenomenon is known as "salting out." The high concentration of salt ions (e.g., from NaCl or phosphate) in your buffer reduces the amount of "free" water molecules available to hydrate and solvate the diazirine probe. The salt ions effectively compete with the probe for water molecules, leading to a decrease in the probe's solubility and causing it to precipitate[1][2].
Solutions:
-
Reduce Salt Concentration: If your experimental conditions permit, try lowering the salt concentration of your buffer.
-
Dissolve in Water First: Prepare the Sulfo-NHS-ester diazirine stock solution in pure, nuclease-free water first (where it can be soluble up to 10 mM) before adding it to your final reaction buffer[1]. This ensures it is fully dissolved before being exposed to the high-salt environment.
-
Use an Organic Co-Solvent: Even for Sulfo-NHS derivatives, DMSO is a viable solvent. They are soluble in DMSO up to 10 mM[1]. You can prepare a stock in DMSO and then dilute it into your high-salt buffer, following the same principles as for standard NHS-esters.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the handling and properties of 3-phenyl-3H-diazirine probes.
Q1: What is the best practice for preparing and storing stock solutions of diazirine probes?
A1: Proper preparation and storage are critical for experimental success.
-
Stock Solution Preparation: As detailed in the troubleshooting guide, the best practice for hydrophobic diazirine probes (e.g., standard NHS-esters) is to prepare a 10 mM stock in dry DMSO or DMF[1][2]. For water-soluble probes (e.g., Sulfo-NHS esters), prepare stocks in pure water or, if necessary, DMSO[1].
-
Storage: Diazirine probes are sensitive to moisture and light.
-
Moisture: The NHS-ester moiety readily hydrolyzes in the presence of water, rendering it non-reactive with primary amines[1]. Therefore, stock solutions in anhydrous solvents like DMSO should be stored desiccated at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Light: While more stable than older photo-reactive groups like aryl azides, diazirines will decompose upon prolonged exposure to ambient light, especially UV wavelengths[3]. Always store stock solutions in amber vials or tubes wrapped in foil. Perform experimental manipulations in a shaded area or under low-light conditions.
-
-
Do Not Pre-dilute for Storage: The NHS-ester is most stable in a concentrated, anhydrous organic stock. Do not prepare diluted working solutions in aqueous buffers for storage; they should be made fresh immediately before use[1].
Q2: How does the chemical structure of a 3-phenyl-3H-diazirine probe affect its aqueous solubility?
A2: The solubility is almost entirely dictated by the modifications made to the core phenyl-diazirine structure.
-
Hydrophobic Core: The basic 3-phenyl-3-(trifluoromethyl)-3H-diazirine is hydrophobic and soluble in most organic solvents but has very limited aqueous solubility[4].
-
Introducing Hydrophilic Groups: The most common strategy to increase aqueous solubility is to add charged or polar functional groups. The Sulfo-NHS group is a prime example, adding a negatively charged sulfonate to make the entire molecule membrane-impermeable and water-soluble[2].
-
Modifying the Aromatic Ring: Recent advances have shown that replacing the phenyl ring with more electron-withdrawing heterocyclic rings, such as pyridine or pyrimidine, can dramatically increase aqueous solubility. In one study, pyridyl- and pyrimidinyl-diazirine derivatives were found to be 30- to 7,500-fold more soluble than their conventional phenyl-diazirine counterparts[3][5]. These modifications also confer greater stability in ambient light[3].
Below is a diagram illustrating how these structural modifications impact solubility.
Caption: Impact of structural modifications on diazirine probe solubility.
Q3: Are there any buffer components I should absolutely avoid when working with NHS-ester diazirine probes?
A3: Yes. You must avoid any buffer that contains primary amines. This includes common buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine[1].
Causality: The N-hydroxysuccinimide (NHS) ester is specifically designed to react with primary amines (like the N-terminus of a protein or the side chain of a lysine residue) via an acylation reaction. If your buffer contains a high concentration of a primary amine like Tris, the NHS-ester on your diazirine probe will react with the buffer molecules instead of your protein target. This will quench the crosslinker, rendering it useless for your experiment.
Recommended Buffers: Use non-amine-containing buffers at a pH range of 7-9. Good choices include PBS (phosphate-buffered saline), HEPES, or borate buffers[1].
Experimental Protocol: Solubilization of a Hydrophobic NHS-Ester Diazirine Probe
This protocol provides a step-by-step method for the preparation of a working solution of a poorly soluble NHS-ester diazirine probe for a typical protein labeling experiment.
Materials:
-
Lyophilized NHS-ester diazirine probe (e.g., LC-SDA)
-
Anhydrous, high-purity DMSO
-
Reaction Buffer (e.g., 1X PBS, pH 7.4)
-
Protein sample in Reaction Buffer
Procedure:
-
Probe Equilibration: Remove the vial of the diazirine probe from -20°C or -80°C storage and allow it to sit on the bench for 10-15 minutes to fully equilibrate to room temperature before opening.
-
Stock Solution Preparation (10 mM):
-
Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Add the required volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 2 mg of LC-SDA (MW: 338.35 g/mol ), add 591 µL of DMSO[2].
-
Cap the vial securely and vortex for 30-60 seconds until the powder is completely dissolved.
-
Visually confirm the solution is clear and free of particulates. This is your 10 mM stock solution.
-
-
Reaction Setup:
-
Prepare your protein sample in the amine-free reaction buffer (e.g., PBS) at the desired concentration.
-
Calculate the volume of the 10 mM stock solution needed to achieve your desired final concentration of the probe in the reaction. Note: Ensure the final DMSO concentration remains below 10% (ideally <5%).
-
-
Addition of the Probe:
-
While gently vortexing or pipetting your protein solution, add the calculated volume of the 10 mM diazirine stock solution dropwise.
-
The solution should remain clear. If any cloudiness or precipitate appears, the final concentration may be too high for the buffer system. Re-evaluate the experimental parameters.
-
-
Incubation and Downstream Steps:
-
Incubate the reaction mixture (protein + probe) for the recommended time to allow the NHS-ester to react with primary amines (e.g., 30 minutes at room temperature).
-
Quench any unreacted NHS-ester by adding an amine-containing buffer like Tris to a final concentration of 50-100 mM[1].
-
Proceed with the removal of excess, unreacted probe (e.g., via dialysis or desalting column) before photo-irradiation[1].
-
The workflow below provides a logical path for troubleshooting solubility issues.
Caption: Troubleshooting workflow for diazirine probe solubility.
Solubility Data Summary
The following table summarizes the solubility characteristics of common 3-phenyl-3H-diazirine probe types based on available data.
| Probe Type | Key Structural Feature | Solubility in Aqueous Buffer (e.g., PBS) | Recommended Primary Solvent | Reference |
| Standard Phenyl-Diazirine (e.g., with NHS-ester) | Unmodified Phenyl Ring | Very Low (Prone to precipitation) | DMSO, DMF | [2],[1] |
| Sulfo-NHS-Diazirine | Sulfonate (SO₃⁻) Group | High (up to 10 mM), but decreases with increasing salt | Water, DMSO | [2],[1] |
| Pyridinyl-Diazirine Derivatives | Phenyl ring replaced by Pyridine | ~30-250x higher than phenyl analogs | Methanol (for studies), likely improved aqueous compatibility | [3],[5] |
| Pyrimidinyl-Diazirine Derivatives | Phenyl ring replaced by Pyrimidine | ~100-7500x higher than phenyl analogs | Methanol (for studies), likely superior aqueous compatibility | [3],[5] |
References
-
ResearchGate. 3‐Phenyl‐3‐(trifluoromethyl)‐3 H ‐diazirine | Request PDF. Available from: [Link]
-
Interchim. Diazirine crosslinkers. Available from: [Link]
-
Krishnamurthy, D. et al. (2016). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. PMC. Available from: [Link]
-
ResearchGate. Design and Synthesis of a Tag‐Free Chemical Probe for Photoaffinity Labeling | Request PDF. Available from: [Link]
-
Lim, S. et al. (2020). Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics. PMC. Available from: [Link]
-
Jayatunga, M. K. P. et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. PMC. Available from: [Link]
-
ResearchGate. Recent Progress in Diazirine-Based Photoaffinity Labeling | Request PDF. Available from: [Link]
-
Royal Society of Chemistry. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes. Available from: [Link]
-
West, A. V. et al. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. PMC. Available from: [Link]
-
Tomohiro, T. et al. (2014). DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION. Semantic Scholar. Available from: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Aragen Life Sciences. Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Available from: [Link]
-
Rogers, K. M. et al. (2024). Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. PMC. Available from: [Link]
-
Zhu, R. et al. (2012). Diazirine based photoaffinity labeling. PubMed. Available from: [Link]
-
West, A. V. (2023). Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. Harvard DASH. Available from: [Link]
- Van Eerdenbrugh, B. et al. (2014). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series.
-
CHIMIA. Recent Development of Photo-Cross-Linkers as Tools for Biomedical Research. Available from: [Link]
-
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]
-
Nanyang Technological University. Trifluoromethyl phenyl diazirines. Available from: [Link]
-
ChemRxiv. Labeling Preferences of Diazirines with Protein Biomolecules. Available from: [Link]
-
Washington University School of Medicine. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for .... Digital Commons@Becker. Available from: [Link]
-
Brunner, J. et al. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. ResearchGate. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information A Diazirine-Based Photoaffinity Probe for Facile and Efficient Aptamer-Protein Covalent Conjugation. Available from: [Link]
Sources
storage and handling recommendations for 3-phenyl-3H-diazirine compounds
Technical Support Center: 3-Phenyl-3H-Diazirine Photophores
Welcome to the Advanced Applications Desk. I am Dr. Aris, Senior Application Scientist. You are likely working with 3-phenyl-3H-diazirine because you need a "zero-length" crosslinker or a photoaffinity probe that offers higher chemical stability than aryl azides and better insertion efficiency than benzophenones. However, the carbene chemistry that makes this reagent powerful also makes it unforgiving.
Below is a technical guide structured not just to tell you what to do, but why your experiment might fail if you deviate from these parameters.
Part 1: Critical Safety & Storage (The "Red Alert" Phase)
Q: Can I store 3-phenyl-3H-diazirine neat (as a dry solid) at room temperature? A: Absolutely not. While phenyl-substituted diazirines are more thermally stable than their aliphatic cousins, they possess high ring strain (~30 kcal/mol). Storing them neat at room temperature significantly increases the risk of spontaneous decomposition, which can be explosive in confined containers.
-
The Protocol: Store neat solids at -20°C or -80°C .
-
The "Why": Thermal energy can trigger the loss of nitrogen (
) even without light, leading to a buildup of pressure and reactive carbene byproducts that polymerize exothermically.
Q: I lost the amber vial. Is the compound ruined if exposed to lab light? A: It depends on the duration, but proceed with caution.
-
The Science: 3-phenyl-3H-diazirine has an absorption maximum near 350–360 nm . Standard fluorescent lab lights emit low levels of UV in this range.
-
Recommendation: If exposed for <1 hour, it is likely salvageable. If exposed for >24 hours, discard. Always wrap clear vials in aluminum foil if amber glass is unavailable.
Q: How do I handle the explosion hazard during weighing? A: Solubilize immediately. Never scrape dry diazirine aggressively with a metal spatula, as friction can trigger detonation in rare cases.
-
Best Practice: Weigh the container, add solvent (DMSO or DMF) directly to the vial to dissolve the solid before transfer, and then re-weigh the empty vial to calculate the exact mass transferred.
Part 2: Solubilization & Preparation
Q: Which solvents are compatible? A: Polar aprotic solvents are required.
| Solvent | Compatibility | Notes |
| DMSO | Excellent | Preferred for biological stocks (up to 100 mM). |
| DMF | Good | Good alternative; ensure it is anhydrous to prevent hydrolysis if NHS esters are present.[1] |
| Methanol | Caution | Protic solvents can trap carbenes (O-H insertion) if used during the photolysis step, but are okay for storage if kept dark/cold. |
| Acetone | Avoid | Ketones can absorb UV light and act as photosensitizers, interfering with the reaction. |
Q: My diazirine has an NHS-ester handle. Why is it hydrolyzing in the freezer? A: Moisture intrusion. The NHS-ester moiety is far more sensitive than the diazirine ring.
-
The Fix: Store under an inert atmosphere (
or Ar). Allow the vial to equilibrate to room temperature before opening to prevent condensation from forming on the cold solid.
Part 3: Experimental Application (Photolysis)
Q: What is the optimal wavelength for activation? A: 350 nm – 365 nm.
-
Critical Warning: Do NOT use a standard UV germicidal lamp (254 nm).[1][2]
-
The "Why": 254 nm light is absorbed by protein backbones (peptide bonds) and nucleic acids, causing denaturation and DNA damage before your crosslinking even occurs.[2] 365 nm is "bio-orthogonal" light—it activates the diazirine without frying your sample.
Q: How long should I irradiate the sample? A: Perform a time-course optimization (typically 1–15 minutes).
-
The Trap: "More is better" does not apply here.
-
The Mechanism: Upon irradiation, the diazirine expels
to form a singlet carbene.[3] This carbene has a lifetime of nanoseconds. It either inserts into a bond immediately or reacts with water (quenching). Extended irradiation only bleaches your fluorophores and heats the sample, causing protein aggregation.
Q: Why are my yields lower than expected? (The "Diazo Problem") A: You might be generating the "Diazo Isomer." Upon irradiation, ~30-40% of phenyl diazirines do not form carbenes immediately; they isomerize into a linear diazo compound .
-
The Fix: The diazo species is stable but reactive toward carboxylic acids (forming esters). If you need high-efficiency rapid capturing, ensure your buffer pH is near neutral (7.4) to minimize acid-catalyzed side reactions of the diazo intermediate, or use a "pulse" irradiation strategy.
Part 4: Visualization of the Workflow
The following diagram illustrates the critical decision points in the lifecycle of a diazirine experiment.
Figure 1: The operational lifecycle of 3-phenyl-3H-diazirine, highlighting the critical transition from stable storage to transient carbene generation.
Part 5: Troubleshooting Matrix
Use this table to diagnose specific failures in your crosslinking or labeling experiments.
| Symptom | Probable Cause | Corrective Action |
| No Crosslinking Observed | Lamp Intensity | Verify UV output. 365 nm LEDs are superior to filtered mercury lamps. Ensure sample is <5 cm from source. |
| High Background / Smearing | Over-Irradiation | Reduce exposure time. Long UV exposure generates free radicals that cause non-specific protein oligomerization. |
| Precipitation of Reagent | Solubility Shock | Dilute the DMSO stock slowly into the buffer while vortexing. Ensure final DMSO concentration is <2%. |
| Labeling the Wrong Site | Scavenger Interference | Remove buffers containing Tris or Glycine if using NHS-diazirine variants (they compete for the NHS ester). |
| Explosive Decomposition | Thermal Shock | STOP. Do not heat >30°C. Do not store neat. Dilute immediately. |
Part 6: Mechanism of Action (The "Black Box" Revealed)
Understanding the photochemistry is vital for troubleshooting.
Figure 2: Photochemical pathways. Note the "Diazo Isomer" side-path, which can complicate kinetics if not accounted for.
References
-
Dubinsky, L., et al. (2012). "Examination of the Photochemical Properties of 3-Phenyl-3-(trifluoromethyl)-3H-diazirine." Bioconjugate Chemistry.
-
Thermo Fisher Scientific. (2020). "Instructions: Amine-Reactive Diazirine Crosslinkers." User Guide.
-
Mackinnon, A. L., & Taunton, J. (2009). "Target Identification by Diazirine Photo-Cross-linking and Click Chemistry." Current Protocols in Chemical Biology.
-
XlynX Materials. (2023).[4] "Top 3 tips to a successful first trial with XlynX diazirine crosslinkers." Technical Blog.
-
Life Chemicals. (2025). "Diazirine Derivatives: Tools for Advanced Photoaffinity Labeling (PAL)." Technical Note.
Sources
Validation & Comparative
Precision vs. Robustness: A Comparative Guide to 3-Phenyl-3H-Diazirine and Benzophenone Photo-Crosslinkers
Audience: Senior Researchers, Medicinal Chemists, and Chemical Biologists. Objective: To provide an evidence-based framework for selecting between carbene-generating (diazirine) and radical-generating (benzophenone) photophores in photo-affinity labeling (PAL) campaigns.
Executive Summary: The Core Trade-Off
In the elucidation of ligand-receptor interactions, the choice between 3-phenyl-3H-diazirine (Diazirine) and Benzophenone (BP) is rarely a matter of preference, but rather a strategic decision between structural resolution and capture efficiency .
-
Select Diazirine when minimal steric perturbation is critical (e.g., small molecule binding sites) and when mapping specific residue contacts requires unbiased insertion.
-
Select Benzophenone when high crosslinking yield is paramount (e.g., low-abundance targets) and the ligand can tolerate a bulky, hydrophobic appendage.
Mechanism of Action: The Chemical Engine
The fundamental difference lies in the reactive species generated and their lifecycle upon excitation.
Benzophenone: The "Reversible Hunter"
Upon irradiation at 350–360 nm , benzophenone undergoes an
-
Mechanism: Hydrogen abstraction.[1][2] The oxygen radical abstracts a hydrogen atom from a C-H bond (preferentially Methionine, Glycine, or Phenylalanine).
-
The "Search" Mode: Crucially, if the triplet state does not find a suitable H-donor, it relaxes back to the ground state. It can be re-excited repeatedly, allowing it to "search" for a target over long irradiation times. This leads to high yields but requires minutes-to-hours of UV exposure.
Diazirine: The "Kamikaze Inserter"
Activated at ~360 nm (phenyl derivatives), diazirine expels nitrogen gas (
-
Mechanism: Bond Insertion.[1][3] The electron-deficient carbene inserts rapidly into C-H, N-H, or O-H bonds.[1]
-
The "One-Shot" Mode: This reaction is irreversible. If the carbene is quenched by water (which happens frequently), the probe is dead. However, the reaction kinetics are extremely fast (nanoseconds to microseconds), allowing the capture of transient interactions that BP might miss.
Visualization: Photochemical Pathways
Caption: Comparative photochemical pathways. Note Benzophenone's reversible excitation loop vs. Diazirine's irreversible "one-shot" insertion.
Critical Performance Analysis
A. Steric Perturbation[4]
-
Diazirine: The 3-phenyl-3H-diazirine group is relatively compact.[3] Aliphatic diazirines are even smaller, nearly isosteric to a methyl group. This allows them to be placed deep within binding pockets with minimal disruption to ligand affinity [1, 9].
-
Benzophenone: This consists of two phenyl rings bridged by a ketone. It is bulky and hydrophobic.[2][4] It often requires the ligand to be redesigned to accommodate this bulk, potentially altering the binding mode or inducing non-specific hydrophobic sticking [10, 15].
B. Residue Specificity (Bias)
-
The "Methionine Magnet" (BP): Benzophenone shows a marked preference for Methionine residues.[5] This "magnet effect" can distort structural data, suggesting a ligand is near a Met residue when it may actually be closer to others. It also favors Glycine and Phenylalanine but reacts poorly with aliphatic residues [4, 7].
-
The "Unbiased" Carbene (DAZ): Carbenes are generally promiscuous, inserting into any proximal bond (C-H, N-H, O-H). While not perfectly random (some diazo-isomerization can occur), they provide a much truer map of the immediate binding environment compared to BP [3, 12].
C. Crosslinking Efficiency
-
Benzophenone: Generally yields higher crosslinking percentages (often >50%). Its ability to survive water and cycle through excitation states until a target is found makes it robust for fishing out low-abundance proteins [1].
-
Diazirine: Lower yield (often <10-20%).[2] The high reactivity of the carbene means it is easily quenched by solvent water molecules before it can insert into the protein. However, this "short life" ensures that labeling only occurs at the exact site of generation [1, 5].
Experimental Protocols
General Workflow for Photo-Affinity Labeling
Note: All steps involving the probe must be performed under low light or red light to prevent premature activation.
Phase 1: Probe Incubation
-
Lysate Prep: Prepare cell lysate in a buffer compatible with your protein (e.g., PBS, HEPES). Avoid Tris if using NHS-ester chemistry downstream, but for PAL, Tris is generally acceptable.
-
Equilibration: Add the photo-probe to the lysate.
-
Concentration: Typically 1–10 µM (depending on probe affinity).
-
Control: Always include a "competitor" sample with 100x excess of the parent (non-photo) ligand to prove specific binding.
-
Time: Incubate for 30–60 mins at 4°C or RT to reach equilibrium.
-
Phase 2: UV Irradiation (The Divergence Point)
| Parameter | Protocol A: Diazirine | Protocol B: Benzophenone |
| Light Source | UV Lamp (365 nm) | UV Lamp (350–365 nm) |
| Distance | 2–5 cm from sample | 2–5 cm from sample |
| Temperature | On ice (0-4°C) | Strictly on ice (prevent heating) |
| Duration | Short: 10 seconds – 5 minutes | Long: 15 minutes – 1 hour |
| Rationale | Fast kinetics; prolonged exposure damages protein without increasing yield (probe is dead). | Slow kinetics; requires time for repeated excitation cycles to find a target. |
Phase 3: Analysis
-
Click Chemistry (Optional): If the probe has an alkyne/azide handle, react with a reporter (biotin/fluorophore).
-
Enrichment: Streptavidin pull-down (if biotinylated).
-
Detection: Western Blot (for target validation) or LC-MS/MS (for residue mapping).
Decision Matrix
Use this table to select the correct tool for your specific experimental constraint.
| Experimental Constraint | Recommended Tool | Reason |
| Target is unknown / Low abundance | Benzophenone | High crosslinking yield increases chance of capture. |
| Mapping precise binding site | Diazirine | Short lifetime prevents diffusion; minimal residue bias. |
| Ligand is small (<500 Da) | Diazirine | Minimal steric bulk preserves binding affinity. |
| Transient interaction (fast off-rate) | Diazirine | Fast reaction kinetics capture fleeting complexes. |
| Complex biological fluid (e.g., serum) | Benzophenone | Chemical stability allows it to survive until binding occurs. |
| Strict residue mapping required | Diazirine | Avoids the "Methionine Magnet" bias of BP. |
References
-
A Comparative Analysis of Benzophenone and Diazirine Photo-Crosslinkers for Biological Research. BenchChem. Link
-
Diazirine-Based Multifunctional Photo-Probes for Affinity-Based Elucidation of Protein-Ligand Interaction. Heterocycles, 2014.[2] Link
-
Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. RSC Advances, 2018. Link
-
Methionine acts as a "magnet" in photoaffinity crosslinking experiments. Biochemistry, 2006.[6] Link
-
Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 2020. Link
-
Diazirines Beyond Photoaffinity Labeling. Angewandte Chemie, 2025. Link
-
Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 2017. Link
-
Exploring a chemical scaffold for rapid and selective photoaffinity labelling. Royal Society Open Science, 2023. Link
-
Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 2012. Link
-
Analysis of Amyloid Nanostructures Using Photo-cross-linking. ACS Chemical Biology, 2013. Link
-
Proposed benzophenone photocrosslinking mechanisms. ResearchGate. Link
-
Photoaffinity Labeling Preferences of Diazirines. Inoue Research Group, 2021. Link
-
Photoactivation mechanism of benzophenone. ResearchGate. Link
-
A Researcher's Guide to Photo-Crosslinking Amino Acids. BenchChem. Link
-
Recent Advances in Chemical Biology Using Benzophenones and Diazirines. PMC, 2020. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methionine acts as a "magnet" in photoaffinity crosslinking experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
The Carbene Advantage: A Technical Guide to 3-Phenyl-3H-Diazirines vs. Aryl Azides
Topic: Advantages of 3-Phenyl-3H-Diazirine over Aryl Azides in Photoaffinity Labeling Content Type: Technical Comparison Guide Audience: Senior Researchers & Chemical Biologists
Executive Summary: The "Snapshot" vs. The "Scavenger"
In the field of chemoproteomics and drug target deconvolution, the choice of photoaffinity labeling (PAL) headgroup dictates the fidelity of the data. While aryl azides were the historical standard, 3-phenyl-3H-diazirines (specifically the trifluoromethyl analogs, TPD) have emerged as the superior chemotype.
The verdict is driven by a single mechanistic divergence: Aryl azides generate electrophilic nitrenes that suffer from rapid ring expansion, leading to biased labeling of nucleophiles (scavenging). Diazirines generate reactive carbenes that perform true, unbiased C-H insertion (snapshots).
This guide dissects the photochemical mechanisms, stability profiles, and experimental protocols that validate the diazirine advantage.
Part 1: Mechanistic Foundations
To understand the superiority of diazirines, one must analyze the lifespan of the reactive intermediates generated upon UV irradiation.
The Aryl Azide Problem: Ring Expansion
Upon irradiation (typically <300 nm for simple phenyl azides), the azide yields a singlet nitrene.[1] While theoretically capable of insertion, this species is short-lived and prone to intersystem crossing (to the triplet state) or, more critically, ring expansion .
-
The Ketenimine Trap: The singlet nitrene rearranges into a benzazirine and subsequently a 1,2-didehydroazepine (ketenimine) .
-
Consequence: This ketenimine is a long-lived electrophile (ms to seconds) that reacts preferentially with nucleophiles (e.g., Lys, Cys, Asp). It fails to label hydrophobic pockets efficiently, leading to high background and false-negative binding site mapping.
The Diazirine Solution: The Carbene Insertion
Diazirines, particularly 3-phenyl-3-(trifluoromethyl)-3H-diazirine (TPD) , are activated by long-wave UV (~350–360 nm).
-
The Carbene: Photolysis expels nitrogen (
) to generate a singlet phenylcarbene. -
Reactivity: This carbene has a lifetime in the nanosecond range. It is sufficiently energetic to insert into metabolically inert C-H bonds, as well as N-H and O-H bonds.
-
Fidelity: Because insertion is faster than diffusion or rearrangement, it captures the "nearest neighbor" regardless of nucleophilicity, providing a true structural snapshot of the ligand binding site.
Visualization: Photolysis Pathways
The following diagram contrasts the "clean" insertion of diazirines against the "messy" rearrangement of aryl azides.
Figure 1: Comparative photolysis pathways. Note the red pathway for Azides leading to ketenimine formation, the primary cause of non-specific labeling.
Part 2: Performance Analysis & Data Comparison
1. Biocompatibility & Activation Wavelength[2]
-
Aryl Azides: Simple phenyl azides require excitation at 254–265 nm .[3] This high-energy UV radiation causes significant damage to proteins (tyrosine crosslinking) and nucleic acids (thymine dimers), potentially denaturing the target before labeling occurs.
-
Diazirines: The diazirine ring absorbs weakly at 350–360 nm (UVA). This wavelength is benign to biological samples, preserving protein integrity during the irradiation step.
2. Chemical Stability (The Thiol Issue)
-
Aryl Azides: Susceptible to reduction by thiols.[1] In proteomic workflows requiring reducing agents (DTT,
-mercaptoethanol) to maintain protein solubility, aryl azides can be reduced to amines ( ), rendering them photo-inactive. -
Diazirines: Highly resistant to nucleophilic attack and reduction. They remain stable in the presence of physiological thiols and reducing buffers, allowing for more flexible experimental conditions.
3. The "Gold Standard" Variant: TPD
While the prompt specifies "3-phenyl-3H-diazirine," the trifluoromethyl derivative (3-phenyl-3-(trifluoromethyl)-3H-diazirine, or TPD) is the industry standard.
-
Why? Unsubstituted phenyl diazirines can undergo a side reaction to form a linear diazo isomer (up to 30-50%), which is also an electrophile. The electron-withdrawing
group stabilizes the diazirine ring, suppresses diazo formation, and increases the electrophilicity of the carbene for better C-H insertion.
Comparative Data Summary
| Feature | Aryl Azide (Phenyl) | 3-Phenyl-3H-Diazirine (TPD) | Verdict |
| Activation | 254–270 nm (Short UV) | 350–365 nm (Long UV) | Diazirine (Less damage) |
| Reactive Species | Nitrene | Carbene | Diazirine (True insertion) |
| Labeling Bias | High (Nucleophiles: Lys, Cys) | Low (Universal: C-H, N-H) | Diazirine (Unbiased) |
| Reaction Lifetime | Milliseconds (Ketenimine) | Nanoseconds (Carbene) | Diazirine (Snapshot) |
| Thiol Stability | Poor (Reduces to amine) | Excellent | Diazirine |
| Steric Bulk | Small | Small (similar to phenyl) | Tie |
Part 3: Experimental Protocol (Self-Validating System)
This protocol utilizes a TPD-alkyne probe for target identification in live cells or lysates. It includes "Click Chemistry" (CuAAC) for visualization.[4]
Materials
-
Probe: Ligand conjugated to 3-phenyl-3-(trifluoromethyl)-3H-diazirine with a terminal alkyne handle.
-
Lysis Buffer: PBS, 1% NP-40, Protease Inhibitors.
-
UV Source: 365 nm UV lamp (e.g., Stratalinker or handheld 6W lamp). Do not use 254 nm.
-
Click Reagents: Rhodamine-Azide (or Biotin-Azide),
, TCEP (Tris(2-carboxyethyl)phosphine), TBTA ligand.
Step-by-Step Workflow
-
Incubation (Equilibrium Binding):
-
Incubate the diazirine probe (e.g., 1 µM) with the cell lysate (1 mg/mL) or live cells for 30–60 minutes at 4°C or 37°C.
-
Control: Prepare a "Competition" sample with 50x excess of the parent (non-photoactive) ligand to validate specific binding.
-
-
Irradiation (The Critical Step):
-
Place samples on ice.
-
Irradiate at 365 nm for 5–10 minutes.
-
Distance: Keep lamp ~2–5 cm from the sample.
-
Note: The solution may turn slightly yellow; this is normal byproduct formation.
-
-
Click Chemistry (Visualization):
-
Add the Click Cocktail to the lysate:
- Azide-Tag (Biotin/Fluorophore)
- TCEP (Freshly prepared)
- TBTA
-
Vortex and incubate for 1 hour at Room Temperature in the dark.
-
-
Analysis:
Workflow Diagram
Figure 2: Standard Diazirine Photoaffinity Labeling Workflow.
References
-
Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry. Link
-
Das, J. (2011). Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments. Chemical Reviews. Link
-
Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent trends in photoaffinity labeling. Angewandte Chemie International Edition. Link
-
Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine.[1] A new carbene generating group for photolabeling reagents. Journal of Biological Chemistry. Link
-
Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. thieme-connect.com [thieme-connect.com]
Validation of Protein-Ligand Interactions: A Comparative Guide to 3-Phenyl-3H-Diazirine Photoaffinity Probes
Mapping the small molecule-protein interactome is a central challenge in modern chemical biology and drug discovery. While traditional affinity chromatography often fails to capture transient or low-affinity interactions, Photoaffinity Labeling (PAL) enables the covalent trapping of these interactions directly in live cells or complex lysates.
This guide provides an objective, data-backed comparison of the 3-phenyl-3H-diazirine photoreactive group against traditional alternatives like Benzophenone (BP) and Aryl Azide (AA). Furthermore, it details a self-validating experimental workflow for validating these interactions using LC-MS/MS.
Mechanistic Advantages of 3-Phenyl-3H-Diazirine
The choice of a photoreactive group dictates the success of a PAL experiment. An ideal probe must be small enough to avoid perturbing the native ligand's binding affinity, activate at a wavelength that does not damage biological tissues, and react instantaneously to prevent non-specific diffusion.
When irradiated with long-wave UV light (~350–360 nm), 3-phenyl-3H-diazirine rapidly eliminates nitrogen gas to generate a highly reactive singlet carbene . This carbene undergoes near-instantaneous insertion into adjacent C-H, N-H, or O-H bonds of the target protein, creating a "zero-length" covalent crosslink .
Fig 1. Photochemical activation of 3-phenyl-3H-diazirine and carbene-mediated crosslinking.
Causality Behind the Chemistry:
-
Avoidance of Protein Damage: Unlike Aryl Azides, which require high-energy UV light (<300 nm) that can oxidize tryptophan and tyrosine residues, 3-phenyl-3H-diazirine is activated at ~350 nm, preserving proteome integrity .
-
Minimal Steric Hindrance: Benzophenone is bulky (two phenyl rings) and often disrupts the native binding pose of small molecules. 3-phenyl-3H-diazirine is significantly smaller, acting as a minimalist tag .
-
Irreversible Quenching: If the carbene does not immediately encounter a protein, it reacts with water and is irreversibly quenched. This prevents the probe from diffusing away and labeling off-target proteins, a common artifact seen with the longer-lived diradicals of Benzophenone.
Objective Performance Comparison
To objectively evaluate 3-phenyl-3H-diazirine, we must compare its physicochemical properties and crosslinking efficiency against legacy PAL groups.
Table 1: Comparative Physicochemical Properties
| Parameter | 3-Phenyl-3H-Diazirine | Benzophenone (BP) | Aryl Azide (AA) |
| Reactive Intermediate | Singlet Carbene | Diradical | Singlet/Triplet Nitrene |
| Excitation Wavelength | 350–360 nm | 350–365 nm | 250–300 nm |
| Intermediate Half-Life | ~10 Nanoseconds | ~100 Microseconds | ~1 Millisecond |
| Crosslinking Yield | High (10% – 30%) | Moderate (1% – 10%) | Low (< 5%) |
| Steric Footprint | Minimal | High (Bulky) | Minimal |
| Background Labeling | Low | Moderate to High | High (Prone to rearrangement) |
Table 2: LC-MS/MS Validation Metrics (Representative Data)
Based on comparative capture assays of transmembrane G Protein-Coupled Receptors (e.g., NK1 Receptor) .
| Probe Type | Specific Peptide Recovery | Non-Specific Background | Signal-to-Noise Ratio | Competition Assay Reduction |
| Diazirine-Ligand | High (15 unique peptides) | Low | 45:1 | >95% reduction |
| Benzophenone-Ligand | Moderate (6 unique peptides) | High | 12:1 | ~60% reduction |
| Aryl Azide-Ligand | Low (2 unique peptides) | High | 4:1 | ~40% reduction |
End-to-End Experimental Workflow
To ensure scientific integrity, a PAL experiment must be a self-validating system . The protocol below utilizes a "minimalist" diazirine-alkyne probe. The alkyne handle allows for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a biotin-azide reporter, ensuring the bulky biotin tag is only added after the biological interaction has occurred.
Fig 2. Workflow for 3-phenyl-3H-diazirine photoaffinity labeling and LC-MS/MS validation.
Step-by-Step Self-Validating Protocol
Phase 1: Incubation & Self-Validating Controls
-
Prepare Three Cohorts:
-
Cohort A (Experimental): Cells + Diazirine Probe (e.g., 1 µM).
-
Cohort B (Competition Control): Cells + Diazirine Probe (1 µM) + Unmodified Native Ligand (10 µM). Causality: If the probe binds specifically to the target pocket, the 10x excess of native ligand will outcompete it, validating the interaction's specificity.
-
Cohort C (No-UV Control): Cells + Diazirine Probe (1 µM), kept in the dark. Causality: Ensures that any downstream enrichment is strictly dependent on covalent photochemical crosslinking, ruling out non-specific affinity binding to the resin.
-
-
Incubate: Allow 30–60 minutes at 37°C for equilibrium binding.
Phase 2: Photochemical Crosslinking 3. Cooling: Transfer cells to ice. Causality: Lower temperatures stabilize the non-covalent ligand-receptor complex and reduce random diffusion, ensuring the nanosecond-lifespan carbene only reacts with the true binding pocket. 4. Irradiation: Expose Cohorts A and B to 350–360 nm UV light (e.g., 100 W lamp at 5 cm distance) for 10 minutes. Keep Cohort C in the dark.
Phase 3: Lysis & Click Chemistry (CuAAC) 5. Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g to clear debris. 6. CuAAC Reaction: To 1 mg of lysate, add:
-
Biotin-PEG3-Azide (100 µM)
-
CuSO4 (1 mM)
-
THPTA ligand (100 µM)
-
Sodium Ascorbate (1 mM)
-
Incubate: Rotate at room temperature for 1 hour to append the biotin reporter to the crosslinked probe.
Phase 4: Enrichment & LC-MS/MS 8. Precipitation: Precipitate proteins using cold methanol/chloroform to remove unreacted biotin-azide. Resuspend in 1% SDS. 9. Enrichment: Incubate with Streptavidin-agarose beads for 2 hours. Wash stringently (1% SDS, 8M Urea, PBS) to remove all non-covalently bound proteins. 10. Digestion: Perform on-bead reduction (DTT), alkylation (Iodoacetamide), and digestion with Trypsin overnight at 37°C. 11. Analysis: Elute the resulting peptides and analyze via high-resolution LC-MS/MS. Compare peptide spectral matches (PSMs) between Cohort A and Cohort B to validate specific targets.
Conclusion & Best Practices
For robust validation of protein-ligand interactions, 3-phenyl-3H-diazirine provides a superior balance of minimal steric interference, optimal activation wavelength, and exceptional crosslinking efficiency compared to Benzophenone and Aryl Azides.
To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your chemoproteomic workflows, always implement strict competition controls and utilize minimalist alkyne-diazirine tags to preserve the native pharmacology of your small molecules.
References
-
Ge, S.-S., et al. "Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry." RSC Advances, 2018.[Link]
-
Tate, J. J., et al. "Survey of four different photoreactive moieties for DNA photoaffinity labeling of yeast RNA polymerase III transcription complexes." Nucleic Acids Research, 1998.[Link]
-
Burton, N. R., et al. "Photoaffinity labelling strategies for mapping the small molecule–protein interactome." Organic & Biomolecular Chemistry, 2021.[Link]
-
Müskens, F. M., et al. "Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein-Coupled Receptors." Molecular Pharmacology, 2019.[Link]
Unveiling Protein Interactomes: A Comparative Guide to Diazirine-Based Cross-Linking Mass Spectrometry
Cross-linking mass spectrometry (XL-MS) has revolutionized structural biology by enabling the low-resolution characterization of protein complexes and transient protein-protein interactions (PPIs) in near-native states. However, the biological relevance of the structural data obtained is heavily dependent on the chemistry of the cross-linker used.
For years, homobifunctional N-hydroxysuccinimide (NHS) esters like BS3 or DSS have been the industry standard. Today, heterobifunctional photo-reactive cross-linkers—specifically those utilizing 3-phenyl-3H-diazirine chemistry (such as SDA and sulfo-SDA)—are emerging as superior alternatives for high-contrast structural mapping. This guide objectively compares diazirine-based cross-linkers against traditional NHS-esters and MS-cleavable alternatives, providing the mechanistic causality and validated protocols necessary to integrate this technology into your drug development or structural biology workflows.
The Mechanistic Superiority of Diazirine Photochemistry
To understand why diazirines are displacing traditional cross-linkers in complex interactome studies, we must examine the kinetics of the reactive intermediates.
Traditional homobifunctional cross-linkers like BS3 or the MS-cleavable DSSO rely on NHS-ester chemistry at both ends, targeting the
In contrast, heterobifunctional cross-linkers like SDA (succinimidyl 4,4'-azipentanoate) feature an NHS-ester on one end and a photo-activatable 3-phenyl-3H-diazirine on the other.
-
Anchoring: The NHS-ester reacts first, anchoring the cross-linker to a specific lysine in the dark.
-
Activation: Upon irradiation with long-wave UV light (~365 nm), the diazirine ring photolyzes, expelling nitrogen gas to yield a highly reactive carbene species.
-
Insertion: Carbenes possess a nanosecond half-life and will indiscriminately insert into any adjacent X-H bond (C-H, N-H, O-H, or S-H)[2].
Because the carbene exists for only nanoseconds, it only cross-links proteins that are physically interacting at the exact moment of irradiation. This "high contrast" cross-linking dramatically reduces spurious data and improves the interpretability of structural insights[1]. Furthermore, the ability of the carbene to insert into any amino acid backbone or side chain significantly increases the overall number of cross-links generated compared to lysine-restricted homobifunctional linkers [3].
Comparison of heterobifunctional diazirine and homobifunctional NHS-ester cross-linking workflows.
Comparative Performance: Diazirines vs. Alternatives
When designing an XL-MS experiment, selecting the right reagent requires balancing structural resolution against data complexity. While MS-cleavable cross-linkers like DSSO offer simplified data analysis via diagnostic reporter ions [4], they suffer from the same kinetic limitations as BS3. Below is a quantitative comparison of these reagents.
Table 1: Quantitative Comparison of Cross-Linking Reagents
| Feature | SDA / sulfo-SDA (Diazirine) | BS3 / DSS (NHS-Ester) | DSSO / DSBU (MS-Cleavable) |
| Chemistry | Heterobifunctional (NHS + Diazirine) | Homobifunctional (NHS + NHS) | Homobifunctional (NHS + NHS) |
| Target Residues | Lysine/N-term | Lysine | Lysine |
| Reactive Half-Life | Nanoseconds (Carbene) | Tens of minutes | Tens of minutes |
| Structural Contrast | High (captures stable interfaces) | Low (prone to random collisions) | Low (prone to random collisions) |
| MS Cleavability | Non-cleavable | Non-cleavable | MS-cleavable (CID) |
| Data Complexity | High (search against all residues) | Moderate | Low (diagnostic reporter ions) |
Overcoming the Fragmentation Challenge in Mass Spectrometry
The primary drawback of diazirine cross-linkers is the immense computational search space they create. Because the carbene can insert into any amino acid, pinpointing the exact cross-linked residue requires near-perfect peptide backbone fragmentation.
Traditional Collision-Induced Dissociation (CID) often fails to provide sufficient sequence coverage for diazirine-linked peptides. Recent systematic evaluations using tribrid mass spectrometers demonstrate that EThcD (Electron-Transfer/Higher-Energy Collision Dissociation) is the optimal fragmentation regime [5]. EThcD combines the ability of ETD to preserve the cross-link while cleaving the backbone, with the high-energy fragmentation of HCD, resulting in the highest precision for cross-link site calling.
Mass spectrometry fragmentation strategies for pinpointing diazirine cross-linked residue pairs.
Self-Validating Experimental Protocol: SDA Cross-Linking Workflow
To ensure high-fidelity data, every XL-MS protocol must be a self-validating system. The following protocol for sulfo-SDA cross-linking incorporates specific causality explanations and validation checkpoints to guarantee experimental integrity.
Step 1: Buffer Exchange and Preparation
-
Action: Exchange the protein complex into a primary amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8).
-
Causality: Buffers containing Tris or Glycine possess primary amines that will competitively react with the NHS-ester group of the SDA, quenching the reagent before it can anchor to the target protein.
Step 2: NHS-Ester Anchoring (Dark Reaction)
-
Action: Add sulfo-SDA to a final concentration of 1-5 mM. Incubate the mixture at room temperature for 30 minutes in the dark .
-
Causality: The two-step nature of heterobifunctional linkers requires anchoring first. Reacting in the dark ensures the diazirine ring remains intact. Anchoring localizes the photo-reactive group directly onto the protein surface, maximizing the probability of a structurally relevant intermolecular cross-link upon activation.
Step 3: Quenching
-
Action: Add ammonium bicarbonate to a final concentration of 50 mM and incubate for 10 minutes.
-
Causality: This quenches any unreacted NHS-esters, preventing them from forming unwanted cross-links during downstream sample handling.
Step 4: UV Photo-Activation
-
Action: Transfer the sample to a shallow dish on ice. Irradiate at 365 nm for 15–30 minutes using a UV cross-linking chamber.
-
Causality: 365 nm light specifically photolyzes the 3-phenyl-3H-diazirine to a carbene without causing UV-C damage (which occurs at 254 nm) to the protein backbone. The ice bath prevents thermal degradation of the protein complex during prolonged irradiation.
-
Validation Checkpoint 1: Run an aliquot of the un-cross-linked control alongside the UV-irradiated sample on an SDS-PAGE gel. A successful reaction is validated by the appearance of distinct higher molecular weight bands (dimers/multimers) in the irradiated lane.
Step 5: Proteolytic Digestion
-
Action: Denature the sample (e.g., 8M Urea), reduce disulfide bonds with DTT, alkylate with Iodoacetamide (IAA), and digest overnight with Trypsin at a 1:50 enzyme-to-protein ratio.
-
Validation Checkpoint 2: Perform a rapid LC-UV run or use a quantitative peptide assay to confirm complete digestion and assess peptide yield before committing to expensive LC-MS/MS instrument time.
Step 6: LC-MS/MS Analysis & Bioinformatics
-
Action: Analyze the peptides using a high-resolution tribrid mass spectrometer utilizing an EThcD fragmentation method. Process the raw data using specialized software (e.g., xiSEARCH or pLink) configured to search for the SDA mass shift on any amino acid residue.
-
Causality: Because the carbene insertion lacks sequence specificity, the bioinformatics search space is exponentially larger than NHS-ester searches. Using False Discovery Rate (FDR) estimations calculated specifically at the residue-pair level (rather than just the Peptide-Spectrum Match level) is strictly required to prevent false positives in diazirine datasets [6].
References
-
Photo-crosslinkers boost structural information from crosslinking mass spectrometry Source: nih.gov URL:[Link]
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome Source: nih.gov URL:[Link]
-
Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS Source: semanticscholar.org URL:[Link]
-
Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling Source: nih.gov URL:[Link]
-
Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides Source: nih.gov URL:[Link]
-
Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes Source: nih.gov URL:[Link]
assessing the labeling efficiency of different 3-phenyl-3H-diazirine probes
Executive Summary: The Carbene vs. Diazo Battle[1]
In photoaffinity labeling (PAL), the choice of the photoreactive group is the single most critical determinant of success. While 3-phenyl-3H-diazirines are preferred over benzophenones (bulky, long irradiation) and aryl azides (short wavelength, nucleophilic expansion), not all phenyl diazirines are created equal.
The "efficiency" of a diazirine probe is defined by its ability to generate a reactive singlet carbene (which inserts rapidly into C-H bonds) while suppressing the rearrangement to a linear diazo isomer (a long-lived electrophile that causes high nonspecific background).
Key Takeaway: The 3-trifluoromethyl-3-phenyl-3H-diazirine (TPD) remains the gold standard. The electron-withdrawing nature of the trifluoromethyl group is not merely structural—it is a functional necessity that stabilizes the diazirine ring against "dark" reactions and suppresses the diazo rearrangement pathway, ensuring true proximity-dependent labeling.
Mechanistic Foundation
To select the right probe, one must understand the photochemical bifurcation that occurs upon UV irradiation.
The Photochemical Pathway (Graphviz)
The following diagram illustrates the critical divergence between the desired carbene insertion and the waste/background pathway (diazo formation).
Caption: Photochemical fate of phenyl diazirines.[1] The green path represents efficient labeling; the red path represents the formation of the "diazo trap," which leads to nonspecific background noise.
Comparative Analysis of Probe Variants
This section evaluates the three primary classes of phenyl-diazirine probes available in commercial and synthetic libraries.
Probe Type A: Unsubstituted 3-Phenyl-3H-Diazirine[3]
-
Status: Legacy / Deprecated for high-precision work.
-
Mechanism: Lacks electron-withdrawing stabilization.
-
Performance: Upon irradiation, a significant fraction (up to 30–50%) isomerizes to the linear diazo species.
-
The Risk: The diazo intermediate is stable enough to diffuse away from the binding site and react with random nucleophiles (e.g., Glutamate/Aspartate residues) or water. This results in "pseudo-photoaffinity labeling"—chemical crosslinking that mimics specific binding but is actually an artifact.
Probe Type B: 3-(Trifluoromethyl)-3-Phenyl-3H-Diazirine (TPD)[3]
-
Status: Industry Standard.
-
Mechanism: The strong electron-withdrawing effect of the
group destabilizes the transition state leading to the diazo isomer. -
Performance: Yields a high ratio of singlet carbene. The carbene is highly electrophilic but short-lived, ensuring that labeling only occurs within the immediate radius of the binding pocket (Zero-Length Crosslinking).
-
Stability: Chemically inert to ambient light and standard biological buffers (pH 4–9).
Probe Type C: Heterocyclic Analogs (Pyridyl/Pyrimidinyl-Diazirines)
-
Status: Emerging / High-Solubility Specialist.
-
Mechanism: Replaces the phenyl ring with a pyridine or pyrimidine ring while retaining the
group.[2] -
Performance: Maintains the high carbene/diazo ratio of TPD but drastically improves aqueous solubility (up to 7500-fold higher than phenyl variants).[2]
-
Application: Ideal for low-affinity ligands where high probe concentration is required but organic cosolvents (DMSO) must be minimized.
Summary Data Table
| Feature | Unsubstituted Phenyl-Diazirine | Trifluoromethyl-Phenyl (TPD) | Pyridyl/Heterocyclic TPD |
| Primary Reactive Species | Mix: Carbene + Diazo | Singlet Carbene | Singlet Carbene |
| Diazo Isomer Formation | High (~30-40%) | Low (<10%) | Low (<10%) |
| Labeling Specificity | Low (High Background) | High (True Proximity) | High |
| Aqueous Solubility | Poor | Poor (Requires DMSO) | Excellent |
| Chemical Stability | Moderate | High | High |
| Irradiation Wavelength | 350 nm | 350–365 nm | 350–365 nm |
Validated Experimental Protocol
This protocol describes the assessment of labeling efficiency using Bovine Serum Albumin (BSA) as a model protein.[3] This system is self-validating because BSA has known hydrophobic pockets that bind small molecules non-specifically, allowing for robust signal generation.
Workflow Diagram (Graphviz)
Caption: Standard workflow for evaluating diazirine probe efficiency.
Detailed Methodology
Materials
-
Protein: BSA (1 mg/mL in PBS, pH 7.4).
-
Probe: TPD-based probe (e.g., TPD-Alkyne) at 10–100 µM.
-
UV Source: 365 nm LED lamp (e.g., Stratalinker or handheld UV lamp). Do not use 254 nm (damages protein/DNA).
-
Click Reagents: Azide-Fluorophore (e.g., TAMRA-Azide), CuSO4, THPTA (ligand), Sodium Ascorbate.
Step-by-Step Protocol
-
Preparation:
-
Prepare 100 µL samples of BSA (1 mg/mL).
-
Add Probe to a final concentration of 100 µM (maintain DMSO < 2%).
-
Control A (-UV): Probe + BSA, keep in dark.
-
Control B (+Competitor): Probe + BSA + 10x excess of non-photoactive parent ligand (if available).
-
-
Incubation:
-
Incubate all samples for 30 minutes at 4°C (or Room Temp) to establish binding equilibrium.
-
-
Irradiation (The Critical Step):
-
Place samples on ice.
-
Irradiate with 365 nm light for 10–15 minutes.
-
Note: TPD probes typically photolyze with a half-life of ~2-5 minutes at moderate intensities. 15 minutes ensures >95% activation.
-
-
Click Chemistry (Conjugation):
-
Add Click Cocktail: 100 µM TAMRA-Azide, 1 mM CuSO4, 500 µM THPTA, 2 mM Sodium Ascorbate.
-
Incubate 1 hour at RT in the dark.
-
-
Analysis:
-
Precipitate protein (acetone or chloroform/methanol) to remove excess unreacted probe/fluorophore.
-
Resuspend in SDS loading buffer.
-
Run SDS-PAGE.[4]
-
Image for fluorescence (labeling) and Coomassie (loading).
-
Interpretation of Results
-
High Efficiency: Strong fluorescent band at BSA MW (~66 kDa) in UV+ sample.
-
Diazo Artifact: If Control A (-UV) shows significant signal, the probe is thermally unstable or reacting via a non-photochemical pathway (rare for TPD, common for aliphatic diazirines).
-
Specificity Check: Control B (+Competitor) should show significantly reduced fluorescence (>50% reduction) compared to the UV+ sample.
References
-
Hatanaka, Y., & Kanaoka, Y. (1998).[5] Biotinyl Diazirine Photophore: An Approach to High-Resolution Photoaffinity Labeling for Probing Receptor-Ligand Interface.[5] Heterocycles. Link
-
West, A. V., et al. (2021).[6][7] Labeling Preferences of Diazirines with Protein Biomolecules.[6][7][8][9][10] Journal of the American Chemical Society.[7][10] Link
-
Hashimoto, M., & Hatanaka, Y. (2008).[11] Recent Progress in Diazirine-Based Photoaffinity Labeling. European Journal of Organic Chemistry.[11] Link
-
Dubinsky, L., et al. (2012). 3-Trifluoromethyl-3-aryldiazirine Photolabels with Enhanced Ambient Light Stability.[2] Bioorganic & Medicinal Chemistry Letters. Link
-
Tomohiro, T., & Hatanaka, Y. (2014).[1] Diazirine-Based Multifunctional Photo-Probes for Affinity-Based Elucidation of Protein-Ligand Interaction.[1][8] Heterocycles. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proof of concept: Pull down assay using bovine serum albumin and an immunomodulator small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]
- 7. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 8. Development and leading-edge application of innovative photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
Comparative Guide: Quantitative Analysis of 3-Phenyl-3H-Diazirine Labeling in Proteomics
Executive Summary
3-Phenyl-3H-diazirine (and its widely utilized derivative, 3-trifluoromethyl-3-phenyl-diazirine or TPD) represents the current "gold standard" in photoaffinity labeling (PAL) for chemoproteomics.[1] Unlike legacy reagents, this scaffold offers a precise balance of small steric footprint, biocompatible activation wavelengths (~350–365 nm), and high reactivity toward both nucleophilic and hydrophobic amino acid residues.
This guide provides a technical comparison of aryl diazirines against alternative photocrosslinkers and details a quantitative mass spectrometry (MS) workflow designed to distinguish bona fide target interactions from non-specific background.
Part 1: Mechanism of Action & Chemical Logic
The Carbene Advantage
The primary value of the 3-phenyl-3H-diazirine scaffold lies in its photolytic pathway. Upon irradiation with UV light (350–365 nm), the diazirine ring expels nitrogen gas (
-
Insertion Efficiency: Unlike radical-based probes that require specific geometries to abstract hydrogen, the singlet carbene is an electrophile that can insert into
, , and bonds. This allows for the labeling of "unlabelable" hydrophobic pockets. -
The "Diazo" Nuance (Expert Insight): While the carbene pathway is dominant, aryl diazirines can isomerize to a linear diazo species. In the presence of acidic residues (Asp/Glu), this diazo species can act as a proton trap, leading to biased labeling. However, the phenyl substitution (specifically in TPD) stabilizes the precursor and favors the carbene pathway more effectively than alkyl diazirines.
Diagram 1: Photochemical Mechanism
The following diagram illustrates the activation pathway and the critical divergence between the desired carbene insertion and the side-reaction diazo pathway.
Caption: Photolysis of 3-phenyl-3H-diazirine yields a reactive carbene for target capture, with a minor diazo isomerization pathway.[2]
Part 2: Comparative Analysis of Photocrosslinkers
To validate the choice of 3-phenyl-3H-diazirine, one must compare it against the two historical alternatives: Benzophenone (BP) and Aryl Azides (AA) .
Performance Matrix
| Feature | 3-Phenyl-3H-Diazirine | Benzophenone (BP) | Aryl Azide (AA) |
| Reactive Intermediate | Singlet Carbene | Triplet Diradical | Nitrene |
| Activation Wavelength | 350–365 nm (Biocompatible) | 350–365 nm (Biocompatible) | <300 nm (Protein Damaging) |
| Labeling Efficiency | Moderate to High | High (Reversible excitation) | Low (Ring expansion) |
| Steric Bulk | Small (~75 Da) | Large (Bulky hydrophobic group) | Small (~40 Da) |
| Reaction Time | Fast (< 10 min) | Slow (Minutes to Hours) | Fast (< 5 min) |
| Specificity Bias | Slight bias for acidic residues (via diazo) | Bias for Met/Cys; sterically demanding | Nucleophiles; Ring expansion leads to ketenimines |
| Stability | High (especially CF3-analogs) | Very High | Moderate (Thermal instability) |
Critical Evaluation[2]
-
Why not Benzophenone? While BP offers high yields because its triplet state is reversible (it relaxes if it doesn't find a target, then re-excites), it is bulky . Introducing a BP group often destroys the native affinity of small molecule drugs. Furthermore, the radical mechanism requires long UV exposure, which can heat samples and degrade sensitive proteins.
-
Why not Aryl Azides? AA is small, but the activation wavelength (<300 nm) damages DNA and proteins. Furthermore, the nitrene intermediate often undergoes ring expansion to a ketenimine, which reacts with nucleophiles rather than inserting into the binding pocket, leading to high non-specific background.
-
The Diazirine Verdict: It is the only option that combines miniature size (preserving ligand binding) with long-wavelength activation (preserving sample integrity).
Part 3: Quantitative Proteomics Workflow
To move from qualitative "hits" to quantitative target validation, a ratiometric approach (SILAC or TMT) is required to filter out non-specific background.
The Self-Validating Protocol
This protocol utilizes Competition-Based Chemoproteomics . You must compare the probe signal against a control sample containing excess soluble competitor (the parent drug).
Step 1: Probe Incubation
-
Live Cells: Treat cells with the Diazirine-Alkyne probe (typically 1–10 µM).
-
Competition Control: Pre-treat cells with 10–50x excess of the parent ligand for 1 hour before adding the probe.
-
Expert Note: Perform a dose-response curve first to find the minimum concentration required for signal.
Step 2: Photo-Irradiation[3]
-
Wash cells to remove unbound probe.
-
Irradiate on ice at 365 nm for 5–10 minutes.
-
Equipment: Use a high-power LED array (e.g., Stratalinker or custom LED) rather than a mercury arc lamp to minimize heat.
Step 3: Click Chemistry & Enrichment
-
Lysis: Lyse cells in high-detergent buffer (e.g., 1% SDS, PBS).
-
Click Reaction: Add Azide-Biotin, CuSO4, TCEP, and TBTA. Incubate 1 hr.
-
Precipitation: Methanol/Chloroform precipitate to remove excess reagents.
-
Enrichment: Resuspend and bind to Streptavidin-coated beads. Wash aggressively (1% SDS, 6M Urea) to remove non-covalent binders.
Step 4: On-Bead Digestion & TMT Labeling
-
Reduce (DTT) and Alkylate (IAA).
-
Digest with Trypsin overnight.
-
Label peptides with Tandem Mass Tags (TMT) (e.g., TMT-126 for Control, TMT-127 for Probe).
Diagram 2: Quantitative Chemoproteomics Pipeline
This workflow visualizes the parallel processing required for quantitative background discrimination.
Caption: Comparative workflow using TMT labeling to quantify specific binding ratios against a competitor control.
Part 4: Data Interpretation & Troubleshooting
Calculating the Enrichment Ratio
In a TMT experiment, specific targets are identified by high ratios between the Probe channel and the Competitor channel.
-
Non-specific binders: Ratio
1:1 (The competitor does not displace the probe because the binding is random). -
Specific Targets: Ratio > 2:1 (often > 5:1). The competitor blocks the active site, preventing probe binding.
Troubleshooting Low Yields
If the diazirine probe fails to label the target:
-
Check the "Dark" Stability: 3-phenyl-3H-diazirines (especially without the
group) can degrade in ambient light. Always handle in amber tubes. -
Scavenger Interference: High concentrations of Thiols (DTT/BME) in the buffer during irradiation can quench the carbene. Irradiate in PBS only , then add lysis buffer.
-
Binding Affinity: The probe modification (diazirine + alkyne) may have reduced the drug's affinity. Validate
of the probe before proteomics.
References
-
Dubinsky, L., et al. (2012). "Examination of the protein labeling properties of diazirine-based photoaffinity probes." Bioorganic & Medicinal Chemistry Letters. Link
-
Mackinnon, A. L., & Taunton, J. (2009). "Target identification by diazirine-photo-cross-linking and click chemistry." Current Protocols in Chemical Biology. Link
-
Smith, E., & Collins, I. (2015). "Photoaffinity labeling in target discovery and validation." Future Medicinal Chemistry. Link
-
Hatanaka, Y., & Kanaoka, Y. (2006). "Photoaffinity labeling: an approach to the study of biomolecular interactions."[1][2][4][5] Heterocycles. Link
-
Parker, C. G., et al. (2017). "Ligand and Target Discovery by Fragment-Based Screening in Human Cells." Cell. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 3. escholarship.org [escholarship.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Deciphering the Interactome: Cross-Validation of 3-Phenyl-3H-Diazirine Photoaffinity Labeling with Orthogonal Biophysical Assays
Target deconvolution remains one of the most formidable bottlenecks in phenotypic drug discovery. While chemoproteomics has revolutionized our ability to map small molecule-protein interactions (SMPIs), relying on a single biochemical assay often leads to false positives.
As an application scientist, I frequently guide research teams through the nuances of Photoaffinity Labeling (PAL) . Among the available photoreactive groups, 3-phenyl-3H-diazirine has emerged as the gold standard due to its minimal steric bulk and favorable activation kinetics. However, because PAL fundamentally measures proximity rather than thermodynamic affinity, cross-validating PAL hits with orthogonal biophysical assays—such as the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC)—is an absolute necessity.
This guide objectively compares the performance of 3-phenyl-3H-diazirine PAL against alternative validation methods, providing the theoretical causality and self-validating experimental protocols required to establish a rigorous target identification pipeline.
The Mechanistic Foundation of 3-Phenyl-3H-Diazirine
To understand why cross-validation is necessary, we must first understand the physicochemical nature of the diazirine warhead. Upon irradiation with long-wave UV light (~350–360 nm), 3-phenyl-3H-diazirine extrudes nitrogen gas to generate a highly reactive singlet carbene. This carbene rapidly inserts into nearby C-H, N-H, or O-H bonds (typically within a 5 Å radius), forming a covalent adduct with the target protein ().
However, this reactivity is a double-edged sword. The carbene's half-life is in the nanosecond range, meaning it will indiscriminately cross-link with whatever molecule is immediately adjacent. If the probe concentration exceeds the
Mechanism of 3-phenyl-3H-diazirine photoactivation and covalent protein cross-linking.
The Necessity of Orthogonal Cross-Validation
Because diazirine PAL captures proximity, we must cross-validate hits to confirm functional, thermodynamically favorable binding. We achieve this by transitioning from the complex, unbiased environment of a cell lysate (PAL) to targeted, label-free biophysical assays.
Orthogonal cross-validation workflow transitioning from PAL target ID to biophysical confirmation.
Quantitative Comparison of Target Validation Assays
To objectively evaluate these technologies, we must compare their operational parameters. The table below summarizes the quantitative and qualitative metrics of each assay.
| Assay | Primary Output | Throughput | Affinity Range ( | Physiological Relevance | Key Limitation |
| Diazirine PAL | Covalent Adduct (MS/WB) | High (Proteome-wide) | nM to low mM | High (Live cells/lysates) | Prone to proximity-based false positives. |
| CETSA | Medium (Targeted) | nM to | Very High (Live cells) | Requires high-quality antibodies; misses flexible targets. | |
| SPR | Kinetics ( | Medium to High | pM to mM | Low (Immobilized protein) | Requires purified protein; immobilization may block binding. |
| ITC | Thermodynamics ( | Low | nM to | Low (In solution) | Requires high concentrations of purified protein. |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be designed as a self-validating system. Below are the optimized, step-by-step methodologies for conducting a diazirine PAL experiment and cross-validating the hits using CETSA and SPR.
Protocol A: 3-Phenyl-3H-Diazirine Photoaffinity Labeling (Primary Screen)
Objective: Identify putative binding partners in a complex proteome.
-
Probe Incubation: Incubate cell lysates (1-2 mg/mL protein) with the diazirine-alkyne probe (typically 1–10
M) for 30 minutes at 4°C.-
Causality: Incubation at 4°C minimizes endogenous enzymatic degradation while allowing the probe to reach thermodynamic equilibrium with its target before covalent trapping.
-
-
UV Irradiation: Irradiate the samples using a 350 nm UV lamp (e.g., 100 W, 4 cm distance) for 10–15 minutes on ice.
-
Causality: 350 nm light selectively activates the diazirine without causing the widespread protein backbone degradation and cross-linking typically seen with shorter wavelengths (<300 nm). Ice prevents thermal denaturation during irradiation.
-
-
Click Chemistry (CuAAC): Add biotin-azide, CuSO4, THPTA ligand, and sodium ascorbate. React for 1 hour at room temperature.
-
Causality: The Copper(I)-catalyzed alkyne-azide cycloaddition attaches a biotin reporter to the covalently bound probe, enabling downstream enrichment.
-
-
Enrichment & Elution: Pull down biotinylated proteins using streptavidin-agarose beads. Wash stringently with 1% SDS, then elute by boiling in Laemmli buffer.
-
Causality: Stringent SDS washing disrupts all non-covalent protein-protein interactions, ensuring that only proteins covalently modified by the carbene are eluted for Mass Spectrometry (MS) analysis ().
-
-
Self-Validation Checkpoint: Always run a parallel competition control containing 10x excess of the unmodified parent ligand. True targets will show a >80% reduction in MS spectral counts or Western blot signal due to competitive displacement.
Protocol B: Cellular Thermal Shift Assay (CETSA) (In Cellulo Validation)
Objective: Confirm target engagement in a label-free, physiological environment.
-
Live Cell Treatment: Treat live cells with the unmodified parent ligand (at
or ) or a DMSO control for 1 hour.-
Causality: Validates that the small molecule can penetrate the cell membrane and bind the target in the presence of physiological ATP, cofactors, and competing metabolites.
-
-
Thermal Gradient: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by 3 minutes at room temperature.
-
Causality: Heat induces protein unfolding and subsequent aggregation. Ligand binding thermodynamically stabilizes the folded state of the target protein, shifting its melting temperature (
) to a higher value.
-
-
Lysis and Separation: Lyse cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Causality: High-speed centrifugation pellets the denatured, aggregated proteins. Only the stabilized, folded proteins remain in the soluble supernatant.
-
-
Quantification: Analyze the soluble fractions via Western Blot.
-
Self-Validation Checkpoint: Plot the band intensities against temperature to generate a melt curve. A positive validation requires a statistically significant rightward shift (
) in the ligand-treated sample compared to the DMSO control.
Protocol C: Surface Plasmon Resonance (SPR) (Biophysical Validation)
Objective: Quantify the binding kinetics (
-
Surface Immobilization: Covalently couple the purified recombinant target protein (identified in Protocol A) to a CM5 dextran sensor chip via standard amine coupling (EDC/NHS chemistry).
-
Causality: Immobilization allows the continuous flow of the small molecule analyte over the surface, enabling real-time measurement of mass changes (measured in Resonance Units, RU) without requiring labels.
-
-
Analyte Injection: Inject a concentration series of the unmodified ligand (e.g., 0.1x to 10x the estimated
) over the chip at a high flow rate (30–50 L/min).-
Causality: A high flow rate minimizes mass transport limitations, ensuring that the observed binding curves reflect true interaction kinetics rather than the diffusion rate of the analyte to the chip surface.
-
-
Dissociation Phase: Flow running buffer over the chip to monitor the dissociation of the ligand.
-
Causality: The rate of RU decay directly correlates to the
(residence time), a critical parameter for drug efficacy that PAL cannot measure.
-
-
Self-Validation Checkpoint: The data must fit a 1:1 Langmuir binding model with a low
value. Furthermore, a reference channel (blank surface or mutated protein) must be subtracted to account for bulk refractive index changes and non-specific binding.
Conclusion
3-phenyl-3H-diazirine is an exceptionally powerful tool for mapping the small molecule-protein interactome. Its small size minimizes structural perturbation, and its rapid carbene insertion allows for the capture of transient interactions. However, the inherent promiscuity of carbene chemistry mandates rigorous cross-validation. By systematically advancing from diazirine PAL to CETSA and SPR, researchers can confidently filter out proximity-based artifacts and isolate functionally relevant, thermodynamically stable targets for drug development.
References
-
Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. RSC Medicinal Chemistry. URL:[Link]
-
Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors. ACS Chemical Biology. URL:[Link]
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. NIH PubMed Central (PMC). URL:[Link]
evaluating the specificity of 3-phenyl-3H-diazirine-mediated cross-linking
Evaluating the Specificity of 3-Phenyl-3H-Diazirine-Mediated Cross-Linking: A Comparative Guide
Introduction
In the realm of forward chemical genetics and drug discovery, Photoaffinity Labeling (PAL) is an indispensable strategy for mapping small molecule-protein interactomes and elucidating drug targets[1]. The fidelity of target identification relies entirely on the photoreactive group (PRG) chosen to execute the covalent cross-link. Among the available PRGs, 3-phenyl-3H-diazirine—and specifically its trifluoromethylated derivative, 3-(trifluoromethyl)-3-phenyl-3H-diazirine (TPD)—has established itself as the premier choice for high-specificity labeling[2][3]. This guide provides an objective, data-driven comparison of diazirine performance against legacy alternatives, detailing the mechanistic causality behind its superiority and providing self-validating experimental protocols.
Mechanistic Causality: The Diazirine Advantage
The performance of a photoaffinity probe is dictated by its photochemical decay pathway. Upon irradiation with long-wave UV light (350–365 nm), 3-phenyl-3H-diazirine extrudes nitrogen gas to yield a highly reactive singlet carbene[4]. This carbene is capable of inserting into nearly any adjacent chemical bond (C-H, N-H, O-H) with near-zero distance requirements, perfectly capturing the transient binding state of the ligand.
However, aliphatic diazirines are prone to a competing photoisomerization pathway that generates a diazoalkane intermediate. Diazoalkanes are less reactive, allowing them to diffuse away from the primary binding site and cause non-specific background labeling[3]. The architectural brilliance of TPD lies in the electron-withdrawing trifluoromethyl (-CF3) group and the phenyl ring. The strong C-F bonds prevent intramolecular structural rearrangements, suppressing diazoalkane formation and heavily biasing the reaction toward the high-energy carbene[3]. This mechanistic tuning is the root cause of TPD's exceptional spatial specificity.
Caption: Photochemical activation of 3-phenyl-3H-diazirine, highlighting the preferred carbene pathway.
Comparative Analysis: Diazirine vs. Benzophenone vs. Aryl Azide
To objectively evaluate 3-phenyl-3H-diazirine, it must be benchmarked against the other two foundational PRGs: benzophenones and aryl azides.
Steric Perturbation A successful PAL probe must retain the binding affinity of its parent compound. Benzophenones are bulky and highly hydrophobic, which frequently perturbs native ligand-protein interactions or creates artificial hydrophobic binding artifacts[1]. In contrast, diazirines are remarkably compact—nearly isosteric to a methyl group—allowing them to be seamlessly integrated into complex scaffolds without altering structure-activity relationships (SAR)[5].
Irradiation Kinetics and Phototoxicity The wavelength and duration of UV exposure critically impact sample integrity. Aryl azides require short-wave UV (<300 nm), which damages native proteins and nucleic acids[2]. While benzophenones are activated at a safer 365 nm, their diradical intermediates reversibly react with water, necessitating prolonged irradiation times (up to 30 minutes) to achieve sufficient cross-linking[4]. This extended exposure increases non-specific background and phototoxicity[6]. Diazirines activate at 350-365 nm and achieve maximal cross-linking in just 1 to 5 minutes[6].
Chemical Specificity and Quenching Aryl azides form nitrenes that are highly susceptible to quenching by biological thiols (e.g., intracellular glutathione), rendering them largely ineffective in live-cell environments[4]. Diazirines are completely insensitive to thiol quenching, making them robust tools for in vivo and whole-proteome applications[4].
Quantitative Comparison of Photoreactive Groups
| Feature | 3-Phenyl-3H-Diazirine (TPD) | Benzophenone | Aryl Azide |
| Reactive Intermediate | Singlet Carbene | Diradical | Nitrene |
| Activation Wavelength | 350–365 nm | 350–365 nm | < 300 nm |
| Irradiation Time | 1–5 minutes | 30+ minutes | 5–15 minutes |
| Steric Bulk | Minimal (Isosteric to methyl) | High (Bulky, hydrophobic) | Moderate |
| Thiol Quenching | Resistant | Resistant | Highly Susceptible |
| Target Insertion | C-H, N-H, O-H bonds | C-H bonds | C-H, N-H bonds |
Experimental Protocols: A Self-Validating Workflow
A critical challenge in PAL is distinguishing specific target engagement from stochastic, collision-based cross-linking. To ensure scientific integrity, the cross-linking protocol must be a self-validating system. This is achieved through a strict competition control experiment that pre-saturates specific binding sites, allowing researchers to subtract the non-specific background[5].
Step-by-Step Methodology
Step 1: Sample Preparation & Competition Setup
-
Divide the proteome lysate (e.g., 2.0 mg/mL) into two cohorts: the Experimental Group and the Competition Control.
-
To the Competition Control, add a 10- to 100-fold molar excess of the photo-stable parent compound (competitor). Pre-incubate for 15 minutes at 4°C to saturate specific binding sites[5].
Step 2: Probe Incubation
-
Add the diazirine-functionalized probe (typically 0.1–10 μM) to both cohorts.
-
Incubate for 15 minutes at 4°C to establish binding equilibrium[5].
Step 3: Photo-Activation
-
Transfer samples to shallow, uncovered multi-well plates on ice.
-
Irradiate using a 365 nm UV lamp (e.g., 100W) at a distance of 3-5 cm. Rotate the plate to ensure uniform exposure.
-
Critical Causality: Limit irradiation to 1–5 minutes. Because TPD carbenes react almost instantaneously, longer exposure does not increase specific yield but exponentially increases non-specific background[7][6].
Step 4: Click Chemistry (CuAAC) Reporter Conjugation
-
Denature the cross-linked proteins by adding 1% SDS to expose the alkyne handle.
-
Add the click reagents: 100 μM TAMRA-azide (or Biotin-azide), 1 mM TCEP, 100 μM TBTA, and 1 mM CuSO4. React for 1 hour at room temperature[5].
Step 5: Analysis
-
Resolve proteins via SDS-PAGE or enrich via streptavidin pulldown for LC-MS/MS. Specific targets will appear as strong signals in the Experimental Group but will be absent or significantly diminished in the Competition Control[5][6].
Caption: Self-validating PAL workflow utilizing a competition control to isolate specific target signals.
References
-
Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. nih.gov.[Link]
-
Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. huscap.[Link]
-
Trifluoromethyl phenyl diazirines. DR-NTU.[Link]
-
Exploring a chemical scaffold for rapid and selective photoaffinity labelling. Royal Society Publishing.[Link]
-
Photoaffinity labeling in target- and binding-site identification. nih.gov.[Link]
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. nih.gov.[Link]
Sources
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. chempep.com [chempep.com]
Safety Operating Guide
Standard Operating Procedure: Safe Handling and Disposal of 3-Phenyl-3H-diazirine
Introduction & Chemical Profile
3-Phenyl-3H-diazirine is a potent photoreactive reagent widely utilized in chemical biology for photoaffinity labeling and carbene-mediated crosslinking. Upon activation via or thermal stress, the diazirine ring decomposes, expelling nitrogen gas (
While this reactivity is invaluable for C-H, N-H, and O-H insertion reactions, it poses significant explosion and chemical hazards during disposal. Direct disposal of reactive diazirines into bulk waste streams risks uncontrolled carbene generation, leading to rapid pressure buildup and potential container rupture. Proper disposal requires a fundamental understanding of the compound's mechanistic degradation and strict adherence to environmental health and safety (EHS) protocols.
Hazard Assessment & Quantitative Data
To safely manage 3-phenyl-3H-diazirine waste, personnel must design their workflows around its specific physicochemical properties. The following table summarizes the critical quantitative data and the operational causality behind each hazard class.
| Property | Value | Operational Impact in Disposal |
| CAS Number | 42270-91-7 | Required for accurate EHS hazardous waste manifesting[2]. |
| Activation Wavelength | ~350–365 nm | Necessitates the use of amber/opaque glassware to prevent premature photolysis from ambient laboratory lighting[3]. |
| GHS Hazard Classes | H226 (Flammable)H314 (Corrosive) | Mandates strict segregation from oxidizers and prohibits the use of metal storage containers, which can degrade upon contact[4][5]. |
| Storage Temperature | 2–8 °C | Prevents thermal degradation and dangerous pressure buildup from spontaneous nitrogen gas evolution[6][7]. |
Disposal Logic & Workflow
The disposal strategy for 3-phenyl-3H-diazirine is dictated by the volume of the waste. Small-scale reaction residuals can be chemically deactivated (quenched) in-house, whereas bulk pure compounds must be preserved in their stable state for professional incineration.
Decision matrix for 3-phenyl-3H-diazirine waste deactivation and disposal.
Protocol 1: Small-Scale Photolytic Quenching (< 1g or Dilute Solutions)
Scientific Causality: For small-scale waste, controlled photolysis in a trapping solvent neutralizes the explosive threat. is the optimal quenching solvent because the generated phenylcarbene rapidly and irreversibly inserts into the O-H bond of methanol, forming a stable, inert methyl benzyl ether derivative[8].
Step-by-Step Methodology:
-
Dilution: Transfer the diazirine waste into a borosilicate glass vial. Dilute to a concentration of <0.1 M using anhydrous methanol.
-
Causality: High dilution dissipates the exothermic energy of carbene formation and prevents dangerous carbene dimerization side-reactions.
-
-
Venting: Cap the vial with a septum and insert a venting needle.
-
Causality: Photolysis generates equimolar amounts of nitrogen gas (
). A sealed container will rapidly overpressurize and shatter[1].
-
-
Photolysis: Irradiate the solution using a 365 nm UV LED or mercury lamp for 30–60 minutes inside a certified chemical fume hood.
-
Self-Validation (Verification): Confirm the complete consumption of the diazirine via TLC or LC-MS (monitoring the disappearance of the diazirine peak).
-
Causality: This analytical check creates a self-validating system, ensuring the energetic hazard is 100% neutralized before the waste is combined with other laboratory effluents.
-
-
Final Disposal: Transfer the deactivated, stable ether solution to a standard halogen-free organic waste carboy.
Protocol 2: Bulk Waste Segregation & Vendor Disposal (> 1g or Pure Compound)
Scientific Causality: Scaling up photolytic quenching is extremely hazardous due to the rapid, volumetric expansion of nitrogen gas and the highly exothermic nature of bulk carbene generation. Bulk quantities must be preserved in their stable, unactivated state and handed over to specialized chemical waste management for high-temperature incineration.
Step-by-Step Methodology:
-
Primary Containment: Transfer the bulk compound into an amber glass bottle.
-
Inert Atmosphere: Purge the headspace of the container with dry Argon or Nitrogen gas before tightly sealing with a PTFE-lined cap.
-
Causality: Excluding moisture and oxygen prevents unwanted side reactions with trace impurities that could destabilize the compound.
-
-
Temperature Control: Store the sealed container in a dedicated flammable-materials refrigerator at 2–8 °C.
-
Labeling: Label the container clearly as "Hazardous Waste: Flammable/Corrosive (Contains 3-phenyl-3H-diazirine)". Segregate strictly from strong acids, bases, and oxidizing agents.
-
Vendor Pickup: Coordinate with your institution's EHS department for pickup by a licensed hazardous waste disposal company.
Emergency Spill Protocol
In the event of an accidental spill of 3-phenyl-3H-diazirine:
-
Evacuate and Ventilate: Clear the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.
-
PPE: Don full personal protective equipment, including chemical-resistant gloves, chemical safety goggles, a face shield, and a flame-resistant lab coat[10].
-
Containment: Absorb the spill with inert materials (e.g., vermiculite or dry sand). Do NOT use combustible materials like paper towels[11].
-
Cleanup: Sweep the absorbed material into a compatible, opaque waste container using to prevent the ignition of flammable vapors (H226)[4].
References
-
National Institutes of Health (NIH / PMC) | Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo |[Link]
Sources
- 1. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-phenyl-3H-diazirine | 42270-91-7 [sigmaaldrich.com]
- 3. 3-Fluoro-3-phenyl-3H-diazirine | 87282-19-7 | Benchchem [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 42270-91-7 | 3-Phenyl-3H-diazirine | Aryls | Ambeed.com [ambeed.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. chemscene.com [chemscene.com]
- 8. 3-Fluoro-3-phenyl-3H-diazirine | 87282-19-7 | Benchchem [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. aksci.com [aksci.com]
Comprehensive Safety and Operational Guide for Handling 3-Phenyl-3H-Diazirine
As a highly reactive carbene precursor, 3-phenyl-3H-diazirine is an indispensable tool for drug development professionals conducting photoaffinity labeling (PAL) and biocatalytic carbene transfer[1]. However, the very energetic instability that makes it useful also makes it exceptionally hazardous. Diazirines are cyclic isomers of diazo compounds; they are prone to explosive decomposition triggered by phase changes, mechanical impact, or hydraulic pressure spikes[2].
This guide provides field-proven, self-validating protocols for the safe handling, photochemical activation, and disposal of 3-phenyl-3H-diazirine, ensuring both scientific integrity and laboratory safety.
Physicochemical & Hazard Profile
Understanding the quantitative parameters of 3-phenyl-3H-diazirine is the first step in designing a safe experimental workflow. The release of nitrogen gas (
| Property | Value | Operational & Safety Significance |
| Absorbance Peak | 300–340 nm | Dictates the required UV wavelength for controlled photolysis[2]. |
| Extinction Coefficient | 100–150 M⁻¹·cm⁻¹ | Utilized for precise concentration determination via spectrophotometry[2]. |
| Activation Byproducts | ||
| Carbene Aqueous Lifetime | Extremely Short | Rapid quenching by solvent necessitates precise timing in biological assays[3]. |
| Shock Sensitivity | High (in neat form) | Mandates the strict avoidance of high-pressure liquid handling equipment[2]. |
Mandatory Personal Protective Equipment (PPE) & Engineering Controls
Standard laboratory PPE is insufficient for handling explosive diazirines. You must implement a defense-in-depth strategy:
-
Primary Engineering Control: All manipulations must be performed in a well-functioning fume hood behind a heavy-duty polycarbonate blast shield [2]. Causality: If a micro-explosion occurs, the blast shield absorbs the kinetic energy of the glassware shrapnel.
-
Hand Protection: Double-gloving is mandatory. Wear standard nitrile gloves as an inner layer for chemical resistance, paired with heavy-duty leather or Kevlar outer gloves when handling concentrated stocks.
-
Eye & Face Protection: Chemical splash goggles paired with a full-face shield . Causality: Protects the neck and face from lateral shrapnel trajectories not covered by the blast shield.
-
Body Protection: A flame-retardant (FR) lab coat fully buttoned to the collar.
Operational Plan: Safe Handling Protocol
The following step-by-step methodology ensures safe reagent transfer and activation.
Step 1: Dilution and Aliquoting
-
Action: Never handle 3-phenyl-3H-diazirine as a neat (undiluted) oil or solid. Immediately maintain the compound in a compatible, non-reactive solvent (e.g., cyclohexane or dichloromethane)[4].
-
Causality: Solvents act as a thermal sink, dissipating the energy of localized decomposition and preventing a chain-reaction detonation.
Step 2: Syringe Selection (Critical Safety Step)
-
Action: Do not use Hamilton microsyringes. Use standard wide-bore plastic syringes or glass pipettes for transferring the solution.
-
Causality: Hamilton microsyringes generate immense hydraulic forces during plunger depression. If the syringe contains a diazirine, this mechanical pressure spike can directly trigger an explosion[2].
Step 3: Photochemical Activation
-
Action: Transfer the dilute solution to a quartz cuvette or appropriate reaction vessel. Irradiate at 300–350 nm[2].
-
Self-Validation: Successful photolysis is visually verified by the generation of small, readily observed bubbles (released nitrogen) in the cuvette[2]. If no bubbles form, verify your UV source intensity and wavelength.
Waste Quenching & Disposal Protocol
Unreacted diazirines must never be disposed of directly into organic waste carboys. They can spontaneously decompose over time, pressurizing the sealed waste container and causing a delayed explosion[5].
Step 1: Temperature Control
-
Action: Transfer the reaction vessel containing unreacted 3-phenyl-3H-diazirine to an ice bath and cool to 0°C[5].
-
Causality: The chemical destruction of the diazirine ring is highly exothermic. Cooling the system prevents thermal runaway and controls the rate of nitrogen gas expansion.
Step 2: Inert Atmosphere Setup
-
Action: Purge the headspace of the reaction vessel with argon or nitrogen gas[5].
-
Causality: Prevents unpredictable oxidative side reactions during the quenching process.
Step 3: Chemical Reduction
-
Action: With vigorous stirring, slowly add a liquid reducing agent (such as an aqueous sodium thiosulfate solution) dropwise to the mixture[5].
-
Self-Validation: Monitor the solution for gas evolution. Continue stirring at 0°C until no further bubbling is observed. The absolute cessation of bubbling validates the complete destruction of the diazirine moiety[5].
Step 4: Neutralization & Disposal
-
Action: Once quenching is complete, neutralize the aqueous layer with a mild acid (e.g., citric acid) if necessary[5]. Separate the organic and aqueous layers, and dispose of them in their respective institutional hazardous waste streams.
Workflow Visualization
Workflow for the safe handling, activation, and disposal of 3-phenyl-3H-diazirine.
References
Sources
- 1. Biocatalytic Carbene Transfer Using Diazirines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhalational Anesthetic Photolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
